Cyproheptadine Hydrochloride
説明
This compound is the hydrochloride salt of a synthetic methyl-piperidine derivative with antihistaminic and anti-serotoninergic properties. Cyproheptadine competes with free histamine (HA) for binding at HA-receptor sites, thereby competitively antagonizing histamine stimulation of HA-receptors in the gastrointestinal tract, large blood vessels, and bronchial smooth muscle. This agent also competes with free serotonin for binding at serotonin receptor sites. Cyproheptadine exhibits anticholinergic and sedative properties and has been shown to stimulate appetite and weight gain. (NCI04)
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1961 and has 3 approved and 1 investigational indication.
Cyproheptadine is only found in individuals that have used or taken this drug. It is a serotonin antagonist and a histamine H1 blocker used as antipruritic, appetite stimulant, antiallergic, and for the post-gastrectomy dumping syndrome, etc. Cyproheptadine competes with free histamine for binding at HA-receptor sites. This antagonizes the effects of histamine on HA-receptors, leading to a reduction of the negative symptoms brought on by histamine HA-receptor binding. Cyproheptadine also competes with serotonin at receptor sites in smooth muscle in the intestines and other locations. Antagonism of serotonin on the appetite center of the hypothalamus may account for Cyproheptadine's ability to stimulate appetite.
See also: Cyproheptadine (has active moiety).
Structure
2D Structure
3D Structure of Parent
特性
IUPAC Name |
1-methyl-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N.ClH/c1-22-14-12-18(13-15-22)21-19-8-4-2-6-16(19)10-11-17-7-3-5-9-20(17)21;/h2-11H,12-15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMVNZLARAEGHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=C2C3=CC=CC=C3C=CC4=CC=CC=C42)CC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5042586 | |
| Record name | Cyproheptadine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5042586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
969-33-5, 41354-29-4 | |
| Record name | Cyproheptadine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=969-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyproheptadine hydrochloride anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000969335 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cyproheptadine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759282 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | cyproheptadine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169911 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyproheptadine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5042586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyproheptadine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.305 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(5H-Dibenzo(a,d)cyclohepten-5-ylidene)-1-methylpiperidine hydrochloride sesquihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYPROHEPTADINE HYDROCHLORIDE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S9323MCT0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Serotonin Antagonist Cyproheptadine Hydrochloride: A Multifaceted Regulator of Cell Growth Signaling Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Cyproheptadine (B85728) hydrochloride, a first-generation antihistamine and serotonin (B10506) receptor antagonist, has garnered significant interest for its potent anti-proliferative and pro-apoptotic effects across a spectrum of cancer cell lines. This technical guide delineates the intricate signaling pathways modulated by cyproheptadine to exert its influence on cell growth. By delving into the molecular mechanisms, this paper aims to provide a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of cyproheptadine. This document summarizes key quantitative data, provides detailed experimental protocols for seminal studies, and visualizes the complex signaling networks and experimental workflows using Graphviz diagrams.
Introduction
Initially developed for the treatment of allergic reactions and appetite stimulation, cyproheptadine hydrochloride has demonstrated significant anti-neoplastic properties.[1][2] Its ability to induce cell cycle arrest and apoptosis in various cancer models, including hepatocellular carcinoma, urothelial carcinoma, and multiple myeloma, has prompted further investigation into its molecular targets.[3][4][5] This guide focuses on the core signaling pathways implicated in cyproheptadine's mechanism of action against cancer cell growth, providing a foundational understanding for future research and therapeutic development.
Key Signaling Pathways Modulated by Cyproheptadine
Cyproheptadine's impact on cell growth is not mediated by a single pathway but rather through a complex interplay of multiple signaling cascades. The primary pathways identified are the p38 MAPK pathway, the PI3K/Akt/mTOR pathway, and the GSK3β/β-catenin signaling pathway.
p38 Mitogen-Activated Protein Kinase (MAPK) Pathway
In hepatocellular carcinoma (HCC) cells, cyproheptadine has been shown to activate the p38 MAPK pathway, leading to cell cycle arrest.[3][6] This activation is a non-classical function of p38 MAPK, which is typically associated with stress responses.
-
Mechanism in HepG2 Cells: Cyproheptadine treatment leads to the phosphorylation and activation of p38 MAPK. Activated p38 subsequently induces the expression of HBP1 and p16INK4A. p16INK4A, a cyclin-dependent kinase inhibitor, then inhibits the activity of Cdk4/6, resulting in G1 phase cell cycle arrest.[3]
-
Mechanism in Huh-7 Cells: In these cells, p38 MAPK activation by cyproheptadine mediates a p53-independent induction of the cell cycle inhibitor p27.[3]
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell survival, proliferation, and metabolism. Cyproheptadine has been reported to suppress this pathway in various cancer cells, contributing to its anti-tumor effects.[1][3] Inhibition of PI3K/Akt signaling leads to the downregulation of D-type cyclins and subsequently induces apoptosis.[3] In urothelial carcinoma cells, suppression of the mTOR pathway is a key mechanism of cyproheptadine's action.[4]
GSK3β/β-catenin Signaling Pathway
In urothelial carcinoma, cyproheptadine targets Glycogen Synthase Kinase 3β (GSK3β), a key regulator of the β-catenin signaling pathway.[4] By modulating GSK3β, cyproheptadine suppresses β-catenin signaling, leading to the downregulation of its target genes, such as c-Myc and Cyclin D1, which are critical for cell proliferation.[4][7]
Quantitative Data on Cyproheptadine's Effects
The anti-proliferative efficacy of cyproheptadine has been quantified in various cancer cell lines. The following tables summarize key findings from the literature.
Table 1: IC50 Values of Cyproheptadine in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | ~40 | [3] |
| Huh-7 | Hepatocellular Carcinoma | ~40 | [3] |
| TSGH8301 | Urothelial Carcinoma | ~55 | [7] |
| BFTC905 | Urothelial Carcinoma | ~55 | [7] |
| LP1 | Myeloma | 5 - 20 | [5] |
| OCI-AML2 | Leukemia | 5 - 20 | [5] |
Table 2: Effect of Cyproheptadine on Cell Cycle Distribution
| Cell Line | Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | Reference |
| TSGH 8301 | Control | ~55% | ~30% | [8] |
| TSGH 8301 | 50 µM Cyproheptadine (24h) | ~70% (P < 0.01) | ~15% | [8] |
| BFTC 905 | Control | ~60% | ~25% | [8] |
| BFTC 905 | 50 µM Cyproheptadine (24h) | ~75% (P < 0.001) | ~10% | [8] |
| BFTC 909 | Control | ~58% | ~28% | [8] |
| BFTC 909 | 50 µM Cyproheptadine (24h) | ~72% (P < 0.001) | ~12% | [8] |
Detailed Experimental Protocols
To facilitate the replication and extension of these findings, detailed protocols for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is adapted from studies investigating the cytotoxic effects of cyproheptadine.[3][8]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 80 µM) for 24 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
Western Blot Analysis
This protocol is a standard method used to detect changes in protein expression levels following cyproheptadine treatment.[3][4]
-
Cell Lysis: After treatment with cyproheptadine for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-p38, p16, Akt, β-catenin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of cyproheptadine on cell cycle progression.[6][8]
-
Cell Treatment and Harvesting: Treat cells with cyproheptadine for the indicated times. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined using cell cycle analysis software.
Conclusion and Future Directions
This compound demonstrates significant potential as an anti-cancer agent by modulating multiple key signaling pathways involved in cell growth and survival. Its ability to induce cell cycle arrest and apoptosis through the p38 MAPK, PI3K/Akt/mTOR, and GSK3β/β-catenin pathways highlights its multifaceted mechanism of action. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further explore the therapeutic applications of cyproheptadine.
Future research should focus on elucidating the upstream targets of cyproheptadine and its potential synergistic effects when combined with other chemotherapeutic agents. In vivo studies are also crucial to validate the preclinical findings and to assess the safety and efficacy of cyproheptadine in a whole-organism context. A deeper understanding of its complex pharmacology will be instrumental in translating these promising preclinical results into effective clinical strategies for cancer treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyproheptadine for Childhood Cancer Patients - Together by St. Jude™ [together.stjude.org]
- 3. Cyproheptadine, an antihistaminic drug, inhibits proliferation of hepatocellular carcinoma cells by blocking cell cycle progression through the activation of P38 MAP kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyproheptadine exhibits antitumor activity in urothelial carcinoma cells by targeting GSK3β to suppress mTOR and β-catenin signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cyproheptadine, an antihistaminic drug, inhibits proliferation of hepatocellular carcinoma cells by blocking cell cycle progression through the activation of P38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Pharmacological Profile of Cyproheptadine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyproheptadine (B85728) hydrochloride is a first-generation antihistamine with a complex pharmacological profile, exhibiting potent antiserotonergic, anticholinergic, and sedative properties.[1][2] This technical guide provides a comprehensive overview of the pharmacological characteristics of cyproheptadine hydrochloride, including its physicochemical properties, mechanism of action, pharmacokinetics, and clinical applications. Detailed experimental protocols for key assays, quantitative data on receptor binding and pharmacokinetics, and visualizations of signaling pathways and experimental workflows are presented to serve as a valuable resource for researchers and professionals in the field of drug development.
Physicochemical Properties
This compound is a white to slightly yellowish crystalline solid.[3] It is the sesquihydrate of 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-methylpiperidine hydrochloride.[3] A summary of its key physicochemical properties is provided in Table 1.
Table 1: Physicochemical Properties of Cyproheptadine and its Hydrochloride Salt
| Property | 5-(1-Methyl-4-Piperidyl)5H-Dibenzo[a,d]cyclohepten-5-ol (Precursor) | Cyproheptadine | This compound |
| IUPAC Name | 2-(1-methylpiperidin-4-yl)tricyclo[9.4.0.0³˒⁸]pentadeca-1(15),3,5,7,9,11,13-heptaen-2-ol | 4-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)-1-methylpiperidine | 1-methyl-4-(2-tricyclo[9.4.0.0³˒⁸]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidine;hydrochloride |
| CAS Number | 3967-32-6[4] | 129-03-3[4] | 969-33-5[4] |
| Molecular Formula | C₂₁H₂₃NO[4] | C₂₁H₂₁N[4] | C₂₁H₂₂ClN[4] |
| Molecular Weight | 305.41 g/mol [4] | 287.4 g/mol [4][5] | 323.9 g/mol [4] |
| Melting Point | 166.7-167.7 °C[4] | 112.3-113.3 °C[6] | 252.6-253.6 °C (decomposes)[6] |
| Solubility | Soluble in benzene (B151609) and hexane[4] | - | Soluble in water, freely soluble in methanol, sparingly soluble in ethanol, soluble in chloroform, and practically insoluble in ether.[3][5] |
Pharmacodynamics: Mechanism of Action
Cyproheptadine's diverse pharmacological effects stem from its potent antagonism of multiple neurotransmitter receptors.[1][7] It is a competitive antagonist at histamine (B1213489) H1 receptors, serotonin (B10506) (5-HT) receptors (primarily 5-HT2A and 5-HT2C), and muscarinic acetylcholine (B1216132) receptors.[2][5][7]
Receptor Binding Affinity
The binding affinities of cyproheptadine for various receptors have been characterized in numerous studies. A compilation of reported Ki values is presented in Table 2. The lower the Ki value, the higher the binding affinity.
Table 2: Receptor Binding Affinities (Ki) of Cyproheptadine
| Receptor | Species | Ki (nM) | Reference(s) |
| Serotonin Receptors | |||
| 5-HT2A | Rat | 1.58 | [2] |
| 5-HT2B | Rat | 0.72 | [2] |
| 5-HT2C | Pig | 1.95 | [2] |
| Histamine Receptors | |||
| H1 | Human | - | [3] |
| Muscarinic Receptors | |||
| M1, M2, M3 | Rabbit, Guinea Pig | pA2 = 7.99-8.02 | [8] |
| Adrenergic Receptors | |||
| α2B | Human | 17 | [8] |
| α2C | Human | 185 | [8] |
| Dopamine Receptors | |||
| D1 | Human | 79 | [8] |
Signaling Pathways
The primary mechanism of action of cyproheptadine involves the blockade of Gq-coupled receptors, specifically the histamine H1 and serotonin 5-HT2A receptors. This antagonism inhibits the phospholipase C (PLC) signaling cascade, thereby reducing the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and subsequently blunting the increase in intracellular calcium levels and activation of protein kinase C (PKC).
Pharmacokinetics
Absorption, Distribution, Metabolism, and Excretion
This compound is well-absorbed following oral administration.[9] Peak plasma concentrations of radioactivity, representing cyproheptadine and its metabolites, are observed 6-9 hours post-dose.[9] The drug undergoes extensive hepatic metabolism.[10]
Excretion occurs via both renal and fecal routes. Following a single 4 mg oral dose of radiolabeled cyproheptadine, approximately 2-20% of the radioactivity is excreted in the feces, with less than 5.7% of the dose being the unchanged drug.[3] At least 40% of the administered radioactivity is excreted in the urine.[3] The primary metabolite found in human urine is a quaternary ammonium (B1175870) glucuronide conjugate of cyproheptadine.[3]
Pharmacokinetic Parameters
A study comparing the pharmacokinetics of a single 8 mg oral dose of cyproheptadine with a sublingual dose in five healthy males provided the following parameters:
Table 3: Pharmacokinetic Parameters of Cyproheptadine (8 mg dose)
| Route of Administration | Cmax (mcg/L) | Tmax (hours) | AUC (mcg·h/L) | Reference |
| Oral | 30.0 | 4 | 209 | [5][11][12] |
| Sublingual | 4.0 | 9.6 | 25 | [5][11] |
The elimination half-life of cyproheptadine is reported to be approximately 8 to 20 hours.[10]
Experimental Protocols
Synthesis of this compound
A common synthetic route involves a Grignard reaction followed by dehydration and salt formation.[4]
Procedure:
-
Grignard Reagent Formation: Freshly polished magnesium is reacted with 1-methyl-4-chloropiperidine in tetrahydrofuran (B95107) under nitrogen protection, with heating, to form the Grignard reagent, 1-methyl-4-piperidylmagnesium chloride.[4][13]
-
Grignard Reaction: The Grignard reagent is then reacted with 5H-dibenzo[a,d]cyclohepten-5-one to yield the intermediate, 1-methyl-4-(5-hydroxy-5-dibenzo[a,e]cycloheptatrienyl)piperidine.[4]
-
Dehydration and Salt Formation: The intermediate is dissolved in an ethanol-water mixture and treated with concentrated hydrochloric acid. The mixture is heated to drive the dehydration reaction, forming the double bond and subsequently the hydrochloride salt.[14][15]
-
Purification: The crude this compound is purified by recrystallization from an ethanol-water mixture.[14]
Analytical Quantification: High-Performance Liquid Chromatography (HPLC)
A representative HPLC method for the determination of this compound in tablet formulations is described below.[16]
Chromatographic Conditions:
-
Column: Octadecylsilane (C18)[16]
-
Mobile Phase: A mixture of acetonitrile (B52724) and an aqueous solution containing 0.01 M 1-octanesulfonic acid, 0.5% triethylamine, and 1% acetic acid (e.g., 85:15 v/v).[16] Another described mobile phase is a filtered and degassed mixture of acetonitrile, isopropyl alcohol, and a methanesulfonic acid solution (20:15:65), adjusted to pH 4.0.[17]
-
Flow Rate: Approximately 1 mL/min.[17]
-
Sample Preparation: Tablets are dissolved in a mixture of water and acetonitrile (e.g., 50:50 v/v).[16]
In Vitro Pharmacology: Competitive Radioligand Binding Assay (5-HT2A Receptor)
This protocol outlines the general steps for a competitive radioligand binding assay to determine the affinity of a test compound (e.g., cyproheptadine) for the 5-HT2A receptor.[18][19]
Detailed Steps:
-
Receptor Preparation: Membranes from cells stably expressing the human 5-HT2A receptor are prepared.[18]
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl, is used.
-
Incubation: The receptor preparation is incubated with a fixed concentration of a radiolabeled 5-HT2A antagonist (e.g., [³H]ketanserin) and varying concentrations of the unlabeled test compound (cyproheptadine).[18]
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
Clinical Pharmacology and Therapeutic Applications
The multifaceted pharmacology of cyproheptadine underpins its use in a variety of clinical settings.[20][21][22]
Allergic Conditions
As a potent H1 receptor antagonist, cyproheptadine is effective in the treatment of various allergic conditions, including perennial and seasonal allergic rhinitis, vasomotor rhinitis, allergic conjunctivitis, and mild, uncomplicated allergic skin manifestations of urticaria and angioedema.[3]
Appetite Stimulation
Cyproheptadine is used off-label as an appetite stimulant.[22] Its appetite-stimulating effects are thought to be mediated by its antagonism of serotonin receptors in the hypothalamus.[5]
Representative Clinical Trial Design:
-
Study Design: Randomized, double-blind, placebo-controlled trial.[23]
-
Participants: Patients with a documented poor appetite or failure to thrive.[24][25]
-
Intervention: Oral administration of cyproheptadine (e.g., 4 mg three times daily) or placebo for a defined period (e.g., 12 weeks).[23]
-
Primary Outcome Measures: Change in body weight, body mass index (BMI), and appetite scores.[23]
-
Exclusion Criteria: Concomitant use of medications affecting appetite, neurologic impairment, or underlying organic disease that could explain the failure to thrive.[25]
Serotonin Syndrome
Cyproheptadine is used as an antidote in the management of moderate to severe cases of serotonin syndrome, a potentially life-threatening condition caused by excessive serotonergic activity.[7][26] Its efficacy in this condition is attributed to its potent antagonism of 5-HT2A receptors.[2]
Methodology in Clinical Use (Retrospective Study):
-
Patient Selection: Patients meeting the Hunter criteria for serotonin syndrome.[27][28]
-
Data Collection: Retrospective review of medical records to gather information on the causative serotonergic agents, clinical features (e.g., hyperreflexia, clonus, tachycardia, tremor), cyproheptadine dosing regimen, and patient outcomes.[10][28]
-
Dosing Regimen: Dosing can vary, with some studies reporting a loading dose of 12 mg followed by 2 mg every 2 hours, or 4 mg three times a day.[10][26][27]
Conclusion
This compound possesses a rich and complex pharmacological profile characterized by its potent antagonism of histamine H1, serotonin 5-HT2, and muscarinic receptors. This multifaceted mechanism of action underpins its therapeutic utility in a range of clinical conditions, from allergic disorders to appetite stimulation and the management of serotonin syndrome. This technical guide has provided a detailed summary of its physicochemical properties, pharmacodynamics, pharmacokinetics, and key experimental methodologies, offering a comprehensive resource for the scientific and drug development communities. Further research into the nuanced effects of cyproheptadine on various signaling pathways may continue to uncover new therapeutic opportunities for this well-established compound.
References
- 1. Cyproheptadine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 2. Synthesis, affinity at 5-HT2A, 5-HT2B and 5-HT2C serotonin receptors and structure-activity relationships of a series of cyproheptadine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyproheptadine - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Cyproheptadine | C21H21N | CID 2913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 969-33-5 [chemicalbook.com]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. cyproheptadine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. medcentral.com [medcentral.com]
- 10. Cyproheptadine in serotonin syndrome: A retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A comparison of the pharmacokinetics of oral and sublingual cyproheptadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 14. trial.medpath.com [trial.medpath.com]
- 15. This compound synthesis - chemicalbook [chemicalbook.com]
- 16. High-performance liquid chromatographic determination of this compound in tablet formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ftp.uspbpep.com [ftp.uspbpep.com]
- 18. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 19. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cyproheptadine (Periactin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 21. reference.medscape.com [reference.medscape.com]
- 22. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 23. A randomized, double-blind, placebo-controlled trial of cyproheptadine for appetite stimulation in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ClinicalTrials.gov [clinicaltrials.gov]
- 25. trial.medpath.com [trial.medpath.com]
- 26. researchgate.net [researchgate.net]
- 27. Cyproheptadine in serotonin syndrome: A retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Cyproheptadine Hydrochloride: A Comprehensive Technical Guide to Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyproheptadine (B85728) hydrochloride is a first-generation antihistamine and antiserotonergic agent with a complex pharmacological profile. Its therapeutic effects and side-effect profile are directly attributable to its affinity for a wide range of neurotransmitter receptors. This technical guide provides an in-depth analysis of the receptor binding affinity of cyproheptadine hydrochloride, presenting quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways to support research and drug development endeavors.
Cyproheptadine acts as a potent competitive antagonist at histamine (B1213489) H1 and various serotonin (B10506) (5-HT) receptors.[1][2][3] It also exhibits significant anticholinergic (muscarinic receptor antagonism) and weaker antidopaminergic and anti-adrenergic activities.[4][5][6][7] This broad receptor interaction profile underlies its clinical applications in treating allergic conditions, appetite stimulation, and off-label use in managing serotonin syndrome.[1][2][8]
Quantitative Receptor Binding Affinity Data
The following tables summarize the in vitro binding affinities of this compound for various human receptors, expressed primarily as the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors. Lower Ki values indicate higher binding affinity.
Table 1: Histamine Receptor Binding Affinity
| Receptor Subtype | Ki (nM) | Reference |
| Histamine H1 | 0.06 | [1] |
Table 2: Serotonin (5-HT) Receptor Binding Affinities
| Receptor Subtype | Ki (nM) | pKi | pA2 | IC50 (nM) | Reference |
| 5-HT1A | ≈ 60 | [9] | |||
| 5-HT2A | 0.46 | 8.80 +/- 0.11 | [1][10] | ||
| 5-HT2B | 9.14 +/- 0.25 | [10] | |||
| 5-HT2C | 8.71 +/- 0.08 | [10] | |||
| 5-HT3 | ≈ 230 | [9] | |||
| 5-HT (general) | 0.6 | [11] |
Table 3: Muscarinic Acetylcholine Receptor Binding Affinities
| Receptor Subtype | pA2 | Reference |
| M1 (ganglionic) | 7.99 - 8.02 | [4] |
| M2 (cardiac) | 7.99 - 8.02 | [4] |
| M3 (smooth muscle) | 7.99 - 8.02 | [4] |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Table 4: Dopamine Receptor Binding Affinities
| Receptor Subtype | Ki (nM) | Reference |
| D1 | 117 | [5][6] |
| D2 | 55 - 112 | [5][6][12] |
Table 5: Adrenergic Receptor Binding Affinity
| Receptor Subtype | Ki (nM) | Reference |
| Alpha-2A | [13] |
Experimental Protocols: Radioligand Binding Assay
The determination of receptor binding affinity for this compound is typically achieved through in vitro radioligand binding assays. These assays measure the direct interaction of a radiolabeled ligand with a specific receptor.[14][15]
Objective:
To determine the binding affinity (Ki) of this compound for a specific receptor (e.g., Histamine H1, 5-HT2A) through competitive displacement of a known radioligand.
Materials:
-
Receptor Source: Cell membranes or tissue homogenates expressing the target receptor.
-
Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [³H]pyrilamine for H1 receptors, [³H]ketanserin for 5-HT2A receptors).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled ligand known to bind to the target receptor.
-
Assay Buffer: A buffer solution optimized for the specific receptor-ligand interaction.
-
Filtration Apparatus: A vacuum filtration manifold with glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
Methodology:
-
Membrane Preparation:
-
Cells or tissues expressing the receptor of interest are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.[16]
-
-
Competitive Binding Assay:
-
A constant concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of unlabeled this compound.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled specific ligand.[17]
-
The reaction mixtures are incubated at a specific temperature for a duration sufficient to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand in the solution.[18]
-
The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of cyproheptadine.
-
The data are then analyzed using non-linear regression to determine the IC50 value, which is the concentration of cyproheptadine that inhibits 50% of the specific binding of the radioligand.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]
-
Signaling Pathways and Experimental Workflow
Signaling Pathways
Cyproheptadine acts as an antagonist, blocking the downstream signaling cascades initiated by the natural ligands of the receptors it binds to.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Cyproheptadine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. Cyproheptadine displays high affinity for muscarinic receptors but does not discriminate between receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. quora.com [quora.com]
- 7. Safety of Cyproheptadine, an Orexigenic Drug. Analysis of the French National Pharmacovigilance Data-Base and Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reference.medscape.com [reference.medscape.com]
- 9. Hyperthermia and Serotonin: The Quest for a “Better Cyproheptadine” - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, affinity at 5-HT2A, 5-HT2B and 5-HT2C serotonin receptors and structure-activity relationships of a series of cyproheptadine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. adooq.com [adooq.com]
- 12. cyproheptadine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. cyproheptadine [drugcentral.org]
- 14. researchgate.net [researchgate.net]
- 15. Receptor-Ligand Binding Assays [labome.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Unraveling the Antiserotonergic Facets of Cyproheptadine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyproheptadine (B85728) hydrochloride, a first-generation antihistamine, exhibits potent antiserotonergic properties that underpin its therapeutic applications beyond allergic conditions, most notably in the management of serotonin (B10506) syndrome. This technical guide provides an in-depth exploration of the core antiserotonergic mechanisms of cyproheptadine, focusing on its interaction with serotonin receptors. This document summarizes key quantitative data on its binding affinities and functional antagonism, details relevant experimental protocols for its characterization, and visualizes the critical signaling pathways and experimental workflows involved.
Introduction
Cyproheptadine hydrochloride is a piperidine (B6355638) derivative with a well-established profile as a competitive antagonist at histamine (B1213489) H1 receptors.[1] However, its pharmacological activity extends significantly to the serotonergic system, where it acts as a potent antagonist at various serotonin (5-hydroxytryptamine, 5-HT) receptors.[2] This antiserotonergic activity is central to its off-label use in treating conditions characterized by excessive serotonin activity, such as serotonin syndrome.[3][4] Understanding the nuances of its interaction with 5-HT receptors is crucial for optimizing its therapeutic use and for the development of novel serotonergic modulators.
Mechanism of Antiserotonergic Action
The primary mechanism behind cyproheptadine's antiserotonergic effects lies in its competitive antagonism of serotonin receptors, particularly the 5-HT2 subfamily.[2][5] By binding to these receptors, cyproheptadine prevents the endogenous ligand, serotonin, from binding and initiating downstream signaling cascades.
Primary Target: 5-HT2A Receptors
The 5-HT2A receptor, a G-protein coupled receptor (GPCR) predominantly coupled to the Gq/11 signaling pathway, is a key target of cyproheptadine.[6][7] Blockade of this receptor is believed to be the principal mechanism for its efficacy in mitigating the severe symptoms of serotonin syndrome, such as hyperthermia and neuromuscular hyperexcitability.[8]
5-HT2A Receptor Signaling Pathway
Upon agonist binding, the 5-HT2A receptor undergoes a conformational change, activating the heterotrimeric Gq/11 protein. This activation leads to the dissociation of the Gαq subunit from the Gβγ dimer. The activated Gαq subunit then stimulates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream targets, leading to diverse cellular responses.[6] Cyproheptadine, by acting as an antagonist, inhibits this entire cascade.
Quantitative Pharmacological Data
The affinity of cyproheptadine for various serotonin receptors has been quantified through numerous in vitro studies. The following tables summarize key binding affinity (Ki, pKi) and functional antagonist (pA2) values.
| Receptor Subtype | Test System | Radioligand | pKi (Mean ± S.E.M.) | Ki (nM) | Reference |
| 5-HT2A | Rat Cerebral Cortex | [3H]Ketanserin | 8.80 ± 0.11 | ~1.58 | [5] |
| 5-HT2C | Pig Choroidal Plexus | [3H]Mesulergine | 8.71 ± 0.08 | ~1.95 | [5] |
| 5-HT1A | Human Brain | [3H]8-OH-DPAT | - | ~100 | [4] |
| 5-HT2 | Human Brain | [3H]Spiperone | - | 1 - 10 | [4] |
| Table 1: Binding Affinity of Cyproheptadine for Serotonin Receptors. |
| Receptor Subtype | Tissue/Cell Line | Agonist | pA2 (Mean ± S.E.M.) | Reference |
| 5-HT2B | Rat Stomach Fundus | Serotonin | 9.14 ± 0.25 | [5] |
| Table 2: Functional Antagonism of Cyproheptadine at Serotonin Receptors. |
Experimental Protocols
The characterization of cyproheptadine's antiserotonergic properties relies on a variety of in vitro assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay for 5-HT2A Receptor Affinity
This protocol outlines a competitive binding assay to determine the affinity (Ki) of cyproheptadine for the 5-HT2A receptor.
4.1.1. Materials
-
HEK293 cells stably expressing human 5-HT2A receptors
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, 0.5 mM EDTA, 10 mM MgCl2, pH 7.4)
-
Radioligand: [3H]Ketanserin (a 5-HT2A antagonist)
-
Non-specific binding control: Mianserin (B1677119) (10 µM)
-
This compound solutions of varying concentrations
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
4.1.2. Procedure
-
Membrane Preparation: Harvest HEK293 cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and wash the resulting pellet. Resuspend the final pellet in assay buffer. Determine the protein concentration using a suitable method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer
-
A fixed concentration of [3H]Ketanserin (e.g., 0.5 nM)
-
Varying concentrations of cyproheptadine (e.g., 10⁻¹¹ to 10⁻⁵ M) or vehicle for total binding, or a saturating concentration of mianserin for non-specific binding.
-
Add the cell membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
4.1.3. Data Analysis
-
Calculate the specific binding at each cyproheptadine concentration by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the cyproheptadine concentration.
-
Determine the IC50 value (the concentration of cyproheptadine that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
In Vitro Functional Assay: Calcium Flux Assay
This protocol describes a functional assay to measure the antagonist effect of cyproheptadine on 5-HT2A receptor-mediated calcium mobilization.
4.2.1. Materials
-
CHO or HEK293 cells stably expressing human 5-HT2A receptors
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Serotonin (agonist)
-
This compound solutions of varying concentrations
-
Fluorescence plate reader with an integrated fluid-handling system
4.2.2. Procedure
-
Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates and allow them to attach and grow to confluence.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 60 minutes) at 37°C.
-
Compound Incubation: Wash the cells with assay buffer and then pre-incubate with varying concentrations of cyproheptadine or vehicle for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation and Signal Detection: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence, then add a pre-determined concentration of serotonin (e.g., EC80) to stimulate the cells. Immediately record the change in fluorescence intensity over time.
4.2.3. Data Analysis
-
Quantify the fluorescence signal (e.g., peak fluorescence or area under the curve) for each well.
-
Normalize the data to the response induced by the agonist alone.
-
Plot the normalized response as a function of the logarithm of the cyproheptadine concentration.
-
Determine the IC50 value, which represents the concentration of cyproheptadine that inhibits 50% of the serotonin-induced response.
-
If performing a Schild analysis, repeat the experiment with multiple fixed concentrations of cyproheptadine and a full dose-response curve of serotonin to determine the pA2 value.
Visualizations
Signaling Pathway
Caption: 5-HT2A Receptor Signaling Pathway and Inhibition by Cyproheptadine.
Experimental Workflow: Radioligand Binding Assay
Caption: Experimental Workflow for Radioligand Binding Assay.
Logical Relationship: Determining Antagonist Potency
Caption: Logical Relationship in Determining Antagonist Potency.
Conclusion
This compound's antiserotonergic properties, primarily mediated through the potent antagonism of 5-HT2A receptors, are fundamental to its clinical utility in managing serotonin-related toxicities. The quantitative data and experimental methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals. A thorough understanding of its pharmacological profile is essential for its safe and effective application and serves as a valuable reference for the development of future serotonergic modulators with improved specificity and therapeutic indices.
References
- 1. litfl.com [litfl.com]
- 2. 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials | Pithadia | Journal of Clinical Medicine Research [jocmr.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, affinity at 5-HT2A, 5-HT2B and 5-HT2C serotonin receptors and structure-activity relationships of a series of cyproheptadine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 8. Cyprohepta-doubts? Determining the Role of Cyproheptadine in Serotonin Syndrome | Poison Control | University of Utah Health [poisoncontrol.utah.edu]
Cyproheptadine Hydrochloride: A Technical Guide to its Histamine H1 Receptor Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyproheptadine (B85728) hydrochloride is a first-generation antihistamine with potent antagonist activity at the histamine (B1213489) H1 receptor. This document provides an in-depth technical overview of its core mechanism of action, focusing on its interaction with the H1 receptor and the subsequent modulation of downstream signaling pathways. Quantitative binding and functional data are presented, alongside detailed experimental protocols for the characterization of H1 receptor antagonists. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of antihistaminic compounds.
Introduction
Cyproheptadine hydrochloride, a piperidine (B6355638) derivative, is a well-established therapeutic agent used in the management of various allergic conditions, including perennial and seasonal allergic rhinitis, vasomotor rhinitis, and urticaria.[1][2][3] Its clinical efficacy is primarily attributed to its potent antagonism of the histamine H1 receptor.[4][5] Beyond its antihistaminic properties, cyproheptadine also exhibits significant antiserotonergic and anticholinergic activities.[1][4] This guide will focus specifically on its role as a histamine H1 receptor antagonist, providing a detailed examination of its pharmacology and the experimental methodologies used to characterize its activity.
Mechanism of Action at the Histamine H1 Receptor
This compound functions as a competitive antagonist and an inverse agonist at the histamine H1 receptor.[5][6] As a competitive antagonist, it binds to the same site as histamine on the H1 receptor, thereby preventing the agonist from binding and eliciting a cellular response.[1][5] As an inverse agonist, cyproheptadine can reduce the basal, constitutive activity of the H1 receptor, a property that may contribute to its anti-inflammatory effects.[6]
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.[7] Upon activation by histamine, the H1 receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC), the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), and the generation of two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[7] This signaling pathway is central to the pro-inflammatory and allergic responses mediated by histamine.
Cyproheptadine, by blocking the H1 receptor, effectively inhibits this Gq/11-mediated signaling cascade, preventing the rise in intracellular calcium and the activation of PKC.[6]
Furthermore, histamine H1 receptor activation has been shown to stimulate the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammatory gene expression.[8] Cyproheptadine's antagonism of the H1 receptor leads to the inhibition of NF-κB activation, further contributing to its anti-inflammatory properties.[6][9]
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters that define the interaction of this compound with the histamine H1 receptor and its pharmacokinetic properties.
Table 1: Receptor Binding Affinity of this compound at the Histamine H1 Receptor
| Parameter | Value | Species | Assay Conditions | Reference |
| Ki | 0.6 nM | Human | Radioligand binding assay with [3H]mepyramine | [10] |
| KD | 912 nM | Not Specified | Cell Membrane Chromatography | [11] |
Table 2: Functional Potency of this compound
| Parameter | Value | Assay | Cell Line | Reference |
| IC50 | 41-45 nM | Inhibition of calcium-induced contractions | Canine basilar artery | [12] |
| IC50 | 167.4 nM - 713.9 nM | Inhibition of NF-κB reporter activity | RAW264.7 cells (analogues) | [13] |
Table 3: Pharmacokinetic Parameters of this compound in Humans (Oral Administration)
| Parameter | Value | Unit | Conditions | Reference |
| Tmax (Time to peak plasma concentration) | 1 - 3 | hours | Single oral dose | [14] |
| 4 | hours | 8 mg oral dose | [1] | |
| Cmax (Peak plasma concentration) | 30.0 | µg/L | 8 mg oral dose | [1] |
| AUC (Area under the curve) | 209 | µg·hr/L | 8 mg oral dose | [1] |
| Terminal Half-life (t1/2) | ~8 | hours | Single oral dose | [14] |
| Protein Binding | 96 - 99 | % | [14] | |
| Excretion | ~40% in urine, 2-20% in feces | [15] |
Signaling Pathways and Experimental Workflows
Histamine H1 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the histamine H1 receptor and the point of inhibition by this compound.
Experimental Workflow: Radioligand Binding Assay
This workflow outlines the key steps in a competitive radioligand binding assay to determine the binding affinity (Ki) of cyproheptadine for the H1 receptor.
Detailed Experimental Protocols
Histamine H1 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the histamine H1 receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing the human histamine H1 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Phosphate Buffered Saline (PBS).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [3H]Mepyramine (specific activity ~20-30 Ci/mmol).
-
Non-specific binding control: Mianserin (10 µM).
-
This compound stock solution.
-
96-well plates.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture H1R-expressing cells to confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Homogenize cells in ice-cold Assay Buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Resuspend the membrane pellet in fresh Assay Buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add Assay Buffer, non-specific binding control (Mianserin), or varying concentrations of cyproheptadine.
-
Add [3H]Mepyramine to a final concentration of ~1-2 nM.
-
Add the cell membrane preparation (10-20 µg of protein).
-
Incubate at 25°C for 60 minutes with gentle agitation.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold Assay Buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the cyproheptadine concentration.
-
Determine the IC50 value (concentration of cyproheptadine that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Flux Assay
Objective: To measure the functional potency (IC50) of this compound in inhibiting histamine-induced intracellular calcium mobilization.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human histamine H1 receptor.
-
Cell culture medium.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Histamine.
-
This compound.
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating:
-
Seed the H1R-expressing cells into 96-well black, clear-bottom plates and grow to confluency.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate for 60 minutes at 37°C, protected from light.
-
Wash the cells with HBSS to remove excess dye.
-
-
Compound Incubation:
-
Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.
-
-
Measurement of Calcium Flux:
-
Place the plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading.
-
Inject a solution of histamine (at a concentration that elicits a submaximal response, e.g., EC80) into the wells.
-
Record the fluorescence intensity over time to measure the change in intracellular calcium.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the histamine response against the logarithm of the cyproheptadine concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
NF-κB Reporter Gene Assay
Objective: To assess the inhibitory effect of this compound on histamine-induced NF-κB transcriptional activity.
Materials:
-
HEK293 cells co-transfected with the human histamine H1 receptor and an NF-κB-luciferase reporter construct.
-
Cell culture medium.
-
Histamine.
-
This compound.
-
Luciferase assay reagent.
-
96-well white, opaque plates.
-
Luminometer.
Procedure:
-
Cell Plating and Treatment:
-
Seed the transfected cells into 96-well white, opaque plates.
-
Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with histamine for 6 hours.
-
-
Cell Lysis and Luciferase Assay:
-
Remove the medium and lyse the cells.
-
Add the luciferase assay reagent to each well.
-
-
Measurement and Analysis:
-
Measure the luminescence using a luminometer.
-
Plot the percentage of inhibition of histamine-induced luciferase activity against the logarithm of the cyproheptadine concentration.
-
Determine the IC50 value from the dose-response curve.
-
Conclusion
This compound is a potent histamine H1 receptor antagonist with a well-characterized mechanism of action. Its ability to competitively block the H1 receptor and inhibit downstream signaling pathways, including the Gq/11-PLC-IP3-Ca2+ and NF-κB pathways, underlies its therapeutic efficacy in allergic disorders. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for the continued investigation and development of H1 receptor antagonists. Further research into the inverse agonist properties of cyproheptadine and its effects on other signaling pathways may reveal additional therapeutic applications.
References
- 1. A comparison of the pharmacokinetics of oral and sublingual cyproheptadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: Significance and symbolism [wisdomlib.org]
- 3. droracle.ai [droracle.ai]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. bu.edu [bu.edu]
- 6. Histamine H1 receptor inverse agonists improve structure and pain in an osteoarthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ors.org [ors.org]
- 8. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyproheptadine causes apoptosis and decreases inflammation by disrupting thiol/disulfide balance and enhancing the levels of SIRT1 in C6 glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound sesquihydrate | Histamine | TargetMol [targetmol.com]
- 11. Interactions between histamine H>1> receptor and its antagonists by using cell membrane chromatography method - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 12. The calcium antagonist properties of cyproheptadine: implications for antimigraine action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyproheptadine - Wikipedia [en.wikipedia.org]
- 15. accessdata.fda.gov [accessdata.fda.gov]
Off-Label Research Applications of Cyproheptadine Hydrochloride: A Technical Guide for Researchers
Introduction
Cyproheptadine (B85728) hydrochloride is a first-generation antihistamine with potent anticholinergic and antiserotonergic properties.[1][2][3] Its primary mechanism of action involves the competitive antagonism of histamine (B1213489) H1 receptors and serotonin (B10506) 5-HT2 receptors.[1][4][5] While clinically approved for the treatment of allergic conditions such as rhinitis and urticaria, its broad pharmacological profile has led to extensive investigation into numerous off-label applications.[2][6] This technical guide provides an in-depth overview of the core off-label research applications of cyproheptadine hydrochloride, focusing on quantitative data, experimental protocols, and the underlying signaling pathways for researchers, scientists, and drug development professionals.
Core Pharmacological Profile
Cyproheptadine's diverse effects stem from its ability to antagonize multiple receptor types. This broad activity is the foundation for its various therapeutic applications.
Table 1: Receptor Binding Profile of Cyproheptadine
| Receptor Target | Activity | Ki (nM) | Clinical Implication | Reference |
| Histamine H1 | Antagonist | 0.38 | Antihistaminic (for allergies) | [5] |
| Serotonin 5-HT2A | Antagonist | 0.83 | Antiserotonergic (Serotonin Syndrome, Appetite) | [1][5] |
| Serotonin 5-HT2C | Antagonist | - | Antiserotonergic (Appetite Stimulation) | [1] |
| Muscarinic Acetylcholine | Antagonist | 1.26 | Anticholinergic (Side effects: dry mouth, sedation) | [1][5] |
| Calcium Channels | Blocker | - | Potential role in prolactin release inhibition | [7][8] |
Note: Ki values represent the binding affinity of the drug for the receptor; a lower value indicates higher affinity. Data for all receptor subtypes is not consistently available in the literature.
Signaling Pathway: General Antagonism
Cyproheptadine acts as a competitive antagonist at H1 and 5-HT2 receptors. It binds to these receptors without activating them, thereby preventing their endogenous ligands (histamine and serotonin, respectively) from binding and eliciting a downstream cellular response.
Caption: General mechanism of Cyproheptadine antagonism at H1 and 5-HT2 receptors.
Serotonin Syndrome
Serotonin Syndrome (SS) is a potentially fatal condition resulting from excessive serotonergic activity in the central nervous system.[9] Cyproheptadine is used off-label as an antidote due to its potent 5-HT2A receptor antagonism.[10][11]
Table 2: Clinical Data on Cyproheptadine for Serotonin Syndrome
| Study Type | Number of Patients | Dosage Regimen | Key Outcomes | Reference |
| Retrospective Study | 23 | ICU: 12 mg loading dose, then 2 mg every 2h. Ward: 4 mg three times daily. | All patients showed some response within 24 hours. Notable reduction in clonus. | [9][12] |
| Case Series | 5 | 4-8 mg orally (some required a repeat dose) | 3 patients had complete resolution of signs within 2 hours of the first dose. | [11] |
| Case Report | 1 | 8 mg by mouth, three times a day | Dramatic return to normal consciousness, resolution of hypertonia and fever. | [13] |
Experimental Protocol: Retrospective Evaluation of Cyproheptadine in Serotonin Syndrome
This protocol is based on the methodology described by Nabi et al. (2024).[9][12]
-
Patient Selection: Retrospectively identify adult patients (>18 years) admitted to a neurology department who met the Hunter criteria for Serotonin Syndrome.
-
Data Collection: Review patient medical records to extract demographic data (age, sex), causative serotonergic agents, clinical features at presentation (e.g., hyperreflexia, clonus, tachycardia, fever), and location of management (ICU or general ward).[9]
-
Treatment Regimen Documentation: Record the specific cyproheptadine dosing schedule administered to each patient. For instance, ICU patients received a 12 mg loading dose followed by 2 mg every 2 hours, while ward patients received 4 mg three times daily.[9][12]
-
Outcome Assessment: Evaluate the clinical response to cyproheptadine at 24 hours post-administration. Document changes in clinical features, particularly the presence and severity of clonus, mental status, fever, and diaphoresis.[12]
-
Data Analysis: Analyze the collected data to determine the percentage of patients showing a response and the nature of the clinical improvements observed within the initial 24-hour treatment period.[12]
Logical Relationship: Cyproheptadine in Serotonin Syndrome Management
Caption: Therapeutic logic of using Cyproheptadine to treat Serotonin Syndrome.
Migraine Prophylaxis
Cyproheptadine has been studied as a preventive treatment for migraines, particularly in pediatric populations and in adults refractory to other treatments.[6][14] Its efficacy is attributed to its antiserotonergic effects.[6]
Table 3: Clinical Data on Cyproheptadine for Migraine Prophylaxis
| Study Type | Number of Patients | Age Group | Dosage | Key Outcomes | Reference |
| Open-label study | 12 (refractory) | Adults | 4-8 mg per day | Migraine frequency reduced from >10/month to 2.6/month (p < 0.01). | [14] |
| Double-blind, controlled | 204 | 17-53 years | 4 mg per day | As effective as 80 mg/day of propranolol. | [15] |
| Comparative study | 40 | 15-45 years | 4 mg, twice daily | Significantly reduced frequency, duration, and intensity of attacks compared to placebo. | [16] |
Experimental Protocol: Open-Label Study in Refractory Migraine
This protocol is based on the methodology described by Okuma et al. (2013).[14]
-
Patient Selection: Recruit patients with a diagnosis of migraine who have failed to respond to conventional preventive treatments (e.g., lomerizine, valproic acid, topiramate) or discontinued (B1498344) them due to adverse effects. Establish a baseline migraine frequency of over 10 attacks per month.[14][17]
-
Dosage and Administration: Initiate treatment with 4 mg of this compound administered orally before sleeping to mitigate potential sedative effects.[14]
-
Dose Titration: For patients who do not experience clinically significant sleepiness, add a second 4 mg dose after breakfast, for a total daily dose of 8 mg.[14]
-
Efficacy Evaluation: Monitor and record the frequency of migraine attacks at one month and three months after the start of treatment.
-
Statistical Analysis: Compare the mean migraine frequency during the three-month treatment period to the baseline frequency using a Wilcoxon signed-rank test to determine statistical significance.[17]
Cyclic Vomiting Syndrome (CVS)
CVS is a functional disorder characterized by recurrent, severe episodes of nausea and vomiting.[18] Cyproheptadine is used as a prophylactic agent, believed to work through its antimigraine and antiserotonergic properties.[19][20]
Table 4: Clinical Data on Cyproheptadine for Cyclic Vomiting Syndrome Prophylaxis
| Study Type | Number of Patients | Age Group | Key Outcomes | Reference |
| Retrospective Chart Review | 6 | 2-16 years | 66% had a complete response (no attacks), 17% had a partial response (>50% reduction). | [19][20] |
| Randomized Clinical Trial | 32 | 3-15 years | 50% became symptom-free after intervention. Mean monthly attack frequency was 0.63. | [21] |
| Retrospective Study | 15 | Children | 80% achieved >75% reduction in vomiting frequency after ~12 months. | [22] |
Experimental Protocol: Randomized Clinical Trial for CVS Prophylaxis
This protocol is based on the methodology described by Badihian et al. (2017).[21]
-
Patient Selection: Enroll children aged 3-15 years who meet the diagnostic criteria for CVS (e.g., Rome III criteria).
-
Randomization: Randomly assign participants into treatment groups (e.g., cyproheptadine, amitriptyline (B1667244), topiramate).
-
Intervention: Administer the assigned prophylactic medication for a predefined period (e.g., 6 months). The specific dosage of cyproheptadine should be standardized.
-
Follow-up and Data Collection: Monitor patients for the duration of the study. The primary outcomes to be measured are the frequency and duration of vomiting attacks.
-
Efficacy Assessment: Define treatment response categories, such as "symptom-free" (100% remission), partial remission, or no response.
-
Statistical Analysis: Compare the mean frequency and duration of attacks between the treatment groups post-intervention using appropriate statistical tests (e.g., ANOVA) to determine if there are significant differences in efficacy.
Appetite Stimulation
One of the most common off-label uses of cyproheptadine is as an appetite stimulant, leading to weight gain.[23] This effect is thought to be mediated by its antagonism of serotonin receptors, possibly 5-HT2C, in the hypothalamus.[7][24]
Table 5: Research Data on Cyproheptadine for Appetite Stimulation
| Study Type | Population | Key Findings | Reference |
| Systematic Review | 46 articles across 21 populations | 39 of 46 studies demonstrated significant weight gain. Most common side effect was transient sedation. | [23] |
| Bibliographic Review | Pediatric patients | Concluded that cyproheptadine is effective for weight gain in pediatric patients, independent of sex or comorbidities. | [7] |
| Studies in specific conditions | Cystic Fibrosis, Cancer-related Cachexia | Shown to improve weight gain and increase appetite. | [24] |
Experimental Workflow: Preclinical Evaluation of Appetite Stimulation
This workflow describes a general approach for animal studies investigating orexigenic effects.
Caption: A typical experimental workflow for preclinical appetite stimulation studies.
Other Investigated Off-Label Applications
A. Cushing's Disease
Cyproheptadine has been studied for the treatment of Cushing's disease, a condition caused by an ACTH-producing pituitary adenoma.[25] It is hypothesized to reduce ACTH secretion, possibly by acting at the hypothalamic or pituitary level.[26][27] Some studies have shown it can induce clinical and chemical remission, returning cortisol levels to normal.[27][28]
Signaling Pathway: Cyproheptadine's Proposed Effect on the HPA Axis
Caption: Proposed mechanism of Cyproheptadine on the HPA axis in Cushing's Disease.
B. Carcinoid Syndrome
This syndrome results from metastatic neuroendocrine tumors that secrete vasoactive substances, including serotonin, causing diarrhea and flushing. Cyproheptadine, as a serotonin antagonist, is used for symptomatic relief, particularly for diarrhea.[29][30] Studies show it can provide significant relief of diarrhea, though it is less effective for flushing and does not typically cause tumor regression.[29]
Table 6: Clinical Data on Cyproheptadine for Carcinoid Syndrome
| Study Type | Number of Patients | Dosage | Key Outcomes | Reference |
| Prospective Study | 16 | 12-48 mg daily (max tolerable) | Most patients had significant relief of diarrhea. Flushing relief was uncommon. No objective tumor regression. | [29] |
| Meta-analysis | - | - | Anti-diarrheal effects seen in 6 of 12 patients in one prospective trial. | [31] |
C. Drug-Induced Sexual Dysfunction
Serotonin reuptake inhibitors (SRIs) can cause sexual side effects like decreased libido and anorgasmia. As a 5-HT2 antagonist, cyproheptadine has been investigated to counteract this.[32][33] It can be taken as needed 1-2 hours before sexual activity.[34] Results are mixed, with some patients showing improvement, but sedation is a common side effect.[32][33]
Table 7: Clinical Data on Cyproheptadine for SRI-Induced Sexual Dysfunction
| Study Type | Number of Patients | Dosage | Key Outcomes | Reference |
| Case Series | 7 (males) | 4-12 mg (1-2h before activity) | 5 of 7 patients showed improvement (transitory in 2). Sedation was a common side effect. | [32][33] |
| Case Series | 25 | Mean dose: 8.6 mg | 12 of 25 patients reported improvement, particularly in anorgasmia. | [34] |
Analytical and Experimental Methodologies
Quantification of this compound
A common method for quantifying cyproheptadine in oral solutions is UV-Vis spectrophotometry.
-
Protocol:
-
Preparation of Stock Solution: Accurately weigh and dissolve cyproheptadine HCl in an appropriate solvent (e.g., purified water with pH adjusted to 5.0) to create a stock solution of known concentration (e.g., 1.0 mg/mL).[35]
-
Standard Curve Generation: Prepare a series of dilutions from the stock solution to create standards within a linear range (e.g., 5.0 to 30.0 µg/mL).[35]
-
Spectrophotometric Measurement: Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax), which for cyproheptadine is approximately 286 nm.[35]
-
Sample Analysis: Prepare the sample solution (e.g., the compounded oral solution) at a dilution expected to fall within the standard curve range and measure its absorbance at 286 nm.
-
Concentration Calculation: Determine the concentration of cyproheptadine in the sample by interpolating its absorbance value on the linear regression equation generated from the standard curve.[35]
-
Animal Studies
-
Reproduction and Fetotoxicity: Reproduction studies have been conducted in rabbits, mice, and rats at oral doses up to 32 times the maximum recommended human dose, revealing no evidence of impaired fertility or harm to the fetus. However, fetotoxicity was observed in rats with intraperitoneal injection at higher doses.[36]
-
Mutagenicity: Cyproheptadine did not show mutagenic effects in the Ames microbial mutagen test.[36]
Conclusion
This compound is a pharmacologically versatile agent with a range of well-documented off-label research applications. Its potent antagonism of serotonin and histamine receptors forms the basis for its utility in managing conditions from serotonin syndrome and migraine to cyclic vomiting and carcinoid syndrome. The data presented in this guide, including clinical outcomes and experimental protocols, highlights the significant therapeutic potential that warrants further controlled, prospective studies to fully elucidate its efficacy, optimize dosing regimens, and solidify its role in these and other emerging clinical scenarios.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Cyproheptadine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cyproheptadine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Off-Label Cyproheptadine in Children and Adolescents: Psychiatric Comorbidities, Interacting Variables, Safety, and Risks of Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.sapienzaeditorial.com [journals.sapienzaeditorial.com]
- 8. The mechanism of action of cyproheptadine on prolactin release by cultured anterior pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cyprohepta-doubts? Determining the Role of Cyproheptadine in Serotonin Syndrome | Poison Control | University of Utah Health [poisoncontrol.utah.edu]
- 11. researchgate.net [researchgate.net]
- 12. Cyproheptadine in serotonin syndrome: A retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyproheptadine and the treatment of an unconscious patient with the serotonin syndrome | European Journal of Anaesthesiology | Cambridge Core [cambridge.org]
- 14. Preventive effect of this compound in refractory patients with frequent migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyproheptadine and Migraine: What You Need to Know [healthline.com]
- 16. ijms.sums.ac.ir [ijms.sums.ac.ir]
- 17. researchgate.net [researchgate.net]
- 18. firstwordpharma.com [firstwordpharma.com]
- 19. Effective prophylactic therapy for cyclic vomiting syndrome in children using amitriptyline or cyproheptadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. publications.aap.org [publications.aap.org]
- 21. neurology.org [neurology.org]
- 22. Cyclic vomiting syndrome in pediatric population: characteristics and prophylactic response to cyproheptadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Use of cyproheptadine to stimulate appetite and body weight gain: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. droracle.ai [droracle.ai]
- 25. joe.bioscientifica.com [joe.bioscientifica.com]
- 26. Cyproheptadine treatment in Cushing's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Cyproheptadine may act at the pituitary in Cushing's disease: evidence from CRF stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Research Portal [scholarship.libraries.rutgers.edu]
- 29. A study of cyproheptadine in the treatment of metastatic carcinoid tumor and the malignant carcinoid syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. acpjournals.org [acpjournals.org]
- 31. erc.bioscientifica.com [erc.bioscientifica.com]
- 32. Cyproheptadine treatment of sexual dysfunction induced by serotonin reuptake inhibitors. | Semantic Scholar [semanticscholar.org]
- 33. Cyproheptadine treatment of sexual dysfunction induced by serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Treatment of Antidepressant-Induced Sexual Dysfunction - Page 5 [medscape.com]
- 35. scientiaplena.org.br [scientiaplena.org.br]
- 36. accessdata.fda.gov [accessdata.fda.gov]
A Technical Guide to Preclinical Studies of Cyproheptadine Hydrochloride for Appetite Stimulation
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: Cyproheptadine (B85728) hydrochloride is a first-generation antihistamine and antiserotonergic agent recognized for its appetite-stimulating properties.[1][2] This technical guide provides a comprehensive overview of the preclinical data supporting this effect. It delves into the primary mechanisms of action, focusing on receptor antagonism within the central nervous system, and summarizes key efficacy and safety studies conducted in various animal models. Detailed experimental protocols, quantitative data tables, and signaling pathway diagrams are provided to offer a thorough resource for drug development professionals exploring the therapeutic potential of cyproheptadine in managing conditions associated with poor appetite, such as anorexia and cachexia.
Mechanism of Action for Appetite Stimulation
Cyproheptadine's efficacy as an orexigenic (appetite-stimulating) agent is multifactorial, stemming from its potent antagonism of several neurotransmitter receptors, primarily within the hypothalamus, the brain's key regulatory center for hunger and satiety.[1][3]
Primary Mechanism: Serotonin (B10506) (5-HT) Receptor Antagonism
The most well-established mechanism for cyproheptadine-induced appetite stimulation is its competitive antagonism of serotonin receptors.[4][5] Serotonin, particularly by acting on 5-HT2A and 5-HT2C receptors in the hypothalamus, plays a crucial role in promoting satiety and reducing food intake.[5][6] Cyproheptadine blocks these receptors, thereby inhibiting the anorexigenic (appetite-suppressing) signals mediated by serotonin.[1][5] This disinhibition of the satiety pathway is believed to be the principal driver of its ability to increase hunger.[3]
Secondary and Other Potential Mechanisms
Beyond its potent antiserotonergic effects, cyproheptadine's pharmacological profile includes interactions with other pathways that may contribute to appetite modulation:
-
Histamine H1 Receptor Antagonism: As a first-generation antihistamine, cyproheptadine is a strong H1 receptor antagonist.[5][7] Histaminergic pathways in the brain are also involved in the regulation of food intake, and blocking H1 receptors can contribute to increased appetite and sedation.[7][8]
-
Anticholinergic Properties: The drug exhibits anticholinergic activity by blocking muscarinic receptors, which can lead to side effects such as dry mouth but may also play a minor role in its central effects.[5]
-
Modulation of Growth Factors and Hormones: Some studies suggest that cyproheptadine may exert its effects by increasing concentrations of insulin-like growth factor-1 (IGF-1).[9][10] Additionally, research has explored its interaction with leptin, a hormone synthesized in adipose tissue that suppresses appetite.[11] One study noted that cyproheptadine treatment led to an increase in serum leptin levels, an initially counterintuitive finding that suggests a complex interaction with appetite-regulating hormonal feedback loops.[11]
Preclinical Efficacy Studies in Animal Models
The appetite-stimulating effects of cyproheptadine have been evaluated in several animal models. However, results vary by species and experimental design, highlighting the complexity of translating preclinical findings.
Rodent Models
Studies in rodents have produced conflicting results. A notable study in female Wistar rats found that chronic oral administration of cyproheptadine did not significantly affect 24-hour food intake, though it did reduce liquid consumption.[12] This suggests that the orexigenic effect may not be universally observed across all rodent protocols.
Table 1: Summary of Cyproheptadine Effects on Ingestive Behaviors in Female Wistar Rats
| Parameter | Dose (Oral) | Result | Species/Strain | Citation |
|---|---|---|---|---|
| 24-hour Food Intake | 0.52 mg/kg b.w. | No significant effect | Wistar Rat | [12] |
| 24-hour Liquid Intake | 0.52 mg/kg b.w. | Reduced | Wistar Rat | [12] |
| 24-hour Urine Output | 0.52 mg/kg b.w. | Reduced | Wistar Rat |[12] |
Experimental Protocol: Ingestive Behavior in Rats
Subjects: Female Wistar rats.[12]
Drug Administration: Cyproheptadine hydrochloride was administered orally at a dose of 0.52 mg/kg body weight, dissolved in the daily drinking water.[12]
Duration: The treatment was continued for a period of up to six oestrus cycles.[12]
Parameters Measured: 24-hour food intake, 24-hour liquid consumption, and 24-hour urine output were monitored. The oestrus cycle of the animals was also tracked.[12]
Avian Models
In contrast to the rat study, research in avian models has shown a clear, dose-dependent stimulation of food intake and growth.
Table 2: Effects of Cyproheptadine on Weight Gain and Food Intake in Chickens
| Dose (Oral) | Outcome | Result | Species | Citation |
|---|---|---|---|---|
| 0.32 mg/day | Weight Gain & Food Intake | Significant increase | Chicken | [13] |
| Up to 1.6 mg/kg | Food Intake | Dose-related stimulation | Chicken | [13] |
| 1.92 mg/kg | Food Intake | Effect similar to 0.96 mg/kg | Chicken |[13] |
Experimental Protocol: Growth and Food Intake in Chickens
Subjects: Growing cockerels of an egg-laying strain.[13]
Drug Administration: Cyproheptadine was administered by mouth. Initial studies used a fixed dose of 0.32 mg/day. Dose-response studies used increasing daily doses up to 1.92 mg/kg body weight.[13]
Parameters Measured: Body weight gain and total food intake were recorded. The study also investigated potential interactions with pinealectomy and melatonin (B1676174) treatment.[13]
Preclinical Safety Pharmacology
While generally well-tolerated, the central nervous system effects of cyproheptadine warrant preclinical safety evaluation.[14] One area of investigation has been its potential to alter seizure thresholds, given its interaction with CNS neurotransmitter systems.
Proconvulsant Potential Assessment in Mice
A study was conducted to investigate the effect of cyproheptadine on the efficacy of antiepileptic drugs and on seizure thresholds in various convulsion models in mice. The results indicated that cyproheptadine pretreatment may reduce the threshold for seizures and increase their severity in these specific experimental models.[15]
Table 3: Effect of Cyproheptadine on Seizure Threshold in Mice
| Convulsion Model | Treatment | Measured Endpoint | Result | Citation |
|---|---|---|---|---|
| Maximum Electroshock (MES) | Cyproheptadine (4 mg/kg, i.p.) | Duration of tonic hind limb extension | Significant increase | [15] |
| Pentylenetetrazol (PTZ) | Cyproheptadine (4 mg/kg, i.p.) | Latency to clonic convulsions | Significant decrease | [15] |
| Picrotoxin (B1677862) | Cyproheptadine (4 mg/kg, i.p.) | Latency to clonic convulsions | Significant decrease |[15] |
Experimental Protocol: Proconvulsant Potential in Mice
Subjects: Mice.[15]
Drug Administration: Cyproheptadine (4 mg/kg) was administered intraperitoneally (i.p.), either alone or in combination with standard antiepileptic drugs (phenytoin 25 mg/kg, i.p. or diazepam 5 mg/kg, i.p.).[15]
Convulsion Induction: Seizures were induced using three standard models: maximum electroshock (MES), pentylenetetrazol (PTZ), and picrotoxin.[15]
Parameters Measured: Key endpoints included the duration of tonic hind limb extension (in the MES model) and the latency to the onset of clonic convulsions (in the PTZ and picrotoxin models). Percentage mortality was also recorded.[15]
Discussion and Future Directions
Preclinical evidence confirms that cyproheptadine can stimulate appetite and promote weight gain, although this effect appears to be species-dependent. The primary mechanism is clearly linked to the antagonism of central serotonin 5-HT2C receptors, with contributions from H1 receptor blockade.[1][5][6]
The discrepancy in findings between rat and avian models underscores the importance of selecting appropriate animal models for studying ingestive behaviors.[12][13] The lack of effect on food intake in the Wistar rat study could be related to the specific dose used, the chronicity of the administration, or inherent species differences in serotonergic regulation of appetite.[12]
Future preclinical research should aim to:
-
Further elucidate the downstream signaling cascades following 5-HT2C receptor blockade by cyproheptadine.
-
Investigate the drug's interaction with other appetite-regulating systems, such as the ghrelin and neuropeptide Y (NPY) pathways.[16]
-
Conduct dose-ranging studies in multiple species, including non-human primates, to better define the therapeutic window for appetite stimulation.
-
Explore the counterintuitive finding of increased leptin levels to understand its role in the overall metabolic changes induced by cyproheptadine.[11]
Conclusion
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. nbinno.com [nbinno.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Drugs That Affect Appetite in Monogastric Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 7. droracle.ai [droracle.ai]
- 8. researchgate.net [researchgate.net]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. CYPROHEPTADINE - Prescriber's Guide – Children and Adolescents [resolve.cambridge.org]
- 11. Effect of cyproheptadine on serum leptin levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of this compound on ingestive behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stimulation of food intake and growth of chickens by cyproheptadine: lack of interaction with the effects of pinealectomy and melatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Use of cyproheptadine to stimulate appetite and body weight gain: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Proconvulsant potential of cyproheptadine in experimental animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel Pharmaceuticals in Appetite Regulation: Exploring emerging gut peptides and their pharmacological prospects - PMC [pmc.ncbi.nlm.nih.gov]
Cyproheptadine Hydrochloride: A Technical Examination of its Calcium Channel Blocking Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyproheptadine (B85728) hydrochloride, a first-generation antihistamine and serotonin (B10506) antagonist, exhibits a significant, yet often overlooked, capacity for calcium channel blockade. This technical guide synthesizes the current understanding of cyproheptadine's effects on L-type voltage-gated calcium channels, providing a comprehensive overview of its mechanism of action, quantitative effects, and the experimental methodologies used to elucidate these properties. Through a detailed examination of its multifaceted pharmacology, this document aims to provide a core resource for researchers exploring the therapeutic potential and off-target effects of cyproheptadine and related compounds.
Introduction
Cyproheptadine has a well-established clinical profile for the treatment of allergic reactions and as an appetite stimulant.[1] Its therapeutic efficacy is primarily attributed to its potent antagonism of histamine (B1213489) H1 and serotonin 5-HT2 receptors.[2][3] However, a substantial body of evidence demonstrates that cyproheptadine also functions as a non-competitive calcium channel antagonist.[4][5] This calcium channel blocking activity is observed across various tissues, including vascular and non-vascular smooth muscle, as well as cardiac muscle, suggesting a broad physiological impact.[6][7] Understanding this aspect of cyproheptadine's pharmacology is crucial for a complete comprehension of its therapeutic effects, side-effect profile, and potential for repositioning in other disease contexts.
Mechanism of Action: Calcium Channel Blockade
Cyproheptadine's primary mechanism of calcium channel blockade involves the inhibition of calcium influx through L-type voltage-gated calcium channels.[5] This action appears to be independent of its well-documented H1 and 5-HT2 receptor antagonism, as it effectively blocks calcium influx induced by various depolarizing stimuli, including high potassium concentrations.[4][5]
The blockade of these channels reduces the availability of intracellular calcium, a critical second messenger in a multitude of cellular processes, most notably muscle contraction. In vascular smooth muscle, this leads to vasodilation, while in cardiac muscle, it results in negative inotropic and chronotropic effects.[6][7]
Signaling Pathways
While a direct interaction with the L-type calcium channel is evident, cyproheptadine's antagonism of Gq-protein coupled histamine H1 and serotonin 5-HT2 receptors also indirectly influences intracellular calcium levels. Activation of these receptors typically initiates the phospholipase C (PLC) signaling cascade, leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently triggers the release of calcium from intracellular stores, such as the sarcoplasmic reticulum, further increasing cytosolic calcium concentrations. By blocking these receptors, cyproheptadine can attenuate this Gq-mediated calcium mobilization, contributing to its overall calcium-modulating effects.
References
- 1. mdpi.com [mdpi.com]
- 2. Cyproheptadine | C21H21N | CID 2913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Cyproheptadine Hydrochloride? [synapse.patsnap.com]
- 4. The calcium antagonist properties of cyproheptadine: implications for antimigraine action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The calcium antagonistic effects of cyproheptadine on contraction, membrane electrical events and calcium influx in the guinea-pig taenia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calcium entry blocker activity of cyproheptadine in isolated cardiovascular preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of cyproheptadine on electrophysiological properties of isolated cardiac muscle of dogs and rabbits - PMC [pmc.ncbi.nlm.nih.gov]
Cyproheptadine Hydrochloride: An In-depth Technical Guide on its Impact on Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyproheptadine (B85728) hydrochloride is a first-generation antihistamine and a potent serotonin (B10506) antagonist with additional anticholinergic properties.[1][2] Clinically, it is utilized for the management of allergic conditions such as rhinitis and urticaria.[2] However, its most notable off-label application, and the focus of this guide, is its use as an appetite stimulant to promote weight gain in various underweight patient populations.[2][3] This effect is primarily attributed to its profound influence on central metabolic control centers within the hypothalamus. This document provides a detailed technical overview of the mechanisms through which cyproheptadine hydrochloride modulates metabolic pathways, supported by quantitative data from clinical studies, detailed experimental protocols, and visualizations of key biological and experimental processes.
Core Mechanism of Action: Receptor Antagonism
Cyproheptadine exerts its pharmacological effects by acting as a competitive antagonist at multiple receptor sites.[4] Its primary targets relevant to metabolic regulation are the serotonin 5-HT2A and 5-HT2C receptors, and the histamine (B1213489) H1 receptor.[1][5] The appetite-stimulating properties are largely attributed to its blockade of these receptors within the central nervous system, particularly in the hypothalamus.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. The effect of cyproheptadine on hunger, calorie intake and body weight in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Enhancement of linear growth and weight gain by cyproheptadine in children with hypopituitarism receiving growth hormone therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Stage Investigation of Cyproheptadine Hydrochloride in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyproheptadine (B85728) hydrochloride, a first-generation antihistamine and serotonin (B10506) receptor antagonist, has garnered increasing interest for its potential anticancer properties.[1] Preclinical studies have demonstrated its ability to inhibit proliferation, induce cell cycle arrest, and promote apoptosis in a variety of cancer cell lines.[2][3] This technical guide provides a comprehensive overview of the early-stage in-vitro investigations of cyproheptadine, summarizing key quantitative data, detailing experimental protocols, and visualizing the molecular pathways involved.
Cytotoxicity of Cyproheptadine Hydrochloride in Cancer Cell Lines
Cyproheptadine has demonstrated potent cytotoxic effects against various cancer cell lines, often with a degree of selectivity towards cancer cells over normal cells.[4]
Table 1: IC50 Values of Cyproheptadine in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | 24 | 44.4 ± 6.1 | [4] |
| Huh-7 | Hepatocellular Carcinoma | 24 | 44.7 ± 6.1 | [4] |
| Normal Human Hepatocytes | Normal Liver | 24 | 118.1 ± 6.4 | [4] |
| TSGH 8301 | Urothelial Carcinoma | Not Specified | ~55 | [5] |
| BFTC 905 | Urothelial Carcinoma | Not Specified | ~55 | [5] |
| LLC1 | Lung Cancer | 24 | >30 | [2] |
| LLC1 | Lung Cancer | 48 | >30 | [2] |
| LLC1 | Lung Cancer | 72 | ~30 | [2] |
| A549 | Lung Cancer | 24 | >30 | [2] |
| A549 | Lung Cancer | 48 | >30 | [2] |
| A549 | Lung Cancer | 72 | ~30 | [2] |
| MDA-MB-231 | Breast Cancer | Not Specified | Not Specified (Inhibits Proliferation) | [6] |
| MCF-7 | Breast Cancer | Not Specified | Not Specified (Inhibits Proliferation) | [6] |
Effects on Cell Cycle and Apoptosis
A primary mechanism of cyproheptadine's antitumor activity is the induction of cell cycle arrest and apoptosis.[7][8]
Cell Cycle Arrest
Studies have shown that cyproheptadine can induce cell cycle arrest at the G1 phase or G1/S transition in a cell-line-dependent manner.[4][8] For instance, in HepG2 hepatocellular carcinoma cells, cyproheptadine induces G1 arrest, while in Huh-7 cells, it causes arrest at the G1/S transition.[4][8] This arrest is often associated with the altered expression of key cell cycle regulatory proteins.[4][7] In urothelial carcinoma cells, treatment with 50 μM cyproheptadine for 24 hours significantly increased the percentage of cells in the G0/G1 phase.[9]
Table 2: Effect of Cyproheptadine on Cell Cycle Regulatory Proteins
| Cell Line | Effect | Protein(s) Affected | Reference |
| HepG2 | G1 Arrest | Increased HBP1 and p16 | [4] |
| Huh-7 | G1/S Arrest | Increased p21 and p27, Decreased Phospho-Rb | [4] |
| TSGH 8301 & BFTC 905 | G0/G1 Arrest | Decreased c-Myc, Increased p21 and p27, Decreased Phospho-Rb | [7][9] |
Induction of Apoptosis
Cyproheptadine has been shown to induce apoptosis in multiple cancer cell lines.[1][3] This is evidenced by increased Annexin V staining and the cleavage of poly ADP-ribose polymerase (PARP).[4][8] In Huh-7 cells, cyproheptadine treatment led to an increase in the sub-G1 population, indicative of apoptosis.[8] Similarly, in urothelial carcinoma cells, cyproheptadine treatment resulted in the cleavage of caspase-3 and PARP.[10]
Molecular Mechanisms and Signaling Pathways
The anticancer effects of cyproheptadine are attributed to its modulation of several key signaling pathways involved in cell proliferation, survival, and apoptosis.
p38 MAP Kinase Pathway
In hepatocellular carcinoma cells, cyproheptadine-mediated cell cycle arrest is dependent on the activation of the p38 MAP kinase pathway.[4][8]
PI3K/AKT and mTOR/β-catenin Signaling Pathways
Cyproheptadine has been reported to suppress the PI3K/AKT signaling pathway in various cancer cells.[3][11] In urothelial carcinoma, it inhibits the mTOR and β-catenin signaling pathways by targeting GSK3β.[7][11] This leads to a reduction in c-Myc and cyclin D1, and an increase in p21 and p27, ultimately causing G1 phase cell cycle arrest.[7][11]
Experimental Protocols
This section provides detailed methodologies for key in-vitro experiments used to investigate the effects of cyproheptadine.
Cell Culture and Drug Preparation
-
Cell Lines: Human cancer cell lines (e.g., HepG2, Huh-7, TSGH 8301, BFTC 905) and normal cell lines (e.g., normal human hepatocytes) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[4]
-
Drug Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution (e.g., 100 mM), which is then diluted with cell culture medium to the desired final concentrations for experiments.[4]
Cell Viability Assay (MTT or CCK-8)
This assay determines the cytotoxic effects of cyproheptadine.
Protocol:
-
Seed cells in a 96-well plate at a specific density and allow them to adhere overnight.[4]
-
Replace the medium with fresh medium containing various concentrations of cyproheptadine or DMSO as a vehicle control.
-
Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).[2][4]
-
Add Cell Counting Kit-8 (CCK-8) or MTT solution to each well and incubate according to the manufacturer's instructions.[4]
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.[4]
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle.
Protocol:
-
Treat cells with cyproheptadine at the desired concentration and for the specified time.[12]
-
Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).
-
Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.[12]
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined using cell cycle analysis software.[9][12]
Apoptosis Assay (Annexin V Staining)
This assay detects one of the early markers of apoptosis.
Protocol:
-
Culture and treat cells with cyproheptadine as described previously.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry or fluorescence microscopy.[4]
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins.
Protocol:
-
Treat cells with cyproheptadine and lyse them in RIPA buffer to extract total protein.
-
Determine the protein concentration using a BCA protein assay.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with non-fat milk or bovine serum albumin to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., p38, p-p38, p21, p27, PARP) overnight at 4°C.[4][13]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[4]
Conclusion
The early-stage in-vitro investigation of this compound has revealed its significant potential as an anticancer agent. Its ability to induce cytotoxicity, cell cycle arrest, and apoptosis across a range of cancer cell lines is well-documented. The elucidation of its mechanisms of action, particularly its impact on the p38 MAPK, PI3K/AKT, and mTOR/β-catenin signaling pathways, provides a strong foundation for further preclinical and clinical development. The experimental protocols detailed in this guide offer a standardized framework for researchers to build upon these foundational studies and further explore the therapeutic utility of cyproheptadine in oncology.
References
- 1. Cyproheptadine displays preclinical activity in myeloma and leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyproheptadine inhibits in vitro and in vivo lung metastasis and drives metabolic rewiring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of Cyproheptadine Monotherapy in Hepatocellular Carcinoma With Bone Metastasis: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyproheptadine, an antihistaminic drug, inhibits proliferation of hepatocellular carcinoma cells by blocking cell cycle progression through the activation of P38 MAP kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Cyproheptadine exhibits antitumor activity in urothelial carcinoma cells by targeting GSK3β to suppress mTOR and β-catenin signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyproheptadine, an antihistaminic drug, inhibits proliferation of hepatocellular carcinoma cells by blocking cell cycle progression through the activation of P38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Cyproheptadine Hydrochloride: A Comprehensive Technical Guide on its Emergent Role as an Epigenetic Modifier
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyproheptadine (B85728) hydrochloride, a first-generation antihistamine with well-documented antiserotonergic, anticholinergic, and local anesthetic properties, is gaining attention for its potential as an epigenetic modifier.[1][2][3][4] This technical guide synthesizes current research, elucidating the mechanisms through which cyproheptadine may exert its influence on the epigenome. The document details its inhibitory effects on specific histone methyltransferases, its impact on histone acetylation and methylation patterns, and its ability to reverse the epigenetic silencing of tumor suppressor genes.[5][6][7] Experimental protocols for assessing these epigenetic modifications are provided, alongside quantitative data and visual representations of key pathways and workflows. This guide serves as a foundational resource for researchers and drug development professionals exploring the therapeutic repurposing of cyproheptadine in oncology and other diseases driven by epigenetic dysregulation.
Introduction to Cyproheptadine and Epigenetics
Cyproheptadine has been in clinical use since 1961, primarily for treating allergic reactions and as an appetite stimulant.[1][8][9][10] Its pharmacological profile is characterized by its antagonism of histamine (B1213489) H1 and serotonin (B10506) 5-HT2 receptors.[2][3][11] Epigenetics refers to heritable changes in gene expression that do not involve alterations to the underlying DNA sequence.[12][13][14] These modifications, including DNA methylation and histone modifications, play a critical role in cellular differentiation and disease, particularly in cancer, by regulating chromatin structure and gene accessibility.[14][15] Recent studies have unexpectedly revealed that cyproheptadine may function as an epigenetic modifier, suggesting a novel mechanism of action with therapeutic implications beyond its traditional uses.[5][6][16]
Mechanism of Action as an Epigenetic Modifier
The epigenetic activity of cyproheptadine appears to be multifaceted, involving the direct inhibition of enzymes that "write" epigenetic marks and the subsequent modulation of gene expression.
Inhibition of Histone Methyltransferases (HMTs)
A pivotal discovery identified cyproheptadine as a direct inhibitor of SET domain containing lysine (B10760008) methyltransferase 7/9 (Set7/9).[5][7]
-
Direct Binding: X-ray crystallography and kinetic analyses have shown that cyproheptadine binds to the substrate-binding pocket of Set7/9.[7] This competitive inhibition prevents the methylation of both histone and non-histone protein substrates.[7]
-
Functional Consequences: Set7/9 is known to methylate and stabilize the estrogen receptor α (ERα), a key driver in certain breast cancers.[7] By inhibiting Set7/9, cyproheptadine reduces the expression and transcriptional activity of ERα, thereby impeding estrogen-dependent cancer cell growth.[7] Further research has focused on developing more potent Set7/9 inhibitors based on the cyproheptadine scaffold.[17]
Modulation of Histone Acetylation and Methylation
In urothelial carcinoma (UC) cells, cyproheptadine treatment has been shown to alter global histone modification patterns.
-
Increased H3K27 Acetylation (H3K27Ac): Treatment of the BFTC905 UC cell line with cyproheptadine led to an increased protein level of H3K27Ac, a mark associated with active enhancers and transcriptional activation.[5]
-
Increased H3K4 Mono-methylation (H3K4me1): An increase in H3K4me1, another mark linked to active or poised enhancers, was observed in both BFTC905 and J82 UC cell lines following treatment.[5]
-
Enzymatic Activity vs. Expression: Notably, RNA-sequencing data indicated that cyproheptadine did not change the expression levels of most histone modifying enzymes (writers and erasers).[5] This suggests that cyproheptadine likely affects the enzymatic activity of histone acetyltransferases (HATs) or histone deacetylases (HDACs) rather than their abundance.[5]
Reversal of DNA Methylation and Gene Silencing
Cyproheptadine has demonstrated the ability to reactivate genes silenced by promoter hypermethylation, a common hallmark of cancer.[5][15]
-
IRF6 Re-expression: In UC cells, cyproheptadine treatment restored the expression of Interferon Regulatory Factor 6 (IRF6), a potential tumor suppressor gene.[5][6] This re-expression was attributed, at least in part, to the hypomethylation of the IRF6 promoter.[5][6]
-
Therapeutic Impact: The restoration of IRF6 expression in UC cells inhibited tumor growth both in vitro and in xenograft mouse models by inducing apoptosis.[5][6][18] This finding highlights a potential therapeutic pathway for cyproheptadine in cancers characterized by epigenetic silencing of tumor suppressors.
Quantitative Data Summary
The following tables summarize the key findings regarding cyproheptadine's epigenetic and enzymatic activities.
Table 1: Summary of Observed Epigenetic Effects of Cyproheptadine
| Cell Line(s) | Epigenetic Modification | Target Gene/Locus | Observed Effect | Reference |
| BFTC905 (Urothelial Carcinoma) | H3K27 Acetylation | Global | Increased protein levels | [5] |
| BFTC905, J82 (Urothelial Carcinoma) | H3K4 Mono-methylation | Global | Increased protein levels | [5] |
| UMUC3 (Urothelial Carcinoma) | DNA Methylation | IRF6 Promoter | Promoter hypomethylation | [5] |
| BFTC905 & others (Urothelial Carcinoma) | Gene Expression | IRF6 | Upregulation / Restored expression | [5][6] |
| MCF7 (Breast Cancer) | Protein Stability | Estrogen Receptor α | Decreased expression | [7] |
Table 2: Enzymatic Inhibition by Cyproheptadine
| Enzyme Target | Inhibition Mechanism | IC50 Value | Method | Reference |
| SET domain containing lysine methyltransferase 7/9 (Set7/9) | Competitive with methyl group acceptor | 1.0 µM | Fluorogenic substrate-based HMT assay | [3][7] |
Detailed Experimental Protocols
The following protocols are representative of the methods used to investigate cyproheptadine's epigenetic effects.
Western Blotting for Histone Modifications
This protocol is used to detect changes in the global levels of specific histone modifications.[5]
-
Cell Culture and Treatment: Culture urothelial carcinoma cells (e.g., BFTC905, J82) to 70-80% confluency. Treat cells with cyproheptadine (e.g., 55 µM) or a vehicle control (e.g., DMSO) for 24 hours.
-
Histone Extraction: Harvest cells and isolate nuclei. Extract histone proteins using an acid extraction method (e.g., with 0.2 M H2SO4).
-
Protein Quantification: Determine the protein concentration of the histone extracts using a Bradford or BCA assay.
-
SDS-PAGE and Transfer: Separate 10-20 µg of histone proteins on a 15% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the histone modification of interest (e.g., anti-H3K27Ac, anti-H3K4me1) and a loading control (e.g., anti-Histone H3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify band intensity relative to the loading control.
DNA Methylation Analysis (Bisulfite Pyrosequencing)
This protocol quantifies the methylation status of specific CpG sites within a gene promoter, such as IRF6.[5]
-
Genomic DNA Extraction: Treat cells (e.g., UMUC3) with cyproheptadine. Extract high-quality genomic DNA using a commercial kit.
-
Bisulfite Conversion: Treat 1 µg of genomic DNA with sodium bisulfite. This process converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged. Purify the converted DNA.
-
PCR Amplification: Amplify the target promoter region (e.g., IRF6 promoter) from the bisulfite-converted DNA using biotinylated primers specific to the converted sequence.
-
Pyrosequencing:
-
Immobilize the biotinylated PCR product on streptavidin-coated beads.
-
Denature the DNA to obtain single-stranded templates.
-
Anneal a sequencing primer to the template.
-
Perform pyrosequencing analysis. The instrument dispenses dNTPs in a specified order, and the incorporation of a nucleotide generates a light signal proportional to the number of nucleotides incorporated.
-
-
Data Analysis: The software calculates the percentage of methylation at each CpG site by quantifying the ratio of cytosine (from methylated DNA) to thymine (B56734) (from unmethylated DNA) signals.
RNA-Sequencing (RNA-Seq) for Gene Expression Profiling
This method provides a comprehensive, unbiased view of the transcriptome to identify genes differentially expressed upon cyproheptadine treatment.[5]
-
Cell Treatment and RNA Extraction: Treat cells (e.g., BFTC905) with cyproheptadine (55 µM) for 24 hours. Extract total RNA using a TRIzol-based method or a commercial kit, ensuring high purity and integrity (RIN > 8).
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) from the total RNA.
-
Fragment the remaining mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second cDNA strand.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library via PCR.
-
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Perform quality control checks on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels (e.g., as transcripts per million, TPM).
-
Perform differential expression analysis to identify genes that are significantly upregulated or downregulated in cyproheptadine-treated cells compared to controls.
-
Visualizations: Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to cyproheptadine's epigenetic activity.
Caption: Cyproheptadine's multifaceted epigenetic mechanisms of action.
Caption: Experimental workflow for assessing epigenetic effects.
Caption: Logical relationships of cyproheptadine's epigenetic roles.
Conclusion and Future Directions
The evidence presented strongly suggests that cyproheptadine hydrochloride, a long-established clinical drug, possesses significant potential as an epigenetic modifier.[5][6] Its ability to inhibit histone methyltransferases like Set7/9 and modulate DNA methylation and histone acetylation patterns provides a compelling rationale for its observed anti-tumor activities.[5][7] The reactivation of the IRF6 tumor suppressor gene in urothelial carcinoma is a primary example of its therapeutic potential.[5][6][18]
For drug development professionals, cyproheptadine represents a validated scaffold for the design of more potent and selective epigenetic drugs. Future research should focus on:
-
Target Specificity: Elucidating the full range of epigenetic enzymes inhibited or modulated by cyproheptadine.
-
Combination Therapies: Investigating the synergistic potential of cyproheptadine with existing chemotherapies or other epigenetic drugs.
-
Clinical Validation: Designing clinical trials to evaluate the efficacy of cyproheptadine as an epigenetic therapy in relevant cancer patient populations.
This guide provides a robust technical foundation for these future endeavors, positioning cyproheptadine as a promising candidate for drug repurposing in the expanding field of cancer epigenetics.
References
- 1. Cyproheptadine - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. DailyMed - this compound tablet [dailymed.nlm.nih.gov]
- 5. Cyproheptadine, an epigenetic modifier, exhibits anti-tumor activity by reversing the epigenetic silencing of IRF6 in urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyproheptadine, an epigenetic modifier, exhibits anti-tumor activity by reversing the epigenetic silencing of IRF6 in urothelial carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Cyproheptadine as an Inhibitor of SET Domain Containing Lysine Methyltransferase 7/9 (Set7/9) That Regulates Estrogen-Dependent Transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Efficacy and Tolerability of Cyproheptadine in Poor Appetite: A Multicenter, Randomized, Double-blind, Placebo-controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. trial.medpath.com [trial.medpath.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Epigenetic Neuropharmacology: Drugs Affecting the Epigenome in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | The pharmacoepigenetic paradigm in cancer treatment [frontiersin.org]
- 16. Off-Target Effects of Psychoactive Drugs Revealed by Genome-Wide Assays in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of Novel Inhibitors for Histone Methyltransferase SET7/9 based on Cyproheptadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Foundational Research on Cyproheptadine Hydrochloride and Serotonin Syndrome: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the foundational research concerning cyproheptadine (B85728) hydrochloride and its application in the management of serotonin (B10506) syndrome. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development. The guide covers the pharmacodynamics and pharmacokinetics of cyproheptadine hydrochloride, with a particular focus on its mechanism of action as a serotonin antagonist. A detailed exploration of the pathophysiology of serotonin syndrome is presented, highlighting the critical role of serotonin receptors. The guide summarizes key quantitative data in structured tables, provides detailed experimental protocols for preclinical and clinical research, and includes visualizations of signaling pathways and experimental workflows using the DOT language for Graphviz to facilitate a deeper understanding of the core concepts.
Introduction
Serotonin syndrome is a potentially life-threatening condition resulting from excessive serotonergic activity in the central nervous system.[1] Its incidence has increased with the widespread use of serotonergic agents.[2] The classic triad (B1167595) of symptoms includes altered mental status, autonomic hyperactivity, and neuromuscular abnormalities.[2] this compound, a first-generation antihistamine with potent antiserotonergic properties, has emerged as a therapeutic option for managing this syndrome.[3] This guide delves into the fundamental scientific principles that underpin the use of cyproheptadine for serotonin syndrome, providing a technical resource for the scientific community.
This compound: A Pharmacological Profile
This compound is a piperidine (B6355638) derivative with a well-established safety and efficacy profile as an antihistamine.[4] Its therapeutic utility extends beyond its anti-allergic effects due to its significant antagonism of serotonin receptors.[3]
Mechanism of Action
Cyproheptadine acts as a potent antagonist at both histamine (B1213489) H1 and serotonin (5-hydroxytryptamine, 5-HT) receptors.[3] Its efficacy in serotonin syndrome is primarily attributed to its blockade of 5-HT2A receptors, which are heavily implicated in the pathophysiology of the condition.[3][5] By competitively inhibiting the binding of serotonin to these receptors, cyproheptadine mitigates the excessive downstream signaling that leads to the clinical manifestations of serotonin syndrome.
Pharmacokinetics
Cyproheptadine is well absorbed after oral administration, with peak plasma concentrations occurring within a few hours. It is extensively metabolized in the liver, and its metabolites are excreted primarily in the urine. The terminal half-life is approximately 8 hours.
Pharmacodynamics and Receptor Affinity
The therapeutic and adverse effects of cyproheptadine are directly related to its affinity for various receptors. The following table summarizes the binding affinities (Ki values) of cyproheptadine for key serotonin and histamine receptors. Lower Ki values indicate a higher binding affinity.
| Receptor Subtype | Ki (nM) | Species | Reference |
| Serotonin Receptors | |||
| 5-HT1A | ~60 | Human | [5] |
| 5-HT2A | Single-digit nM range | Human | [5] |
| 5-HT2B | Single-digit nM range | Human | [5] |
| 5-HT3 | ~230 | Human | [5] |
| Histamine Receptors | |||
| H1 | 9.12 x 10⁻⁷ M (KD) | Human | [6][7] |
Serotonin Syndrome: Pathophysiology
Serotonin syndrome arises from an excess of serotonin in the synaptic cleft, leading to the overstimulation of postsynaptic serotonin receptors.[1] While multiple serotonin receptor subtypes are involved, the 5-HT2A receptor is considered a key mediator of the most severe symptoms, including hyperthermia and neuromuscular hyperactivity.[2][5]
The Role of 5-HT2A Receptors
The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, primarily couples to the Gαq signaling pathway.[8] This initiates a cascade of intracellular events, as depicted in the signaling pathway diagram below.
Caption: Serotonin 5-HT2A Receptor Signaling Pathway
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of cyproheptadine and serotonin syndrome.
Receptor Binding Assay for 5-HT2A Receptor
This protocol describes a radioligand binding assay to determine the affinity of a compound for the 5-HT2A receptor using [3H]ketanserin.
Materials:
-
Rat frontal cortex tissue homogenate (source of 5-HT2A receptors)
-
[3H]ketanserin (radioligand)
-
Unlabeled ketanserin (B1673593) (for determining non-specific binding)
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates (e.g., Millipore MultiScreen with GF/B filters)
-
Scintillation cocktail (e.g., Betaplate scint)
-
Microplate scintillation counter
Procedure:
-
Tissue Preparation: Homogenize rat frontal cortex tissue in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer to the desired protein concentration (e.g., 70 µ g/well ).[9]
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of tissue homogenate
-
50 µL of [3H]ketanserin at a final concentration near its Kd (e.g., 2.0 nM).[9]
-
50 µL of either assay buffer (for total binding), unlabeled ketanserin (e.g., 1 µM, for non-specific binding), or the test compound at various concentrations.
-
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 20 minutes).[9]
-
Harvesting: Rapidly filter the contents of the wells through the filter plate using a vacuum manifold. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plates (e.g., at 50°C for 2 hours).[9] Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 of the test compound (concentration that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.
Animal Model of Serotonin Syndrome
This protocol describes the induction of serotonin syndrome in rats using a combination of fluoxetine (B1211875) and 5-hydroxytryptophan (B29612) (5-HTP).
Materials:
-
Male Wistar rats
-
Fluoxetine solution (e.g., 10 mg/kg, i.p.)[10]
-
5-hydroxytryptophan (5-HTP) solution (e.g., 10-40 mg/kg, i.p.)[10]
-
Vehicle control (e.g., saline)
-
Observational scoring sheet for serotonin syndrome behaviors (e.g., tremor, rigidity, hindlimb abduction, head weaving)
-
Rectal probe for temperature measurement
Procedure:
-
Acclimatization: Acclimate rats to the experimental environment for at least one week.
-
Drug Administration:
-
Behavioral Observation: Observe and score the rats for characteristic serotonin syndrome behaviors at regular intervals (e.g., every 15 minutes for 2 hours) using a standardized scoring system.
-
Physiological Measurement: Measure core body temperature using a rectal probe at the same time points as behavioral observations.
-
Data Analysis: Compare the behavioral scores and body temperature changes between the different treatment groups using appropriate statistical methods (e.g., ANOVA).
Clinical Application and Dosing in Serotonin Syndrome
The use of cyproheptadine for serotonin syndrome is off-label but supported by case series and retrospective studies.[3][11] The evidence from randomized controlled trials is limited.[3]
Dosing Regimen:
-
Initial Dose: An initial oral dose of 12 mg is often recommended.[2]
-
Maintenance Dose: This can be followed by 2 mg every 2 hours or 4-8 mg every 6 hours, depending on the clinical response.[2][12]
-
Maximum Dose: The total daily dose should generally not exceed 32 mg.[3]
The following workflow illustrates a typical process for drug screening in a preclinical model of serotonin syndrome.
Caption: Preclinical Drug Screening Workflow
Conclusion
This compound's established efficacy as a serotonin antagonist, particularly at the 5-HT2A receptor, provides a strong rationale for its use in serotonin syndrome. This technical guide has synthesized the foundational research, offering quantitative data, detailed experimental protocols, and visual representations of key biological processes to aid researchers and drug development professionals in this field. Further prospective, randomized controlled trials are warranted to definitively establish the optimal dosing and efficacy of cyproheptadine in the management of serotonin syndrome.
References
- 1. Serotonin Syndrome: Pathophysiology, Clinical Features, Management, and Potential Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Episode 236: Cyproheptadine to treat serotonin syndrome - Pharmacy Joe - [pharmacyjoe.com]
- 3. Cyprohepta-doubts? Determining the Role of Cyproheptadine in Serotonin Syndrome | Poison Control | University of Utah Health [poisoncontrol.utah.edu]
- 4. ketanserin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Hyperthermia and Serotonin: The Quest for a “Better Cyproheptadine” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Interactions between histamine H>1> receptor and its antagonists by using cell membrane chromatography method - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 8. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 9. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhancement in extracellular serotonin levels by 5-hydroxytryptophan loading after administration of WAY 100635 and fluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cyproheptadine in serotonin syndrome: A retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Targets of Cyproheptadine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyproheptadine (B85728) hydrochloride is a first-generation antihistamine with a complex pharmacological profile, acting as a potent antagonist at multiple G-protein coupled receptors (GPCRs). This technical guide provides a comprehensive investigation into the molecular targets of cyproheptadine, presenting quantitative binding data, detailed experimental methodologies, and an exploration of the associated signaling pathways. Its primary antagonistic activities at histamine (B1213489) H1, serotonin (B10506) 5-HT2, and muscarinic acetylcholine (B1216132) receptors are elucidated, providing a foundational understanding for researchers in pharmacology and drug development.
Introduction
Cyproheptadine hydrochloride, initially developed as an antihistamine, has found clinical applications beyond allergic conditions, including appetite stimulation and the off-label management of serotonin syndrome.[1][2] Its therapeutic versatility stems from its ability to interact with a range of molecular targets. This guide delves into the core pharmacology of cyproheptadine, offering a detailed overview of its interactions with key physiological receptors.
Primary Molecular Targets and Binding Affinities
Cyproheptadine exhibits high binding affinity for several receptor types, primarily histamine, serotonin, and muscarinic receptors. The quantitative data for these interactions are summarized in the tables below.
Quantitative Data Summary
The binding affinity of cyproheptadine is commonly expressed as the inhibition constant (Ki) or the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
Table 1: Cyproheptadine Binding Affinities (Ki)
| Receptor Target | Ligand Used in Assay | Ki (nM) | Species/Tissue | Reference |
| Histamine H1 | [³H]mepyramine | 0.38 | Not Specified | [3] |
| Serotonin 5-HT2 | Not Specified | 0.83 | Not Specified | [3] |
| Serotonin 5-HT2A | [³H]ketanserin | 1.58 (pKi 8.80) | Rat Cerebral Cortex | |
| Serotonin 5-HT2C | [³H]mesulergine | 1.95 (pKi 8.71) | Pig Choroidal Plexus | |
| Muscarinic (General) | Not Specified | 1.26 | Not Specified | [3] |
| Dopamine D1 | [³H]SCH-23390 | 117 | Human | [4][5] |
| Dopamine D2 | [³H]spiperone | 112 | Human | [4][5] |
Table 2: Cyproheptadine Antagonist Potency (pA2)
| Receptor Target | Agonist Used | pA2 Value | Tissue/Preparation | Reference |
| Muscarinic M1 | McN-A-343 | 8.02 | Rabbit Vas Deferens | [1] |
| Muscarinic M2 | Arecaidine propargyl ester | 7.99 | Rabbit Vas Deferens | [1] |
| Muscarinic M3 | Arecaidine propargyl ester | 8.00 | Guinea-pig Ileum | [1] |
| Serotonin 5-HT2B | 5-HT | 9.14 | Rat Stomach Fundus |
Experimental Protocols
The determination of cyproheptadine's binding affinities and functional antagonism relies on established in vitro pharmacological assays. The following sections detail the methodologies for key experiments.
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity (Ki) of a compound by measuring its ability to displace a radiolabeled ligand from a receptor.
Objective: To determine the Ki of cyproheptadine at a specific receptor (e.g., Histamine H1).
Materials:
-
Membrane preparation from cells or tissues expressing the target receptor (e.g., HEK293 cells transfected with the human H1 receptor).
-
Radioligand (e.g., [³H]-mepyramine for the H1 receptor).
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
96-well plates.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in the assay buffer.[6]
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled cyproheptadine.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).[6]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displaced against the concentration of cyproheptadine. Calculate the IC50 value (the concentration of cyproheptadine that displaces 50% of the radioligand) from the resulting curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism Assay (Calcium Mobilization)
This assay measures the ability of an antagonist to block the increase in intracellular calcium triggered by an agonist, which is a hallmark of Gq-coupled receptor activation.
Objective: To determine the functional antagonist potency of cyproheptadine at a Gq-coupled receptor (e.g., 5-HT2A).
Materials:
-
Cells stably expressing the target receptor (e.g., CHO-K1 cells with human 5-HT2A receptor).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Agonist for the target receptor (e.g., serotonin).
-
This compound.
-
Fluorometric imaging plate reader (FLIPR) or similar instrument.
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye for a specified time (e.g., 30-60 minutes) at 37°C.[5][7]
-
Compound Addition: Add varying concentrations of cyproheptadine to the wells and incubate for a short period.
-
Agonist Stimulation and Measurement: Place the plate in the fluorometric reader. Inject the agonist into the wells and simultaneously measure the change in fluorescence intensity over time. The fluorescence increase corresponds to the rise in intracellular calcium.
-
Data Analysis: Generate concentration-response curves for the agonist in the presence and absence of different concentrations of cyproheptadine. The shift in the agonist's EC50 value is used to calculate the antagonist's potency (pA2 value).
Signaling Pathways and Mechanisms of Action
Cyproheptadine's antagonism at its primary targets disrupts specific intracellular signaling cascades.
Histamine H1 and Serotonin 5-HT2 Receptor Signaling
Both the histamine H1 and serotonin 5-HT2A/2C receptors are Gq-protein coupled receptors.[1][7] Upon activation by their respective endogenous ligands (histamine and serotonin), these receptors initiate the following signaling pathway:
-
The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the Gq protein.
-
The activated Gαq-GTP subunit dissociates and activates phospholipase C (PLC).[7]
-
PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][8]
-
IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.[7]
-
DAG, along with the increased intracellular calcium, activates protein kinase C (PKC).[7]
Cyproheptadine, by acting as an antagonist at these receptors, prevents the initiation of this cascade, thereby blocking the downstream effects of histamine and serotonin.
References
- 1. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Acute and chronic effects of serotonin (5HT) antagonists on serotonin binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. quora.com [quora.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. SMPDB [smpdb.ca]
- 8. The 5-HT and PLC Signaling Pathways Regulate the Secretion of IL-1β, TNF-α and BDNF from NG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Cyproheptadine Hydrochloride for In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the use of cyproheptadine (B85728) hydrochloride in in vivo mouse models. Cyproheptadine is a first-generation antihistamine and a potent serotonin (B10506) (5-HT) receptor antagonist, making it a valuable tool in various research areas, including appetite stimulation, inflammation, and serotonin syndrome. This document outlines its mechanism of action, pharmacokinetic profile in mice, detailed dosage calculations, and standardized protocols for the preparation and administration of dosing solutions.
Introduction and Mechanism of Action
Cyproheptadine hydrochloride is an antagonist of histamine (B1213489) H1 receptors and serotonin receptors, specifically 5-HT2A and 5-HT2C subtypes.[1] It also possesses mild anticholinergic and calcium-channel blocking activities.[2] Its primary mechanism involves competitively blocking the binding of histamine and serotonin to their respective receptors, thereby inhibiting their downstream effects.[3][4] This dual antagonism is crucial for its therapeutic and experimental applications. For instance, its protective effect against anaphylactic shock in mice is largely attributed to its anti-serotonin activity, as histamine release is less critical in this species compared to others.[4][5][6]
Signaling Pathway of Cyproheptadine
Caption: Mechanism of Cyproheptadine as an antagonist of H1 and 5-HT2 receptors.
Pharmacokinetic and Toxicological Profile in Mice
Understanding the pharmacokinetic (PK) and toxicological parameters of cyproheptadine in mice is critical for proper study design and dosage selection. The compound is rapidly absorbed and distributed throughout the body.
| Parameter | Value | Species | Route | Citation |
| Oral LD₅₀ | 123 mg/kg | Mouse | Oral | [3][6][7] |
| Bioavailability | 81.1% | Mouse | Intramuscular | [8] |
| Time to Peak Tissue Conc. (Tₘₐₓ) | 15 minutes | Mouse | Injection | [8] |
| Primary Excretion Route | Urine (as metabolites) | Mouse | N/A | [9] |
| Distribution | Rapidly absorbed and widely distributed to various tissues. | Mouse | N/A | [8] |
Dosage Calculation and Administration
Dosage should be determined based on the specific research application. The following table summarizes dosages reported in the literature for various mouse and rat models. Doses should be calculated based on the animal's body weight and adjusted as necessary.
| Application | Dosage Range (mg/kg) | Route of Administration | Species | Notes | Citation |
| Appetite Stimulation | 5 mg/kg/day | Oral | Mouse | Lower dose found effective for weight gain. | [10] |
| Appetite Stimulation | 0.52 mg/kg/day | Oral (in water) | Rat | Administered by dissolving in the daily drinking water. | [11] |
| Anti-inflammatory | 20 mg/kg | Intraperitoneal (i.p.) | Mouse/Rat | Markedly inhibited hind paw edema. | [11] |
| Analgesic Effect | 4.4 mg/kg (ED₅₀) | Intraperitoneal (i.p.) | Mouse | Effective dose (ED₅₀) in hot plate and writhing tests. | [12] |
| Serotonin Syndrome Model | 1.1 mg/kg | Oral | Dog | Dose used to prevent/reduce severity of symptoms. Mouse-specific dose not established, but this serves as a reference. | [5] |
| Decompression Sickness | 2.5 - 10.0 mg/kg | Subcutaneous (s.c.) | Mouse | Statistically significant reduction in mortality. | [13] |
| Reproductive Safety | Up to 32x human dose | Oral, Subcutaneous (s.c.) | Mouse | No evidence of impaired fertility or harm to the fetus. | [3][7] |
Experimental Protocols
Adherence to standardized protocols is essential for reproducibility. The following sections detail the preparation of dosing solutions and common administration routes.
Experimental Workflow Overview
Caption: Standard workflow for cyproheptadine administration in mouse models.
Protocol 1: Preparation of Dosing Solution
This compound is soluble in water (approx. 4 mg/mL) and freely soluble in methanol.[3][6] For most low-to-moderate dose applications, a sterile aqueous vehicle is sufficient.
Materials:
-
This compound powder (USP grade)
-
Vehicle:
-
Option A: Sterile 0.9% Sodium Chloride (Saline)
-
Option B: Sterile Water for Injection
-
Option C (for poor solubility): Dimethyl sulfoxide (B87167) (DMSO) and Sterile Saline
-
-
Sterile vials
-
Vortex mixer
-
0.22 µm syringe filter (if starting with non-sterile components)
Procedure (Aqueous Vehicle):
-
Calculate the total amount of cyproheptadine HCl needed based on the number of animals, the dose (mg/kg), and the average animal weight. Assume a standard injection volume (e.g., 10 mL/kg for oral, 5-10 mL/kg for i.p.).
-
Weigh the required amount of cyproheptadine HCl powder and place it in a sterile vial.
-
Add the calculated volume of sterile saline or water to the vial.
-
Vortex thoroughly until the powder is completely dissolved. If preparing a stock solution, ensure it is passed through a 0.22 µm filter into a new sterile vial.
-
Store the solution protected from light. The pH of commercial oral solutions is typically between 3.5 and 4.5.[4]
Procedure (Co-Solvent Vehicle):
-
If a high concentration is required, first dissolve the cyproheptadine HCl powder in a minimal volume of DMSO (e.g., 5-10% of the final volume).[14][15]
-
Once dissolved, slowly add sterile saline while vortexing to bring the solution to the final desired volume.
-
Note: Always run a vehicle-only control group, as DMSO can have biological effects.[15][16]
Protocol 2: Routes of Administration
General Best Practices:
-
Weigh each animal immediately before dosing to ensure accurate volume administration.[17]
-
Use a new sterile needle (25-27 gauge) and syringe for each animal.[18]
-
Warm solutions to room temperature before injection to prevent a drop in the animal's body temperature.[17]
-
Limit injection attempts to three per site before seeking assistance.[17]
A. Oral Gavage (p.o.)
-
Properly restrain the mouse to ensure its head is immobile.
-
Measure the distance from the mouse's incisors to the last rib to determine the correct insertion depth for the gavage needle.
-
Introduce the gavage needle (a flexible or ball-tipped needle is recommended) near the incisors and advance it carefully along the palate.
-
Allow the mouse to swallow the needle; do not force it.
-
Once at the correct depth, administer the solution slowly.
-
Carefully withdraw the needle.
B. Intraperitoneal (i.p.) Injection
-
Restrain the mouse in dorsal recumbency (on its back) with its head tilted slightly downward. This allows gravity to move the abdominal organs away from the injection site.[18][19]
-
Identify the lower right quadrant of the abdomen. This site is chosen to avoid the cecum and urinary bladder.[20]
-
Insert a 25-27 gauge needle, bevel up, at a 30-45° angle.
-
Gently aspirate by pulling back the plunger to ensure no blood (vessel) or yellow fluid (bladder) is drawn. If aspiration is clear, proceed.[18]
-
Inject the solution smoothly and withdraw the needle.
C. Subcutaneous (s.c.) Injection
-
Gently lift the loose skin over the back, between the shoulder blades, to form a "tent."
-
Insert a 25-27 gauge needle, bevel up, into the base of the tented skin, parallel to the body.
-
Aspirate to ensure a vessel has not been entered.
-
Inject the solution. A small bleb will form under the skin.
-
Withdraw the needle and gently massage the area to help disperse the solution.
Safety and Monitoring
-
Toxicity: The oral LD₅₀ in mice is 123 mg/kg.[3][6] Signs of overdose can include CNS depression (sedation) or stimulation (agitation), as well as anticholinergic effects like dry mouth.[1]
-
Monitoring: Following administration, mice should be monitored for any adverse reactions, including excessive sedation, ataxia, distress, or irritation at the injection site.
-
Vehicle Controls: It is imperative to include a vehicle-only control group in all experiments to differentiate the effects of cyproheptadine from those of the administration vehicle itself.[21]
References
- 1. Cyprohepta-doubts? Determining the Role of Cyproheptadine in Serotonin Syndrome | Poison Control | University of Utah Health [poisoncontrol.utah.edu]
- 2. Serotonin Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. This compound Oral Solution [drugfuture.com]
- 5. dvm360.com [dvm360.com]
- 6. apps.medicines.org.au [apps.medicines.org.au]
- 7. drugs.com [drugs.com]
- 8. researchgate.net [researchgate.net]
- 9. Disposition of cyproheptadine in rats, mice, and humans and identification of a stable epoxide metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Beneficial Effect of Cyproheptadine on Body Mass Index in Undernourished Children: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of this compound on ingestive behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. UpToDate 2018 [sniv3r2.github.io]
- 13. The effects of serotonin antagonists in a behavioral despair procedure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 15. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dsv.ulaval.ca [dsv.ulaval.ca]
- 18. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 19. bsb.research.baylor.edu [bsb.research.baylor.edu]
- 20. animalcare.ubc.ca [animalcare.ubc.ca]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols: Cyproheptadine Hydrochloride in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyproheptadine (B85728) hydrochloride is a first-generation antihistamine that also exhibits potent antiserotonergic and anticholinergic activities.[1][2][3] Its mechanism of action involves the competitive antagonism of histamine (B1213489) H1 receptors, serotonin (B10506) (5-HT) receptors (specifically 5-HT2A and 5-HT2C), and muscarinic acetylcholine (B1216132) receptors.[2][4] Additionally, cyproheptadine has been shown to inhibit the lysine (B10760008) methyltransferase SET7/9.[1] These diverse activities make it a valuable tool for in vitro studies across various research areas, including allergy, inflammation, oncology, and neuroscience. This document provides a detailed protocol for the dissolution of cyproheptadine hydrochloride in dimethyl sulfoxide (B87167) (DMSO) for use in cell culture experiments.
Data Presentation: Physicochemical Properties and Storage
The following table summarizes the key quantitative data for this compound relevant to its use in cell culture.
| Parameter | Value | Source(s) |
| Form | Crystalline solid | [1] |
| Molecular Weight | 323.86 g/mol (anhydrous HCl salt) | [5] |
| Solubility in DMSO | Approx. 30 - 65 mg/mL | [1][5][6] |
| Recommended Stock Solution Concentration | 10-50 mM in 100% DMSO | N/A |
| Storage of Solid Compound | -20°C, stable for ≥ 4 years | [1] |
| Storage of DMSO Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month | [6] |
| Storage of Aqueous Solutions | Not recommended for more than one day | [1] |
| Typical Cell Culture Working Concentrations | 5 µM - 120 µM | [7] |
Experimental Protocol: Preparation of this compound for Cell Culture
This protocol details the steps for preparing a sterile stock solution of this compound in DMSO and its subsequent dilution for treating cells in culture.
Materials:
-
This compound powder
-
Anhydrous/cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Complete cell culture medium appropriate for the cell line
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Optional: Ultrasonic water bath
Protocol for Preparing a 10 mM Stock Solution:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to maintain the sterility of the solutions for cell culture.
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.24 mg of this compound (based on a molecular weight of 323.86 g/mol ).
-
Dissolution in DMSO:
-
Add the weighed this compound to a sterile amber microcentrifuge tube or glass vial.
-
Add the calculated volume of 100% DMSO to achieve the desired concentration (e.g., 1 mL for a 10 mM solution).
-
Vortex the solution vigorously until the compound is completely dissolved. A clear solution should be obtained.
-
If the compound does not readily dissolve, brief sonication in an ultrasonic water bath may be required.[6][7] Ensure the solution does not overheat.
-
-
Sterilization (Optional but Recommended): Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile amber tube to ensure sterility.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[6]
-
Protocol for Preparing Working Solutions and Treating Cells:
-
Thawing the Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution in Culture Medium:
-
It is crucial to dilute the DMSO stock solution directly into pre-warmed complete cell culture medium to prevent precipitation of the compound.[8]
-
To minimize DMSO toxicity to cells, the final concentration of DMSO in the culture medium should be kept low, typically below 0.5%, with 0.1% being preferable.[9][10]
-
For example, to prepare a final concentration of 10 µM this compound in 10 mL of culture medium from a 10 mM stock solution, add 10 µL of the stock solution to the 10 mL of medium (this results in a final DMSO concentration of 0.1%).
-
Gently mix the working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing which can cause foaming of the medium.
-
-
Cell Treatment:
-
Remove the existing medium from the cells to be treated.
-
Add the freshly prepared working solution of this compound to the cells.
-
Include a vehicle control in your experiment by treating a parallel set of cells with medium containing the same final concentration of DMSO as the drug-treated cells.
-
Incubate the cells for the desired experimental duration.
-
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow:
The following diagram illustrates the workflow for preparing and applying this compound in cell culture experiments.
Caption: Workflow for preparing this compound solutions.
Signaling Pathway:
This diagram depicts the primary mechanism of action of this compound as an antagonist of key cell surface receptors.
Caption: Cyproheptadine HCl antagonizes H1 and 5-HT2 receptors.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound | 969-33-5 [chemicalbook.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. emulatebio.com [emulatebio.com]
Application Notes and Protocols: Utilizing Cyproheptadine Hydrochloride in a Syngeneic Lung Cancer Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of cyproheptadine (B85728) hydrochloride in a preclinical syngeneic lung cancer model. The information is collated from peer-reviewed research and is intended to guide researchers in designing and executing similar studies.
Introduction
Cyproheptadine hydrochloride, an FDA-approved first-generation antihistamine and serotonin (B10506) antagonist, has demonstrated anti-tumor properties in various cancers.[1][2] Recent studies have highlighted its potential as a therapeutic agent in non-small cell lung cancer (NSCLC), particularly in inhibiting metastasis.[3][4] The use of a syngeneic mouse model, such as the Lewis Lung Carcinoma (LLC) model in C57BL/6 mice, is crucial for evaluating the efficacy of cyproheptadine in the context of a fully immunocompetent tumor microenvironment.[5][6] This model allows for the investigation of interactions between the drug, the tumor, and the host immune system.[7][8]
The primary mechanism of action of cyproheptadine in this context appears to be the inhibition of SETD7, a histone methyltransferase.[1] This inhibition leads to a cascade of downstream effects, including the attenuation of metastatic pathways such as Akt/mTOR and Matrix Metalloproteinases (MMPs).[1] Furthermore, cyproheptadine has been shown to induce metabolic rewiring within the tumor, further contributing to its anti-cancer effects.[3]
Data Presentation
In Vitro Cytotoxicity of Cyproheptadine
| Cell Line | Concentration (µM) | Time (h) | Growth Inhibition (%) |
| LLC1 | 20 | 24 | 15 |
| 48 | 15 | ||
| 72 | 40 | ||
| 30 | 24 | 30 | |
| 48 | 41 | ||
| 72 | 64 | ||
| A549 | 20 | 24 | 18 |
| 48 | 14 | ||
| 72 | 40 | ||
| 30 | 24 | 37 | |
| 48 | 47 | ||
| 72 | 60 |
Source: Shannar et al., 2024[1]
In Vitro Migration and Invasion Inhibition
| Cell Line | Assay | Concentration (µM) | Inhibition (%) | Time (h) |
| LLC1 | Migration (Scratch Assay) | 30 | 45 | 24 |
| A549 | Migration (Scratch Assay) | 30 | 30 | 24 |
| LLC1 & A549 | Invasion (Matrigel) | Not Specified | Significant Decrease | Not Specified |
Source: Shannar et al., 2024[1]
In Vivo Tumor Growth Inhibition
| Animal Model | Treatment Group | Tumor Volume Reduction |
| LLC1 Syngeneic Model | Cyproheptadine (20 mg/kg, i.p.) | Significant decrease in tumor growth rate compared to control. |
Source: Shannar et al., 2024[1]
Experimental Protocols
In Vitro Cell Viability Assay
Objective: To determine the cytotoxic effects of this compound on lung cancer cell lines.
Materials:
-
LLC1 (Lewis Lung Carcinoma) or other suitable murine lung cancer cell lines.[9]
-
A549 (human lung adenocarcinoma) or other human lung cancer cell lines.
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
This compound (dissolved in DMSO to create a stock solution).[10]
-
MTS assay kit.
-
96-well plates.
-
Incubator (37°C, 5% CO2).
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of cyproheptadine (e.g., 10, 20, 30, 40 µM). Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 24, 48, and 72 hours.[1]
-
At each time point, add 20 µL of the MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
Syngeneic Lung Cancer Model Development and Treatment
Objective: To evaluate the in vivo efficacy of this compound in a syngeneic mouse model of lung cancer.
Materials:
-
C57BL/6 mice (6-8 weeks old).[11]
-
LLC1 cells.[11]
-
Serum-free culture medium.
-
This compound.
-
Phosphate-buffered saline (PBS) or other suitable vehicle.
-
Calipers.
-
Syringes and needles.
Procedure:
-
Culture LLC1 cells to ~80% confluency.
-
Harvest the cells and resuspend them in serum-free medium at a concentration of 1.5 x 10^6 cells/mL.[11]
-
Subcutaneously inject 100 µL of the cell suspension (1.5 x 10^5 cells) into the lower right flank of each C57BL/6 mouse.[11]
-
Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2)/2.[11]
-
Once the tumors reach a palpable size (e.g., 100 mm³), randomize the mice into a control group and a treatment group (n=8-10 mice per group).[1]
-
Administer this compound (e.g., 20 mg/kg) intraperitoneally (i.p.) to the treatment group three times a week.[1] The control group should receive an equivalent volume of the vehicle.
-
Continue treatment and tumor monitoring for a predetermined period (e.g., 21-28 days) or until the tumor volume in the control group reaches the humane endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, molecular analysis).
Analysis of Metastasis
Objective: To assess the effect of cyproheptadine on lung metastasis.
Procedure:
-
Following the in vivo study, carefully dissect the lungs from the euthanized mice.
-
Visually inspect the lung surface for metastatic nodules and count them.[11]
-
Fix the lungs in 10% neutral buffered formalin.
-
Embed the fixed tissues in paraffin (B1166041) and prepare histological sections.
-
Stain the sections with Hematoxylin and Eosin (H&E) to visualize and quantify metastatic lesions.
Mandatory Visualizations
Caption: Cyproheptadine's proposed mechanism of action in lung cancer.
References
- 1. Cyproheptadine inhibits in vitro and in vivo lung metastasis and drives metabolic rewiring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cyproheptadine inhibits in vitro and in vivo lung metastasis and drives metabolic rewiring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchwithnj.com [researchwithnj.com]
- 5. Development of syngeneic murine cell lines for use in immunocompetent orthotopic lung cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. The Tumor Microenvironment Regulates Sensitivity of Murine Lung Tumors to PD-1/PD-L1 Antibody Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. crownbio.com [crownbio.com]
- 10. Cyproheptadine, an antihistaminic drug, inhibits proliferation of hepatocellular carcinoma cells by blocking cell cycle progression through the activation of P38 MAP kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
Application of Cyproheptadine Hydrochloride in Matrigel Invasion Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyproheptadine (B85728) hydrochloride, an FDA-approved first-generation antihistamine and serotonin (B10506) antagonist, has demonstrated potent anti-tumor properties in various cancers, including non-small cell lung cancer, hepatocellular carcinoma, and urothelial carcinoma.[1][2][3] A key aspect of its anti-cancer activity is the inhibition of cell invasion and migration, critical steps in tumor metastasis.[1][4] The Matrigel invasion assay is a widely used in vitro method to assess the invasive potential of cancer cells and to screen for compounds that can inhibit this process. This document provides detailed application notes and a protocol for utilizing cyproheptadine hydrochloride in Matrigel invasion assays.
Mechanism of Action
This compound exerts its anti-invasive effects through the modulation of several key signaling pathways involved in cell proliferation, apoptosis, and metastasis.[1][5] Notably, it has been shown to interfere with the mTOR and β-catenin signaling pathways.[1][6] Additionally, it can suppress the PI3K/AKT and p38/MAPK pathways, which are crucial for cancer cell survival and proliferation.[1][2][5] By inhibiting these pathways, this compound can lead to cell cycle arrest and apoptosis, and importantly, a reduction in the expression of matrix metalloproteinases (MMPs), enzymes that are critical for the degradation of the extracellular matrix during cell invasion.[1] Furthermore, as a serotonin antagonist, it may also counter the pro-tumorigenic effects of serotonin, which is involved in cancer cell migration, metastasis, and angiogenesis.[2]
Quantitative Data Summary
The following table summarizes the quantitative data on the inhibitory effects of this compound on cancer cell lines.
| Cell Line | Cancer Type | Assay | Concentration (µM) | Duration (hours) | % Inhibition | Reference |
| LLC1 | Lung Cancer | Cell Viability | 20 | 24 | 15% | [1] |
| 20 | 48 | 15% | [1] | |||
| 20 | 72 | 40% | [1] | |||
| 30 | 24 | 30% | [1] | |||
| 30 | 48 | 41% | [1] | |||
| 30 | 72 | 64% | [1] | |||
| Cell Migration | 30 | 24 | 45% | [1] | ||
| A549 | Lung Cancer | Cell Viability | 20 | 24 | 18% | [1] |
| 20 | 48 | 14% | [1] | |||
| 20 | 72 | 40% | [1] | |||
| 30 | 24 | 37% | [1] | |||
| 30 | 48 | 47% | [1] | |||
| 30 | 72 | 60% | [1] | |||
| Cell Migration | 30 | 24 | 30% | [1] | ||
| TSGH8301 | Urothelial Carcinoma | Cell Viability | ~55 (IC50) | - | 50% | [3] |
| BFTC905 | Urothelial Carcinoma | Cell Viability | ~55 (IC50) | - | 50% | [3] |
Experimental Protocols
Matrigel Invasion Assay Protocol with this compound
This protocol is a synthesized methodology based on standard Matrigel invasion assay protocols and findings from studies on this compound.[1][7][8][9]
Materials:
-
Boyden chambers (Transwell inserts with 8 µm pore size) for 24-well plates
-
Matrigel Basement Membrane Matrix
-
This compound stock solution
-
Serum-free cell culture medium
-
Cell culture medium with chemoattractant (e.g., 10% Fetal Bovine Serum)
-
Cancer cell lines of interest (e.g., LLC1, A549)
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 70% ethanol (B145695) or 5% glutaraldehyde)
-
Staining solution (e.g., 0.1% Crystal Violet or 0.5% Toluidine Blue)
-
Cotton swabs
-
Sterile pipette tips and tubes
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Preparation of Matrigel-Coated Inserts:
-
Thaw Matrigel on ice overnight at 4°C.
-
Dilute Matrigel with cold, serum-free medium (a 1:3 to 1:6 dilution is common, but should be optimized for your cell line).[7][9]
-
Add 50-100 µL of the diluted Matrigel solution to the center of the upper chamber of the Transwell inserts.
-
Incubate the inserts at 37°C for at least 1-2 hours to allow the Matrigel to solidify.[8][9]
-
-
Cell Preparation:
-
Culture cancer cells to ~80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours prior to the assay.
-
Trypsinize and resuspend the cells in serum-free medium. Perform a cell count and check viability.
-
-
Cell Seeding and Treatment:
-
Resuspend the cells in serum-free medium containing the desired concentrations of this compound (e.g., 20 µM and 30 µM based on existing data) or a vehicle control.[1]
-
Seed 2.5 x 10^4 to 1 x 10^5 cells in 100-200 µL of the cell suspension into the upper chamber of the Matrigel-coated inserts.[7][9]
-
In the lower chamber, add 600-750 µL of medium containing a chemoattractant (e.g., 10% FBS).[9][10]
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 20-48 hours. The incubation time should be optimized for the specific cell line's invasive capacity.[7]
-
-
Fixation and Staining:
-
After incubation, carefully remove the medium from the upper chamber.
-
Use a cotton swab to gently remove the non-invaded cells from the upper surface of the membrane.[7]
-
Fix the invaded cells on the lower surface of the membrane by immersing the insert in a fixation solution for 10-20 minutes.
-
Wash the inserts with PBS.
-
Stain the invaded cells by immersing the insert in a staining solution for 10-20 minutes.
-
Wash the inserts with distilled water to remove excess stain and allow them to air dry.
-
-
Quantification:
-
Using a microscope, count the number of stained, invaded cells on the lower surface of the membrane.
-
Count at least 3-5 random fields of view per insert at 10x or 20x magnification.
-
Calculate the average number of invaded cells per field for each condition.
-
The percentage of invasion inhibition can be calculated as: [1 - (number of invaded cells in treatment group / number of invaded cells in control group)] x 100.
-
Visualizations
Caption: Signaling pathways inhibited by this compound.
Caption: Workflow for a Matrigel invasion assay with cyproheptadine.
References
- 1. Cyproheptadine inhibits in vitro and in vivo lung metastasis and drives metabolic rewiring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of Cyproheptadine Monotherapy in Hepatocellular Carcinoma With Bone Metastasis: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cyproheptadine, an antihistaminic drug, inhibits proliferation of hepatocellular carcinoma cells by blocking cell cycle progression through the activation of P38 MAP kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Invasion Assay [www2.lbl.gov]
- 8. researchgate.net [researchgate.net]
- 9. snapcyte.com [snapcyte.com]
- 10. scientificlabs.co.uk [scientificlabs.co.uk]
Application Notes and Protocols: Cyproheptadine Hydrochloride Treatment for Hepatocellular Carcinoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatocellular carcinoma (HCC) is a primary malignancy of the liver and a leading cause of cancer-related deaths worldwide. Current therapeutic options for advanced HCC are limited, highlighting the urgent need for novel treatment strategies. Cyproheptadine (B85728) hydrochloride, a first-generation antihistamine and serotonin (B10506) antagonist, has demonstrated potent anti-proliferative and pro-apoptotic effects in preclinical studies involving HCC cell lines. These application notes provide a detailed protocol for the treatment of HCC cell lines with cyproheptadine hydrochloride, based on published research findings.
Quantitative Data Summary
The following tables summarize the cytotoxic and cell cycle effects of this compound on common hepatocellular carcinoma cell lines.
Table 1: Cytotoxic Activity of this compound in HCC Cell Lines
| Cell Line | IC50 (µM) after 24h | Selectivity Index (SI) vs. Normal Hepatocytes |
| HepG2 | 44.4 ± 6.1[1][2] | 2.7[2] |
| Huh-7 | 44.7 ± 6.1[1][2] | 2.6[2] |
| Normal Human Hepatocytes (HH) | 118.1 ± 6.4[1][2] | N/A |
The selectivity index (SI) is the ratio of the IC50 in normal cells to that in cancer cells. A higher SI value indicates greater selectivity for cancer cells.
Table 2: Effect of this compound on Cell Cycle Distribution in HCC Cell Lines after 48h Treatment
| Cell Line | Treatment Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | % of Cells in Sub-G1 (Apoptosis) |
| HepG2 | 0 (Control) | ~55% | ~30% | ~15% | Not specified |
| 30 | Increased (p < 0.05)[2][3] | Decreased | Decreased | Not specified | |
| 40 | Significantly Increased (p < 0.001)[2][3] | Decreased | Decreased | Not specified | |
| Huh-7 | 0 (Control) | ~60% | ~25% | ~15% | Not specified |
| 25 | Increased | Decreased | Decreased | Not specified | |
| 35 | Significantly Increased | Decreased | Decreased | Proportionally larger sub-G1 population[2] |
Signaling Pathway
This compound exerts its anti-cancer effects in HCC cells through the modulation of key signaling pathways that control cell cycle progression and apoptosis. In HepG2 cells, it primarily activates the p38 MAP kinase pathway, leading to G1 phase arrest. In Huh-7 cells, its effect is mediated through the activation of both p38 MAP kinase and CHK2, resulting in a G1/S transition arrest and induction of apoptosis.[1][4]
Caption: Cyproheptadine signaling in HCC cell lines.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in HCC cell lines.
Cell Culture and Drug Treatment
Caption: Cell culture and treatment workflow.
1. Cell Lines:
- HepG2 (ATCC® HB-8065™)
- Huh-7 (JCRB Cell Bank JCRB0403)
2. Media and Reagents:
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Trypsin-EDTA solution
- Phosphate-Buffered Saline (PBS)
- This compound (Sigma-Aldrich or equivalent)
- Dimethyl sulfoxide (B87167) (DMSO)
3. Protocol:
- Culture HepG2 and Huh-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
- Prepare a stock solution of this compound in DMSO. Further dilutions should be made in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.
- Seed cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for cell cycle analysis).
- Allow cells to adhere for 24 hours.
- For cell cycle analysis, it is recommended to synchronize the cells by serum starvation (incubation in serum-free medium) for 24 hours prior to drug treatment.[2]
- Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
- Incubate the cells for the desired time period (e.g., 24 or 48 hours).
Cell Viability Assay (CCK-8)
1. Materials:
- Cell Counting Kit-8 (CCK-8) or similar MTS/XTT-based assay kit.
2. Protocol:
- Seed 5 x 10³ cells per well in a 96-well plate and treat with this compound as described above.
- After the incubation period, add 10 µL of CCK-8 solution to each well.
- Incubate the plate for 1-4 hours at 37°C.
- Measure the absorbance at 450 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value can be determined by plotting cell viability against the log of the drug concentration.
Cell Cycle Analysis by Flow Cytometry
1. Materials:
- Propidium Iodide (PI) staining solution (containing RNase A).
- Flow cytometer.
2. Protocol:
- Seed cells in 6-well plates and treat with this compound (e.g., 30 and 40 µM for HepG2; 25 and 35 µM for Huh-7) for 48 hours.[2]
- Harvest the cells by trypsinization and wash with ice-cold PBS.
- Fix the cells in 70% ethanol (B145695) at -20°C overnight.
- Wash the cells with PBS and resuspend in PI staining solution.
- Incubate in the dark for 30 minutes at room temperature.
- Analyze the DNA content by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 population (indicative of apoptosis), can be quantified using appropriate software.
Apoptosis Assays
1. Annexin V-FITC/PI Staining:
- Annexin V-FITC Apoptosis Detection Kit.
2. Western Blot for PARP Cleavage:
- Primary antibodies against PARP and cleaved PARP.
- Secondary HRP-conjugated antibody.
Conclusion
This compound demonstrates significant potential as an anti-cancer agent for hepatocellular carcinoma by inducing cell cycle arrest and apoptosis in a cell-line-specific manner. The protocols outlined above provide a framework for researchers to investigate further the therapeutic utility and mechanisms of action of this compound in HCC.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyproheptadine, an antihistaminic drug, inhibits proliferation of hepatocellular carcinoma cells by blocking cell cycle progression through the activation of P38 MAP kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyproheptadine, an antihistaminic drug, inhibits proliferation of hepatocellular carcinoma cells by blocking cell cycle progression through the activation of P38 MAP kinase | springermedizin.de [springermedizin.de]
- 4. Cyproheptadine, an antihistaminic drug, inhibits proliferation of hepatocellular carcinoma cells by blocking cell cycle progression through the activation of P38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Cell Cycle Proteins Following Cyproheptadine Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyproheptadine (B85728) hydrochloride, a first-generation antihistamine with anti-serotonergic properties, has demonstrated potential as an anti-proliferative agent in various cancer cell lines.[1][2] Its mechanism of action involves the induction of cell cycle arrest, providing a rationale for its investigation as a potential therapeutic agent. This document provides detailed application notes and protocols for the Western blot analysis of key cell cycle regulatory proteins in response to cyproheptadine hydrochloride treatment, focusing on hepatocellular carcinoma (HCC) cell lines as a model system. The provided protocols and data summaries are intended to guide researchers in designing and executing similar experiments.
Data Presentation
The following tables summarize the qualitative changes in the expression of key cell cycle regulatory proteins in HepG2 and Huh-7 human HCC cell lines after treatment with 40 μM this compound, as determined by Western blot analysis. It is important to note that while the trends are clear, specific quantitative fold changes are not consistently reported in the reviewed literature.
Table 1: Effect of this compound on Cell Cycle Proteins in HepG2 Cells [1][2]
| Target Protein | Function | Observed Effect | Time Course of Maximal Effect |
| p16 (INK4a) | CDK inhibitor, induces G1 arrest | Increased | 1–4 hours |
| HBP1 | Transcription repressor, induces G1 arrest | Increased | 1–4 hours |
| p21 (WAF1/Cip1) | CDK inhibitor | No significant change | - |
| p27 (Kip1) | CDK inhibitor | No significant change | - |
| Phospho-Rb (Ser795) | Phosphorylated (inactive) Retinoblastoma protein | No significant change | - |
| Cyclin D1 | Promotes G1/S transition | No significant change | - |
Table 2: Effect of this compound on Cell Cycle Proteins in Huh-7 Cells [1][2]
| Target Protein | Function | Observed Effect | Time Course of Maximal Effect |
| p16 (INK4a) | CDK inhibitor, induces G1 arrest | No significant change | - |
| HBP1 | Transcription repressor, induces G1 arrest | No significant change | - |
| p21 (WAF1/Cip1) | CDK inhibitor | Increased | 4–6 hours |
| p27 (Kip1) | CDK inhibitor | Increased | 1–4 hours |
| Phospho-Rb (Ser795) | Phosphorylated (inactive) Retinoblastoma protein | Decreased | 2–8 hours |
| Cyclin D1 | Promotes G1/S transition | Moderate Decrease | 30 hours |
Mandatory Visualizations
Signaling Pathway
References
Application Notes and Protocols for High-Throughput Screening to Identify Inhibitors of Set7/9 using Cyproheptadine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Set7/9, a lysine (B10760008) methyltransferase, has emerged as a critical regulator in numerous cellular processes, including transcription, cell cycle control, and DNA damage response. Its dysregulation is implicated in various diseases, notably cancer. Set7/9 methylates both histone and non-histone proteins, with key targets including p53, estrogen receptor alpha (ERα), and TAF10.[1][2][3] The methylation of ERα by Set7/9, for instance, stabilizes the receptor and enhances its transcriptional activity, promoting estrogen-dependent breast cancer cell growth.[1][2][4] This central role in disease pathways makes Set7/9 an attractive therapeutic target for the development of small molecule inhibitors.
Cyproheptadine (B85728), a clinically approved antihistamine and serotonin (B10506) receptor antagonist, has been identified as a direct inhibitor of Set7/9.[1][4] It competitively binds to the substrate-binding pocket of Set7/9, preventing the methylation of its targets.[1][2][4] The discovery of cyproheptadine as a Set7/9 inhibitor has opened avenues for repurposing this drug and for its use as a scaffold for the development of more potent and selective inhibitors.[1][5][6]
These application notes provide a comprehensive guide to performing a high-throughput screening (HTS) assay to identify novel inhibitors of Set7/9, using cyproheptadine as a reference compound. Detailed protocols for a fluorescence-based assay, along with data presentation guidelines and visualizations of the relevant biological pathways and experimental workflows, are included to facilitate the discovery and characterization of new Set7/9 inhibitors.
Data Presentation: Set7/9 Inhibitor Activity
The following table summarizes the in vitro inhibitory activity of cyproheptadine and other selected small molecules against Set7/9. This data is essential for comparing the potency of newly identified compounds.
| Compound Name | IC50 (µM) | Assay Type | Reference |
| Cyproheptadine | 1.0 - 3.4 | Fluorogenic/Fluorescence-based | [1][7] |
| 2-hydroxycyproheptadine | 0.41 | Not Specified | [1] |
| (R)-PFI-2 | Nanomolar concentrations | Not Specified | [8] |
| DC-S239 | 4.6 | Not Specified | [1] |
| 119913-X | Not Specified | Radiometric (FlashPlate) | [8] |
| 610930-N | Not Specified | Radiometric (FlashPlate) | [8] |
| Orsein Derivative | ~20 | Radiometric (FlashPlate) | [9][10] |
Signaling Pathways and Experimental Workflow
To provide a clear understanding of the biological context and the screening process, the following diagrams illustrate the key signaling pathways involving Set7/9 and the workflow for the high-throughput screening assay.
Caption: Set7/9 signaling pathways and points of inhibition.
Caption: High-throughput screening workflow for Set7/9 inhibitors.
Experimental Protocols
This section provides a detailed protocol for a fluorescence-based high-throughput screening assay to identify inhibitors of Set7/9. This protocol is adapted from commercially available kits and published methodologies.[2][11][12]
Protocol: Fluorescence-Based Set7/9 Inhibitor Screening Assay
1. Principle:
This assay measures the activity of Set7/9 by quantifying the production of S-adenosyl-L-homocysteine (SAH), a universal by-product of S-adenosyl-L-methionine (SAM)-dependent methyltransferases. The generated SAH is enzymatically converted to urate and hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with a fluorescent probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP) in the presence of horseradish peroxidase (HRP) to produce the highly fluorescent compound resorufin. Inhibitors of Set7/9 will decrease the rate of SAH production, leading to a reduction in fluorescence.
2. Materials and Reagents:
-
Enzyme: Recombinant human Set7/9 (N-terminal His-tagged)
-
Substrate: TAF10 peptide (e.g., Ac-SKSKDRKYTL)
-
Methyl Donor: S-adenosyl-L-methionine (SAM)
-
Positive Control: Cyproheptadine
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM DTT
-
Detection Reagents:
-
SAH-converting enzyme mixture
-
10-acetyl-3,7-dihydroxyphenoxazine (ADHP)
-
Horseradish peroxidase (HRP)
-
-
Plates: 384-well, black, flat-bottom plates
-
Instrumentation: Fluorescence plate reader with excitation/emission wavelengths of 530-540 nm/585-595 nm.
3. Reagent Preparation:
-
Set7/9 Enzyme Working Solution: Dilute the stock enzyme in assay buffer to the desired final concentration. Keep on ice.
-
TAF10 Peptide Substrate Working Solution: Reconstitute and dilute the peptide in assay buffer to the desired final concentration.
-
SAM Working Solution: Reconstitute SAM in 20 mM HCl and then dilute to the final concentration in assay buffer. Prepare fresh.
-
Cyproheptadine Stock Solution: Dissolve cyproheptadine in DMSO to create a high-concentration stock (e.g., 10 mM).
-
Compound Plates: Prepare serial dilutions of test compounds and cyproheptadine in DMSO in separate 384-well plates.
-
Detection Master Mix: Prepare a master mix of the SAH-converting enzymes, ADHP, and HRP in assay buffer according to the manufacturer's instructions.
4. Assay Procedure (384-well format):
-
Compound Dispensing: Add 1 µL of test compounds, cyproheptadine (positive control), or DMSO (negative control) to the appropriate wells of the assay plate.
-
Enzyme and Substrate Addition: Add 10 µL of a pre-mixed solution of Set7/9 enzyme and TAF10 peptide substrate in assay buffer to each well.
-
Incubation 1: Incubate the plate for 15 minutes at 37°C.
-
Reaction Initiation: Add 10 µL of SAM working solution to each well to start the methylation reaction. The final volume should be approximately 21 µL.
-
Incubation 2: Incubate the plate for 60 minutes at 37°C.
-
Reaction Termination and Detection: Add 20 µL of the Detection Master Mix to each well.
-
Incubation 3: Incubate the plate for 15 minutes at room temperature, protected from light.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation at 530-540 nm and emission at 585-595 nm.
5. Data Analysis:
-
Background Subtraction: Subtract the average fluorescence signal of the "no enzyme" control wells from all other wells.
-
Percentage Inhibition Calculation: Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = [1 - (Signal_inhibitor - Signal_background) / (Signal_DMSO - Signal_background)] * 100
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Assay Quality Control: Calculate the Z'-factor to assess the quality and robustness of the HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. Z' = 1 - [3 * (SD_DMSO + SD_Cyproheptadine) / |Mean_DMSO - Mean_Cyproheptadine|]
Conclusion
The methodologies and data presented in these application notes provide a robust framework for the high-throughput screening and identification of novel Set7/9 inhibitors. By utilizing the detailed fluorescence-based assay protocol and leveraging cyproheptadine as a reference inhibitor, researchers can efficiently screen large compound libraries. The provided diagrams of the Set7/9 signaling pathways and the HTS workflow offer a clear conceptual understanding to guide experimental design and data interpretation. The successful identification and characterization of new Set7/9 inhibitors hold significant promise for the development of targeted therapies for a range of diseases, including cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Cyproheptadine as an Inhibitor of SET Domain Containing Lysine Methyltransferase 7/9 (Set7/9) That Regulates Estrogen-Dependent Transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Novel Inhibitors for Histone Methyltransferase SET7/9 based on Cyproheptadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. landing.reactionbiology.com [landing.reactionbiology.com]
- 7. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 8. researchgate.net [researchgate.net]
- 9. Small-molecule inhibitors of the protein methyltransferase SET7/9 identified in a high-throughput screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. caymanchem.com [caymanchem.com]
- 12. The Role of Lysine Methyltransferase SET7/9 in Proliferation and Cell Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Cyproheptadine Hydrochloride in Human Plasma by LC-MS/MS
References
- 1. Quantification of cyproheptadine in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of an LC-MS/MS confirmatory method for residue analysis of cyproheptadine in urine of food-producing animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of LC-MS/MS method for the determination of cyproheptadine in several pharmaceutical syrup formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tapchidinhduongthucpham.org.vn [tapchidinhduongthucpham.org.vn]
Cyproheptadine Hydrochloride: Application Notes and Protocols for Appetite Stimulation in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cyproheptadine (B85728) hydrochloride in preclinical animal studies focused on appetite stimulation. This document details the mechanism of action, summarizes quantitative data from various animal models, and offers detailed experimental protocols to guide researchers in designing and conducting their own studies.
Introduction
Cyproheptadine hydrochloride is a first-generation antihistamine and serotonin (B10506) antagonist that has been repurposed for its orexigenic, or appetite-stimulating, properties. Its primary mechanism of action involves the blockade of serotonin 5-HT2 receptors and histamine (B1213489) H1 receptors, particularly within the hypothalamus, a key brain region regulating hunger and satiety.[1][2] By inhibiting the anorexigenic signals mediated by serotonin, cyproheptadine can lead to increased food intake and subsequent weight gain. This has led to its clinical use, often off-label, to manage poor appetite and weight loss in various patient populations.[3][4][5] Preclinical animal studies are crucial for elucidating the precise mechanisms and optimizing the therapeutic potential of cyproheptadine.
Mechanism of Action
Cyproheptadine's appetite-stimulating effect is primarily attributed to its potent antagonism of serotonin 5-HT2A and 5-HT2C receptors in the hypothalamus.[1] Serotonin is a key neurotransmitter that typically suppresses appetite. By blocking these receptors, cyproheptadine is thought to disinhibit the neural pathways that promote hunger.[3] Additionally, its antihistaminic action, through the blockade of H1 receptors, may also contribute to its orexigenic effects.[6]
The hypothalamus integrates various hormonal and neural signals to regulate energy balance. Key neuronal populations involved in appetite control include the orexigenic neurons that express Neuropeptide Y (NPY) and Agouti-related peptide (AgRP), and the anorexigenic neurons that express Pro-opiomelanocortin (POMC).[7][8] Serotonin is known to activate POMC neurons, leading to a sensation of satiety. By blocking the 5-HT2C receptors on these neurons, cyproheptadine may reduce their activity, thereby decreasing satiety signals and promoting food intake.
Data Presentation: Quantitative Effects on Food Intake and Body Weight
The following tables summarize the quantitative data from animal studies investigating the effects of this compound on appetite and body weight.
Table 1: Effects of this compound in Rodents
| Animal Model | Dose | Route of Administration | Duration | Key Findings | Reference |
| Female Wistar Rats | 0.52 mg/kg/day | Oral (in drinking water) | Up to 6 estrous cycles | No significant effect on 24-hour food intake. Reduced 24-hour liquid intake and urine output. | [9] |
| Fasted Adult and Weanling Rats | Not Specified | Not Specified | Not Specified | Increased food and water intake, and body weight. | [2][10] |
| Fasted Albino Rats | Not Specified | Oral or Subcutaneous | Not Specified | Decreased rate of bar-pressing for food reinforcement. | [11] |
| Mice | 5 mg/kg/day | Not Specified | Not Specified | Caused weight gain and increased food intake. | [12] |
| Mice | 10 mg/kg/day | Not Specified | Not Specified | No significant effect on weight or food intake. | [12] |
| Mice | 20 mg/kg/day | Not Specified | Not Specified | Caused weight loss and decreased food intake. | [12] |
Table 2: Effects of this compound in Other Animal Models
| Animal Model | Dose | Route of Administration | Duration | Key Findings | Reference |
| Cats | 1 to 4 mg per cat | Oral | Once or twice daily | Clinically used as an appetite stimulant. | [13] |
| Cats | 2 mg per cat | Oral | Twice daily | Used to treat allergies and as an appetite stimulant. | [13] |
Note: The available literature on dose-response effects in rodents presents some conflicting findings, which may be due to differences in experimental conditions (e.g., fasted vs. ad libitum fed animals, sex of the animals) and methodologies.
Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of this compound to stimulate appetite in animal models.
Protocol 1: Oral Gavage Administration in Rats for Acute Food Intake Measurement
Objective: To assess the acute effects of a range of this compound doses on food intake in rats.
Materials:
-
Male Wistar rats (250-300g)
-
This compound powder
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Oral gavage needles (18-gauge, 2-3 inches long, with a ball tip)
-
Standard rat chow
-
Metabolic cages for individual housing and food intake measurement
-
Analytical balance
Procedure:
-
Acclimatization: House rats individually in metabolic cages for at least 3 days prior to the experiment to allow for adaptation to the environment and measurement procedures. Maintain a 12:12 hour light-dark cycle and provide ad libitum access to food and water.
-
Fasting: To standardize hunger levels, fast the rats for 12-16 hours (overnight) with free access to water before drug administration.
-
Drug Preparation: Prepare a stock solution of this compound in the chosen vehicle. From this stock, prepare serial dilutions to achieve the desired doses (e.g., 1, 3, 10, and 30 mg/kg). Ensure the final volume for oral gavage is consistent across all groups (e.g., 5 ml/kg). Prepare a vehicle-only control solution.
-
Drug Administration: Weigh each rat and administer the assigned dose of this compound or vehicle via oral gavage.
-
Food Presentation and Measurement: Immediately after dosing, provide a pre-weighed amount of standard rat chow. Measure cumulative food intake at regular intervals (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.
-
Data Analysis: Calculate the food intake in grams for each time point. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses to the vehicle control.
Protocol 2: Chronic Administration in Drinking Water for Body Weight Gain Assessment in Mice
Objective: To evaluate the long-term effects of this compound on body weight gain in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound powder
-
Drinking water bottles
-
Standard mouse chow
-
Analytical balance
Procedure:
-
Acclimatization: Group-house mice (3-4 per cage) for at least one week before the start of the experiment. Provide ad libitum access to food and water.
-
Baseline Measurement: Record the initial body weight of each mouse for 3 consecutive days to establish a stable baseline.
-
Drug Preparation and Administration: Prepare a solution of this compound in the drinking water at the desired concentration (e.g., to achieve a target dose of 5 mg/kg/day, based on average daily water consumption). The control group will receive regular drinking water. Replace the water bottles with freshly prepared solutions every 2-3 days.
-
Monitoring:
-
Body Weight: Measure and record the body weight of each mouse daily or every other day.
-
Food and Water Intake: Measure the amount of food and water consumed per cage daily.
-
-
Duration: Continue the treatment for a predetermined period (e.g., 2-4 weeks).
-
Data Analysis: Calculate the average daily body weight gain, food intake, and water intake. Use appropriate statistical analysis (e.g., repeated measures ANOVA) to compare the treatment group with the control group over time.
Protocol 3: Oral Administration to Cats for Clinical Appetite Stimulation
Objective: To administer this compound to cats to stimulate appetite in a clinical or research setting.
Materials:
-
This compound tablets (e.g., 4 mg) or oral syrup (e.g., 2 mg/5 ml)[13]
-
Pill-giving device (optional)
-
Palatable treat or food
Procedure:
-
Dosing: The typical dose for appetite stimulation in cats is 1 to 4 mg per cat, administered orally once or twice daily.[13] The exact dose should be determined by a veterinarian based on the cat's weight and clinical condition.
-
Administration:
-
Tablets: The tablet can be administered directly into the cat's mouth. If necessary, a pill-giving device can be used. To encourage swallowing, the tablet can be hidden in a small amount of a palatable treat or food.[14]
-
Syrup: The liquid form should be measured carefully and administered directly into the cat's mouth.[15]
-
-
Timing: The medication can be given with or without food. If vomiting occurs on an empty stomach, subsequent doses should be administered with food.[15]
-
Monitoring:
-
Food Intake: Monitor the cat's food consumption daily.
-
Body Weight: Weigh the cat regularly (e.g., weekly) to assess changes in body weight.
-
Side Effects: Observe the cat for any potential side effects, such as drowsiness, excitability, dry mouth, or changes in urination.[16]
-
-
Duration: The duration of treatment depends on the underlying condition, the cat's response to the medication, and the occurrence of any adverse effects.[13]
Visualizations
Signaling Pathway of Cyproheptadine-Induced Appetite Stimulation
Caption: Cyproheptadine's mechanism of appetite stimulation in the hypothalamus.
Experimental Workflow for Rodent Appetite Studies
Caption: General workflow for conducting appetite stimulation studies in rodents.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The effect of cyproheptadine on water and food intake and on body weight in the fasted adult and weanling rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Use of cyproheptadine to stimulate appetite and body weight gain: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. trial.medpath.com [trial.medpath.com]
- 6. pet.goldsupplier.com [pet.goldsupplier.com]
- 7. Hypothalamic Expression of Neuropeptide Y (NPY) and Pro-OpioMelanoCortin (POMC) in Adult Male Mice Is Affected by Chronic Exposure to Endocrine Disruptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hypothalamic NPY, AGRP, and POMC mRNA responses to leptin and refeeding in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of this compound on ingestive behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of cyproheptadine on water and food intake and on body weight in the fasted adult and weanling rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of cyproheptadine on feeding behaviour in albino rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Beneficial Effect of Cyproheptadine on Body Mass Index in Undernourished Children: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyproheptadine (Periactin®) for Cats and Dogs [petplace.com]
- 14. woodward-vets.co.uk [woodward-vets.co.uk]
- 15. Cyproheptadine | VCA Animal Hospitals [vcahospitals.com]
- 16. thesprucepets.com [thesprucepets.com]
Application Notes and Protocols for In Vitro Cell Viability Assessment of Cyproheptadine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for assessing the in vitro cytotoxic effects of cyproheptadine (B85728) hydrochloride, a first-generation antihistamine that has demonstrated anti-proliferative and apoptotic effects in various cancer cell lines.[1][2][3][4][5][6] The following protocols for MTT, Neutral Red Uptake, and LDH assays are standard methods to quantify cell viability and cytotoxicity.
Introduction
Cyproheptadine hydrochloride is a serotonin (B10506) and histamine (B1213489) antagonist that has been shown to induce cell cycle arrest and apoptosis in cancer cells by modulating key signaling pathways, including the PI3K/AKT/mTOR and p38 MAPK pathways.[1][3][4] Accurate and reproducible assessment of its cytotoxic potential is a critical step in preclinical drug development. This document outlines detailed protocols for three common colorimetric assays used to measure cell viability and cytotoxicity upon treatment with this compound.
Data Presentation
The following table summarizes the cytotoxic effects of this compound on various cancer cell lines as reported in the literature. This data can serve as a reference for designing experiments and selecting appropriate concentration ranges.
| Cell Line | Assay Type | Concentration Range | Key Findings | Reference |
| HepG2 (Hepatocellular Carcinoma) | Cell Counting Kit-8 | 0-100 µM | Dose-dependent inhibition of cell proliferation.[4][7] | [4][7] |
| Huh-7 (Hepatocellular Carcinoma) | Cell Counting Kit-8 | 0-100 µM | Significant cytotoxicity and induction of apoptosis.[4] | [4] |
| Urothelial Carcinoma Cell Lines | Cell Viability Assay | 0-80 µM | Inhibition of proliferation and induction of G1 phase cell cycle arrest.[2][3] | [2][3] |
| Multiple Myeloma Cell Lines | MTS Assay | Not Specified | Reduced cell viability.[6] | [6] |
| Leukemia Cell Lines | MTS Assay | Not Specified | Reduced cell viability.[6] | [6] |
| C6 Glioblastoma Cells | Not Specified | Not Specified | Dose-dependent increase in apoptosis.[5] | [5] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is indicative of cell viability.[8][9] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product.[8][9]
Materials:
-
96-well flat-bottom plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)[10]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[9]
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10] Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Neutral Red Uptake (NRU) Assay
This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[11][12][13] Toxic substances can impair the cell's ability to take up the dye.[11]
Materials:
-
96-well flat-bottom plates
-
This compound stock solution
-
Complete cell culture medium
-
Neutral Red solution (e.g., 50 µg/mL in culture medium)
-
Destain solution (e.g., 50% ethanol, 49% deionized water, 1% glacial acetic acid)[14]
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Neutral Red Incubation: Remove the treatment medium and add 100 µL of pre-warmed Neutral Red solution to each well. Incubate for 2-3 hours at 37°C.[12]
-
Washing: Carefully remove the Neutral Red solution and wash the cells with 150 µL of PBS.
-
Destaining: Add 150 µL of destain solution to each well and shake the plate for 10 minutes to extract the dye.[14]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 540 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the activity of LDH released from damaged cells into the culture medium, which is an indicator of cytotoxicity.[15][16][17]
Materials:
-
96-well flat-bottom plates
-
This compound stock solution
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[18]
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.[19]
-
LDH Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.[18][19] Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.[15][19]
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).[18]
-
Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release controls.
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Cyproheptadine's impact on key cell signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cyproheptadine exhibits antitumor activity in urothelial carcinoma cells by targeting GSK3β to suppress mTOR and β-catenin signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyproheptadine, an antihistaminic drug, inhibits proliferation of hepatocellular carcinoma cells by blocking cell cycle progression through the activation of P38 MAP kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyproheptadine causes apoptosis and decreases inflammation by disrupting thiol/disulfide balance and enhancing the levels of SIRT1 in C6 glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 14. qualitybiological.com [qualitybiological.com]
- 15. LDH cytotoxicity assay [protocols.io]
- 16. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 17. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest Induced by Cyproheptadine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyproheptadine (B85728) hydrochloride, a first-generation antihistamine with anti-serotonergic properties, has demonstrated potential as an anti-cancer agent by inducing cell cycle arrest and apoptosis in various cancer cell lines.[1][2] This document provides detailed application notes and protocols for analyzing the cell cycle arrest induced by cyproheptadine hydrochloride using flow cytometry with propidium (B1200493) iodide (PI) staining. The provided methodologies and data are intended to guide researchers in pharmacology, oncology, and drug development in investigating the cytostatic effects of cyproheptadine and similar compounds.
Mechanism of Action
This compound primarily functions as a histamine (B1213489) H1 and serotonin (B10506) 5-HT2 receptor antagonist.[3][4] Its anti-proliferative effects are attributed to its ability to modulate several key signaling pathways involved in cell cycle regulation. In various cancer cell models, cyproheptadine has been shown to induce G1 or G1/S phase cell cycle arrest.[5][6][7] This is achieved through the modulation of cyclin-dependent kinases (CDKs) and their inhibitors.
Key signaling pathways implicated in cyproheptadine-induced cell cycle arrest include:
-
p38 MAP Kinase Pathway: In hepatocellular carcinoma (HCC) cells, cyproheptadine activates the p38 MAP kinase pathway, leading to the upregulation of cell cycle inhibitors like p16, HBP1, p21, and p27.[5][6][8]
-
GSK3β/mTOR and β-catenin Signaling: In urothelial carcinoma, cyproheptadine targets GSK3β, which in turn suppresses the mTOR and β-catenin signaling pathways, leading to G1 arrest.[9][10] This involves the reduction of c-Myc, induction of p21 and p27, and stabilization of the retinoblastoma (Rb) protein.[10]
-
PI3K/AKT Signaling: Cyproheptadine has also been reported to suppress the PI3K/AKT signaling pathway in some cancer cells, contributing to the downregulation of D-type cyclins and subsequent cell cycle arrest.[5][11]
Data Presentation: Quantitative Analysis of Cell Cycle Distribution
The following tables summarize the quantitative data on cell cycle distribution in hepatocellular carcinoma cell lines (HepG2 and Huh-7) following treatment with this compound for 48 hours. Data is presented as the mean percentage of cells in each phase of the cell cycle ± standard deviation.
Table 1: Effect of this compound on Cell Cycle Distribution in HepG2 Cells [5]
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (DMSO) | 58.3 ± 2.5 | 25.1 ± 1.8 | 16.6 ± 1.2 |
| Cyproheptadine (30 µM) | 65.7 ± 3.1* | 20.3 ± 1.5 | 14.0 ± 1.0 |
| Cyproheptadine (40 µM) | 72.4 ± 3.5*** | 15.2 ± 1.1 | 12.4 ± 0.9 |
*p < 0.05, ***p < 0.001 compared to control.
Table 2: Effect of this compound on Cell Cycle Distribution in Huh-7 Cells [5]
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (DMSO) | 55.2 ± 2.8 | 28.9 ± 2.1 | 15.9 ± 1.4 |
| Cyproheptadine (30 µM) | 63.9 ± 3.3* | 22.5 ± 1.7 | 13.6 ± 1.1 |
| Cyproheptadine (40 µM) | 69.8 ± 3.8*** | 18.1 ± 1.3 | 12.1 ± 0.8 |
*p < 0.05, ***p < 0.001 compared to control.
Experimental Protocols
1. Cell Culture and Treatment with this compound
This protocol outlines the general procedure for culturing cells and treating them with this compound.
-
Materials:
-
Cancer cell line of interest (e.g., HepG2, Huh-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound (Sigma-Aldrich)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
-
-
Procedure:
-
Culture cells in a T-75 flask until they reach 70-80% confluency.
-
Prepare a stock solution of this compound (e.g., 100 mM in DMSO).[5]
-
Seed cells into 6-well plates at a density of approximately 1 x 10^6 cells per well and allow them to attach overnight.
-
Dilute the this compound stock solution in a complete culture medium to the desired final concentrations (e.g., 20-120 µM).[5] Prepare a vehicle control with the same concentration of DMSO.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the DMSO control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48 hours).
-
2. Cell Cycle Analysis by Flow Cytometry using Propidium Iodide Staining
This protocol details the steps for preparing cells for flow cytometry analysis of the cell cycle.
-
Materials:
-
Procedure:
-
Cell Harvesting:
-
After the treatment period, collect the culture medium (which may contain detached, apoptotic cells).
-
Wash the adherent cells with PBS and detach them using Trypsin-EDTA.
-
Combine the detached cells with the collected medium and transfer to a 15 ml conical tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.[12] Discard the supernatant.
-
-
Fixation:
-
Wash the cell pellet with 3 ml of PBS and centrifuge again.
-
Discard the supernatant and resuspend the cell pellet in 400 µl of PBS.[12]
-
While vortexing gently, add 1 ml of ice-cold 70% ethanol (B145695) dropwise to the cell suspension to prevent clumping.[12]
-
Incubate the cells on ice for at least 30 minutes for fixation.[12] Fixed cells can be stored at 4°C for several weeks.[12]
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes.[12] Carefully discard the ethanol.
-
Wash the cell pellet twice with 3 ml of PBS.[12]
-
Resuspend the cell pellet in 50 µl of RNase A solution to degrade any double-stranded RNA that PI might bind to.[12][13]
-
Add 400 µl of PI staining solution and mix well.[12]
-
Incubate the cells at room temperature for 5-10 minutes in the dark.[12]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, ensuring to use a linear scale for PI detection.[12][13]
-
Collect data for at least 10,000 events per sample, excluding doublets.[12]
-
Use a low flow rate to obtain better resolution of the G1, S, and G2/M peaks.[12]
-
The fluorescence intensity of PI is directly proportional to the DNA content. Cells in the G0/G1 phase will have 2N DNA content, cells in the G2/M phase will have 4N DNA content, and cells in the S phase will have DNA content between 2N and 4N.
-
-
Visualizations
Caption: Cyproheptadine-induced G1 arrest in HepG2 cells.
Caption: Cyproheptadine-induced G1/S arrest in Huh-7 cells.
Caption: Experimental workflow for cell cycle analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyproheptadine inhibits in vitro and in vivo lung metastasis and drives metabolic rewiring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Cyproheptadine, an antihistaminic drug, inhibits proliferation of hepatocellular carcinoma cells by blocking cell cycle progression through the activation of P38 MAP kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyproheptadine, an antihistaminic drug, inhibits proliferation of hepatocellular carcinoma cells by blocking cell cycle progression through the activation of P38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cyproheptadine, an antihistaminic drug, inhibits proliferation of hepatocellular carcinoma cells by blocking cell cycle progression through the activation of P38 MAP kinase | springermedicine.com [springermedicine.com]
- 9. researchgate.net [researchgate.net]
- 10. Cyproheptadine exhibits antitumor activity in urothelial carcinoma cells by targeting GSK3β to suppress mTOR and β-catenin signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 13. ucl.ac.uk [ucl.ac.uk]
Application Notes and Protocols: Cyproheptadine Hydrochloride as a Negative Control in Histamine Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyproheptadine (B85728) hydrochloride is a first-generation antihistamine that acts as a potent antagonist at histamine (B1213489) H1 receptors.[1][2] However, its pharmacological profile is broad, exhibiting significant antagonist activity at serotonin (B10506) receptors (5-HT2A, 5-HT2C, and 5-HT1A) and muscarinic acetylcholine (B1216132) receptors.[3][4][5] This lack of selectivity for the histamine H1 receptor makes cyproheptadine hydrochloride an unsuitable candidate for therapeutic applications requiring specific H1 blockade. However, this same characteristic makes it a valuable tool in experimental pharmacology, particularly as a negative control in histamine receptor studies.
These application notes provide a comprehensive overview of the use of this compound as a negative control, including its receptor binding profile, detailed experimental protocols for its application in receptor binding and functional assays, and a discussion of its utility in discerning the specificity of novel compounds for histamine receptors.
Pharmacological Profile of this compound
This compound's utility as a negative control stems from its well-characterized, multi-receptor binding profile. A summary of its binding affinities (Ki or pKi values) for various receptors is presented in the tables below. This data is essential for interpreting experimental results where cyproheptadine is used to assess the off-target effects of a test compound.
Data Presentation: Receptor Binding Affinities of Cyproheptadine
Table 1: Histamine Receptor Binding Affinity
| Receptor Subtype | Species | Assay Type | pKi | Ki (nM) | Reference |
| H1 | Human | Radioligand Binding | 8.8 - 9.0 | 1.0 - 1.6 | [6] |
Table 2: Serotonin Receptor Binding Affinity
| Receptor Subtype | Species | Assay Type | pKi | Ki (nM) | Reference |
| 5-HT2A | Human | Radioligand Binding | 8.8 - 9.2 | 0.63 - 1.6 | [7] |
| 5-HT2B | Rat | Functional Assay (pA2) | 9.14 | - | [7] |
| 5-HT2C | Human | Radioligand Binding | 8.7 - 8.9 | 1.2 - 2.0 | [7] |
| 5-HT1A | Rat | Radioligand Binding | 7.4 | 40 | |
| 5-HT7 | Human | Radioligand Binding | 7.8 | 16 |
Table 3: Other Receptor Binding Affinities
| Receptor Subtype | Species | Assay Type | pKi/pA2 | Ki (nM) | Reference |
| Muscarinic M1-M5 | Rabbit/Guinea Pig | Functional Assay (pA2) | 7.99 - 8.02 | - | [5] |
| Dopamine D2 | Human | Radioligand Binding | 6.95 - 7.26 | 55 - 112 | [2] |
| α1A-adrenoceptor | Human | Radioligand Binding | 7.5 | 32 | [2] |
Experimental Protocols
The following protocols detail the use of this compound as a negative control in two common experimental paradigms for studying histamine H1 receptor activity: a radioligand binding assay and a functional calcium mobilization assay.
Protocol 1: Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of a test compound for the histamine H1 receptor and to use cyproheptadine to assess non-specific binding and potential off-target interactions.
Objective: To determine the Ki of a test compound for the H1 receptor and to demonstrate the broad-spectrum antagonism of cyproheptadine as a negative control.
Materials:
-
HEK293 cells stably expressing the human histamine H1 receptor
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand: [³H]-pyrilamine (a selective H1 antagonist)
-
Unlabeled histamine (for determining non-specific binding)
-
Test compound
-
This compound
-
Scintillation cocktail
-
96-well microplates
-
Filtration apparatus with glass fiber filters
-
Scintillation counter
Methodology:
-
Membrane Preparation:
-
Culture HEK293-H1 cells to confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Homogenize cells in membrane preparation buffer and centrifuge to pellet membranes.
-
Wash the membrane pellet and resuspend in fresh buffer.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
-
Assay Setup:
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Membranes + [³H]-pyrilamine.
-
Non-specific Binding (NSB): Membranes + [³H]-pyrilamine + excess unlabeled histamine (e.g., 10 µM).
-
Test Compound Competition: Membranes + [³H]-pyrilamine + serial dilutions of the test compound.
-
Negative Control (Cyproheptadine): Membranes + [³H]-pyrilamine + serial dilutions of this compound.
-
-
-
Incubation:
-
Add a constant concentration of [³H]-pyrilamine (typically at or below its Kd for the H1 receptor) to all wells except blanks.
-
Add the appropriate competitor (histamine, test compound, or cyproheptadine) to the designated wells.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound and cyproheptadine.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) for both the test compound and cyproheptadine.
-
Calculate the Ki value for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Expected Results and Interpretation:
-
A highly selective H1 antagonist (test compound) will show a potent IC50 in this assay.
-
Cyproheptadine, as the negative control, will also show a potent IC50, confirming its H1 receptor antagonism. However, the knowledge of its activity at other receptors (Tables 2 & 3) is crucial for interpreting its effects in more complex systems. If a test compound shows a similar broad-spectrum profile to cyproheptadine in subsequent off-target screening, it would be flagged for poor selectivity.
Protocol 2: Functional Calcium Mobilization Assay (FLIPR)
This protocol measures the ability of a test compound to antagonize histamine-induced calcium mobilization in cells expressing the H1 receptor. Cyproheptadine is used as a negative control to demonstrate non-selective antagonism.
Objective: To determine the potency (IC50) of a test compound as an H1 receptor antagonist and to use cyproheptadine to illustrate the response of a non-selective antagonist.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human histamine H1 receptor
-
Cell culture medium and supplements
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid (B1678239) (anion transport inhibitor, to prevent dye leakage)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Histamine
-
Test compound
-
This compound
-
96- or 384-well black-walled, clear-bottom microplates
-
Fluorescent Imaging Plate Reader (FLIPR) or similar instrument
Methodology:
-
Cell Plating:
-
Seed the CHO-K1-H1 or HEK293-H1 cells into the microplates and culture overnight to form a confluent monolayer.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay buffer.
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Preparation:
-
Prepare serial dilutions of the test compound and this compound in assay buffer in a separate compound plate.
-
Prepare a solution of histamine at a concentration that elicits a submaximal response (e.g., EC80) in a separate agonist plate.
-
-
FLIPR Assay:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Initiate the assay protocol. The instrument will first measure the baseline fluorescence.
-
The instrument will then add the test compound or cyproheptadine from the compound plate to the cell plate and incubate for a specified period (e.g., 15-30 minutes).
-
Following the pre-incubation, the instrument will add the histamine solution from the agonist plate to stimulate the H1 receptors.
-
The FLIPR will continuously measure the fluorescence intensity before and after the addition of the agonist to monitor the change in intracellular calcium concentration.
-
-
Data Analysis:
-
The change in fluorescence intensity is proportional to the intracellular calcium concentration.
-
Determine the inhibitory effect of the test compound and cyproheptadine by measuring the reduction in the histamine-induced calcium response.
-
Plot the percentage of inhibition against the log concentration of the antagonist (test compound or cyproheptadine).
-
Determine the IC50 value for both compounds.
-
Expected Results and Interpretation:
-
A selective H1 antagonist will dose-dependently inhibit the histamine-induced calcium signal.
-
Cyproheptadine will also act as a potent antagonist in this assay. When used alongside a selective H1 antagonist, it serves as a benchmark for a compound with known H1 blocking activity but also with significant off-target effects. If the test compound demonstrates similar potency to cyproheptadine, further screening against serotonin and muscarinic receptors would be warranted to determine its selectivity profile.
Visualization of Signaling Pathways and Experimental Workflows
Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11. Upon histamine binding, Gq activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).
Caption: Histamine H1 Receptor Gq Signaling Pathway.
Serotonin 5-HT2A Receptor Signaling Pathway
Similar to the H1 receptor, the 5-HT2A receptor is also a Gq/11-coupled GPCR. Its activation by serotonin initiates a comparable signaling cascade, leading to increased intracellular calcium and PKC activation. The cross-reactivity of cyproheptadine at this receptor is a key reason for its use as a negative control to assess selectivity.
Caption: Serotonin 5-HT2A Receptor Gq Signaling Pathway.
Experimental Workflow for Competitive Radioligand Binding Assay
The following diagram illustrates the logical flow of a competitive radioligand binding assay.
Caption: Competitive Radioligand Binding Assay Workflow.
Experimental Workflow for FLIPR Calcium Mobilization Assay
This diagram outlines the steps involved in a functional calcium mobilization assay using a FLIPR instrument.
Caption: FLIPR Calcium Mobilization Assay Workflow.
Conclusion
This compound serves as an effective negative control in histamine receptor studies due to its potent, well-documented antagonist activity at H1 receptors, coupled with its significant off-target effects at serotonin and muscarinic receptors. By including cyproheptadine in experimental protocols, researchers can effectively assess the selectivity of novel compounds for the histamine H1 receptor. Its use in both receptor binding and functional assays provides a valuable benchmark for non-selective antagonism, aiding in the characterization of more specific and therapeutically relevant drug candidates. The data and protocols presented in these application notes are intended to guide researchers in the proper application of this compound as a negative control, thereby enhancing the rigor and interpretability of their findings.
References
- 1. moleculardevices.com [moleculardevices.com]
- 2. researchgate.net [researchgate.net]
- 3. unitedrelay.org [unitedrelay.org]
- 4. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Radiometric Ligand-Binding Assays | Revvity [revvity.com]
- 7. innoprot.com [innoprot.com]
Application Note: Preparation of Cyproheptadine Hydrochloride Oral Solution for Preclinical Animal Studies
Introduction
Cyproheptadine (B85728) hydrochloride is a first-generation antihistamine and serotonin (B10506) antagonist widely used in veterinary medicine and preclinical research.[1][2][3] Its primary applications in animal models include appetite stimulation (particularly in felines), and the study of allergic reactions, serotonin syndrome, and pathways involving histamine (B1213489) H1 and serotonin 5-HT2 receptors.[4][5][6] Accurate and reproducible preclinical results depend on the proper preparation of a stable and homogenous oral dosing solution. This document provides detailed protocols for the preparation of cyproheptadine hydrochloride oral solutions intended for animal studies, covering vehicle selection, solubility characteristics, and stability considerations.
Physicochemical Properties and Solubility
This compound is a white to slightly yellowish crystalline solid.[1][7] Understanding its solubility is critical for selecting an appropriate vehicle for oral administration. The compound is sparingly soluble in aqueous solutions, which necessitates the use of co-solvents or suspension agents for preparing oral formulations.[4][7]
Table 1: Solubility of this compound
| Solvent/Vehicle | Solubility | Reference |
|---|---|---|
| Water | Slightly Soluble | [1][2][7][8] |
| Ethanol (95%) | Sparingly Soluble | [7] |
| Methanol | Freely Soluble | [1][2][7] |
| Chloroform | Soluble | [1][7] |
| Diethyl Ether | Practically Insoluble | [1][7] |
| Ethanol, DMSO, Dimethyl Formamide | ~30 mg/mL | [4] |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL |[4] |
Vehicle Selection for Rodent Oral Dosing
The choice of vehicle is crucial for ensuring drug stability, bioavailability, and animal welfare. The selection depends on the study duration (acute vs. chronic) and the desired concentration.
-
For Acute Dosing (Simple Suspension): For single-dose or short-term studies, a simple aqueous suspension can be prepared. Common vehicles include water, 0.5% carboxymethyl cellulose (B213188) (CMC) to increase viscosity and aid suspension, or a palatable vehicle like sweetened condensed milk to encourage voluntary intake and reduce stress.[9][10][11]
-
For Chronic Dosing (Stable Solution): For long-term studies, ensuring the chemical stability of the formulation is paramount. This compound solutions are most stable at a pH between 3.5 and 4.5.[12] A buffered aqueous solution containing co-solvents and preservatives is recommended. Commercially available syrup formulations often contain ingredients like purified water, sucrose (B13894), propylene (B89431) glycol, citric acid, and preservatives, which can serve as a model for a stable formulation.[2][3][13]
Table 2: Stability of this compound in Solution
| Formulation / Vehicle | Storage Conditions | Stability | Reference |
|---|---|---|---|
| Aqueous Solution (unbuffered) | Room Temperature | Not recommended for > 1 day | [4] |
| Compounded Oral Solution (pH 3.7) | 25°C, Amber Glass Bottle | Stable for at least 180 days | [14][15] |
| Compounded Oral Solution | 24°C | Physicochemically stable for 180 days | [13] |
| 5% Dextrose Injection | Room Temperature | >40% potency loss after 1 day | [14] |
| 0.9% Sodium Chloride Injection | Room Temperature | 8% potency loss after 2 days | [14] |
| Solid Crystalline Form | -20°C | ≥ 4 years |[4] |
Experimental Protocols
Safety Precaution: Handle this compound powder in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
Protocol 1: Preparation of a Simple Suspension for Acute Oral Dosing (e.g., 1 mg/mL)
This protocol is suitable for studies where the formulation is prepared fresh daily.
Materials:
-
This compound powder
-
Purified water (or 0.5% w/v methylcellulose (B11928114) solution)
-
Glass mortar and pestle
-
Calibrated magnetic stirrer and stir bar
-
Volumetric flask and graduated cylinders
-
Analytical balance
Methodology:
-
Calculate Required Amounts: Determine the total volume of the solution needed and calculate the required mass of this compound powder.
-
Weigh Compound: Accurately weigh the calculated amount of this compound powder using an analytical balance.
-
Trituration (Particle Size Reduction): Transfer the powder to a glass mortar. Add a small volume of the chosen vehicle (e.g., 1-2 mL of purified water) and triturate with the pestle to form a smooth, uniform paste. This step is crucial for preventing clumping.
-
Initial Dilution: Gradually add more vehicle to the paste while stirring continuously, ensuring the suspension is homogenous.
-
Transfer and Final Volume: Transfer the suspension to a volumetric flask. Rinse the mortar and pestle with the vehicle and add the rinsing to the flask to ensure a complete transfer of the compound.
-
Homogenization: Add the vehicle to the final desired volume. Cap the flask and mix thoroughly by inversion. For larger volumes, use a magnetic stirrer at a low-to-medium speed for 15-30 minutes.
-
Storage and Administration: Store in a tightly sealed, light-resistant container. Shake well before each administration to ensure a uniform suspension. As stability is limited, prepare this formulation fresh daily.[4]
Protocol 2: Preparation of a Stabilized Solution for Chronic Oral Dosing (e.g., 0.4 mg/mL)
This protocol is adapted from stable, commercially available syrup formulations and is suitable for longer-term studies.[2][13] The target pH for stability is 3.5-4.5.[12]
Materials:
-
This compound powder
-
Ethanol (95%)
-
Propylene glycol
-
Sucrose
-
Citric acid (for pH adjustment)
-
Sodium citrate (B86180) (for buffering)
-
Purified water
-
Heating plate with magnetic stirrer
-
pH meter
-
Volumetric flasks and beakers
-
Amber glass storage bottles
Methodology:
-
Prepare the Vehicle: In a beaker, combine 65% (w/v) sucrose, 2% (v/v) propylene glycol, and approximately 30% of the final volume of purified water.[13] Gently heat (do not boil) and stir until the sucrose is fully dissolved. Allow the solution to cool to room temperature.
-
Prepare a Stock Solution: this compound is sparingly soluble in aqueous buffers but soluble in ethanol.[4] To maximize solubility, first dissolve the accurately weighed this compound powder in a small volume of ethanol. For example, to make a final 0.4 mg/mL solution, one might dissolve 40 mg of the compound in 1-2 mL of ethanol.
-
Combine and Dilute: Slowly add the ethanolic stock solution to the prepared vehicle with continuous stirring.
-
pH Adjustment: Add purified water to reach ~90% of the final volume. Adjust the pH to between 3.7 and 4.0 using small amounts of citric acid and/or sodium citrate solution.[14] Monitor the pH carefully with a calibrated pH meter.
-
Final Volume: Transfer the solution to a volumetric flask and add purified water to the final desired volume. Mix thoroughly.
-
Storage: Filter the solution if necessary and store it in a tightly sealed, amber glass bottle at controlled room temperature (20-25°C).[2] A solution prepared this way has been shown to be stable for up to 180 days.[13][14]
Visualized Workflows and Pathways
The following diagrams illustrate the preparation workflow and the pharmacological mechanism of action of cyproheptadine.
Caption: Workflow for preparing a simple cyproheptadine HCl suspension.
Caption: Cyproheptadine antagonizes H1 and 5-HT2 receptors.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. This compound Syrup (this compound Oral Solution, USP) 2 mg/5 mL Rx Only [dailymed.nlm.nih.gov]
- 3. This compound Oral Solution, USP, 2 mg/5 mL Rx only [dailymed.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Cyproheptadine | VCA Animal Hospitals [vcahospitals.com]
- 6. Cyproheptadine - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 8. This compound | 969-33-5 [chemicalbook.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. This compound Oral Solution [drugfuture.com]
- 13. scientiaplena.org.br [scientiaplena.org.br]
- 14. researchgate.net [researchgate.net]
- 15. Chemical stability of this compound in an oral liquid dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cyproheptadine Hydrochloride in a Urothelial Carcinoma Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for establishing and utilizing a xenograft model of urothelial carcinoma to evaluate the anti-tumor efficacy of cyproheptadine (B85728) hydrochloride. The described methodologies are based on published research and are intended to guide researchers in the preclinical assessment of this therapeutic agent.
Introduction
Urothelial carcinoma (UC), the most common type of bladder cancer, presents a significant clinical challenge, particularly in its advanced and metastatic stages.[1][2] The development of novel therapeutic strategies is crucial for improving patient outcomes. Cyproheptadine hydrochloride, a first-generation antihistamine and serotonin (B10506) antagonist, has demonstrated anti-tumor activity in various cancers, including urothelial carcinoma.[3][4][5][6] This document outlines a protocol for a patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) model to investigate the therapeutic potential of cyproheptadine in UC. The protocol is based on findings that cyproheptadine inhibits UC cell proliferation both in vitro and in vivo.[3][5]
Mechanism of Action
Cyproheptadine exerts its anti-tumor effects in urothelial carcinoma through the modulation of key signaling pathways. Research indicates that it targets Glycogen Synthase Kinase 3β (GSK3β), leading to the suppression of the mTOR and β-catenin signaling pathways.[3][4] This action results in cell cycle arrest at the G1 phase, induction of apoptosis, and a reduction in cell proliferation.[3][7][8] The underlying mechanisms involve the downregulation of c-Myc, induction of p21 and p27, and stabilization of Rb expression.[3][4] Furthermore, cyproheptadine-induced apoptosis is associated with the upregulation of ANGPTL4 expression and subsequent activation of caspase-3 and PARP.[3][7]
Signaling Pathway
References
- 1. A patient-derived orthotopic xenograft model enabling human high-grade urothelial cell carcinoma of the bladder tumor implantation, growth, angiogenesis, and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.amegroups.cn [cdn.amegroups.cn]
- 3. Cyproheptadine exhibits antitumor activity in urothelial carcinoma cells by targeting GSK3β to suppress mTOR and β-catenin signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lowtoxinforum.com [lowtoxinforum.com]
- 5. Analysis of the effects of cyproheptadine on bladder cancer through big data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyproheptadine inhibits in vitro and in vivo lung metastasis and drives metabolic rewiring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Investigating the Effects of Cyproheptadine on Setd7 Knockout Cell Lines using CRISPR Technology
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed protocols for utilizing CRISPR-Cas9 technology to generate Setd7 knockout (KO) cell lines and subsequently studying the effects of cyproheptadine (B85728), a known antihistamine and serotonin (B10506) antagonist with recently discovered epigenetic modulating properties.[1][2][3][4] Setd7, a lysine (B10760008) methyltransferase, plays a crucial role in regulating gene expression through the methylation of histone and non-histone proteins, thereby influencing various cellular processes, including cell cycle progression and apoptosis.[5][6] Emerging evidence suggests that cyproheptadine can act as an inhibitor of Setd7 and exhibits anti-tumor activities.[7][8][9] The following protocols offer a framework for investigating the synergistic or differential effects of cyproheptadine in the absence of Setd7, providing valuable insights into its mechanism of action and potential therapeutic applications.
Data Presentation
Table 1: Primer Sequences for sgRNA Construction and Genotyping
| Primer Name | Sequence (5' to 3') | Purpose |
| Setd7_sgRNA_Fwd | CACCG[20-nt target sequence] | sgRNA cloning |
| Setd7_sgRNA_Rev | AAAC[Reverse complement of 20-nt target sequence]C | sgRNA cloning |
| Setd7_Geno_Fwd | [Forward primer flanking target site] | Genotyping PCR |
| Setd7_Geno_Rev | [Reverse primer flanking target site] | Genotyping PCR |
Table 2: Experimental Groups and Treatment Conditions
| Group | Cell Line | Treatment | Concentration | Duration |
| 1 | Wild-Type (WT) | Vehicle (e.g., DMSO) | - | 24, 48, 72 hours |
| 2 | Wild-Type (WT) | Cyproheptadine | IC50 concentration | 24, 48, 72 hours |
| 3 | Setd7 KO | Vehicle (e.g., DMSO) | - | 24, 48, 72 hours |
| 4 | Setd7 KO | Cyproheptadine | IC50 concentration | 24, 48, 72 hours |
Table 3: Summary of Expected Quantitative Data
| Assay | Metric | WT + Vehicle | WT + Cyproheptadine | Setd7 KO + Vehicle | Setd7 KO + Cyproheptadine |
| Cell Viability (MTS) | % Viability | 100% | Decreased | Variable | Further Decreased/No Change |
| Apoptosis (FACS) | % Apoptotic Cells | Baseline | Increased | Increased | Further Increased/No Change |
| Cell Cycle (FACS) | % Cells in G0/G1 | Baseline | Increased | Increased | Further Increased/No Change |
| Western Blot | Relative Protein Expression | Baseline | Altered | Altered | Further Altered/No Change |
| ChIP-qPCR | Fold Enrichment | Baseline | Altered | Altered | Further Altered/No Change |
Experimental Protocols
Protocol 1: Generation of Setd7 Knockout Cell Lines using CRISPR-Cas9
This protocol outlines the steps for creating a stable Setd7 knockout cell line.
1.1. sgRNA Design and Cloning:
-
Design two to three single guide RNAs (sgRNAs) targeting the first exon of the Setd7 gene to maximize the likelihood of a functional knockout. Use online CRISPR design tools to minimize off-target effects.
-
Synthesize and anneal complementary oligonucleotides for each sgRNA.
-
Clone the annealed sgRNAs into a suitable CRISPR-Cas9 expression vector (e.g., lentiCRISPRv2) according to the manufacturer's protocol.
1.2. Lentivirus Production and Transduction:
-
Co-transfect the sgRNA-Cas9 plasmid along with packaging plasmids (e.g., psPAX2 and pMD2.G) into a packaging cell line (e.g., HEK293T) to produce lentiviral particles.
-
Harvest the virus-containing supernatant after 48-72 hours.
-
Transduce the target cell line with the lentiviral particles in the presence of polybrene.
1.3. Selection and Clonal Isolation:
-
Select for successfully transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Perform single-cell cloning by limiting dilution or fluorescence-activated cell sorting (FACS) to isolate individual clones.
1.4. Validation of Knockout:
-
Genomic DNA PCR and Sequencing: Extract genomic DNA from individual clones. Amplify the targeted region by PCR and sequence the product to identify insertions or deletions (indels) that result in a frameshift mutation.
-
Western Blot: Lyse the cells and perform a Western blot to confirm the absence of the Setd7 protein. Use an antibody specific to Setd7.
Protocol 2: Cell Culture and Cyproheptadine Treatment
2.1. Cell Culture:
-
Culture both wild-type (WT) and validated Setd7 KO cell lines in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
2.2. Cyproheptadine Treatment:
-
Prepare a stock solution of cyproheptadine in a suitable solvent (e.g., DMSO).
-
Determine the half-maximal inhibitory concentration (IC50) of cyproheptadine for the WT cell line using a cell viability assay (e.g., MTS).
-
Seed WT and Setd7 KO cells in appropriate culture plates.
-
Treat the cells with vehicle control or cyproheptadine at the predetermined IC50 concentration for various time points (e.g., 24, 48, 72 hours).
Protocol 3: Cellular Assays
3.1. Cell Viability Assay (MTS):
-
Seed cells in a 96-well plate and treat as described in Protocol 2.2.
-
At the end of the treatment period, add MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at 490 nm to determine cell viability.
3.2. Apoptosis Assay (Annexin V/PI Staining):
-
Treat cells as described in Protocol 2.2.
-
Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
3.3. Cell Cycle Analysis (PI Staining):
-
Treat cells as described in Protocol 2.2.
-
Harvest the cells, fix in cold 70% ethanol, and treat with RNase A.
-
Stain the cells with Propidium Iodide (PI).
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Protocol 4: Molecular Assays
4.1. Western Blot Analysis:
-
Lyse treated cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against proteins of interest (e.g., p53, β-catenin, cleaved PARP, Cyclin D1) and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
4.2. Chromatin Immunoprecipitation (ChIP)-qPCR:
-
Treat cells as described in Protocol 2.2.
-
Crosslink proteins to DNA with formaldehyde.
-
Lyse the cells and sonicate the chromatin to shear DNA into fragments.
-
Immunoprecipitate the chromatin with antibodies against specific histone modifications (e.g., H3K27ac, H3K4me1).
-
Reverse the crosslinks and purify the DNA.
-
Perform quantitative PCR (qPCR) to determine the enrichment of specific histone marks at the promoter regions of target genes.
Mandatory Visualizations
Caption: Experimental workflow for studying cyproheptadine effects on Setd7 KO cells.
Caption: Putative signaling pathway of cyproheptadine via Setd7 inhibition.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Cyproheptadine Hydrochloride? [synapse.patsnap.com]
- 3. Cyproheptadine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. Cyproheptadine: MedlinePlus Drug Information [medlineplus.gov]
- 5. Frontiers | The Epigenetic Regulation of Nonhistone Proteins by SETD7: New Targets in Cancer [frontiersin.org]
- 6. SETD7 Dual Role in Disease and Opportunities for Therapeutic Intervention: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyproheptadine inhibits in vitro and in vivo lung metastasis and drives metabolic rewiring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Cyproheptadine hydrochloride stability issues in aqueous solution
Welcome to the technical support center for cyproheptadine (B85728) hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues encountered with aqueous solutions of cyproheptadine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing signs of degradation. What are the primary factors that affect its stability in an aqueous solution?
A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, and light. Oxidative processes are a known degradation pathway[1][2]. It is sparingly soluble in aqueous buffers, and its stability can be affected by the choice of co-solvents and excipients[3].
Q2: What is the optimal pH for maintaining the stability of an aqueous this compound solution?
A2: An acidic pH is crucial for the stability of this compound in aqueous solutions. A pH range of 3.5 to 4.5 is recommended in pharmacopeial guidelines for oral solutions[1]. Studies have shown that a pH of 3.7 remained constant for at least 180 days in a stable formulation[4][5][6].
Q3: How does temperature impact the stability of this compound solutions?
A3: Elevated temperatures significantly accelerate the degradation of this compound. In one study, the degradation rate at 40°C was 20 times faster than at 24°C[1]. Therefore, it is recommended to store aqueous solutions at controlled room temperature or as indicated by specific stability studies.
Q4: Is this compound sensitive to light?
A4: Yes, this compound is generally considered light-sensitive, and official compendiums recommend protecting it from light[1]. Formulations should be stored in amber-colored containers to prevent photodegradation[4][5][6]. While one study indicated potential photostability, the prevailing recommendation is to protect it from light[1].
Q5: What are the known degradation products of this compound in aqueous solutions?
A5: Oxidative degradation is a primary pathway for this compound. A known oxidative degradation product is 10,11-dihydroxy-dibenzosuberone. An impurity that may also be present is dibenzosuberone (B195587) (Impurity B)[7][8][9].
Q6: For how long can I store an aqueous solution of this compound?
A6: The storage duration depends on the formulation and storage conditions. A compounded oral solution with appropriate excipients and stored at room temperature in amber glass bottles has been shown to be stable for at least 180 days[4][5][6]. However, for simple aqueous solutions, it is not recommended to store them for more than one day, especially if not protected from light and at an optimal pH[3].
Q7: What are suitable analytical methods to assess the stability of my this compound solution?
A7: High-Performance Liquid Chromatography (HPLC) is a robust and widely used stability-indicating method. It can separate the parent compound from its degradation products[2][4][7]. UV-Vis spectrophotometry can also be used for quantification, with an absorption maximum around 286 nm in an acidic aqueous medium[1].
Troubleshooting Guides
Issue 1: Rapid loss of potency in my this compound solution.
| Possible Cause | Troubleshooting Step |
| Inappropriate pH | Measure the pH of your solution. If it is not within the acidic range (ideally 3.5-4.5), adjust it using a suitable buffer (e.g., citrate (B86180) buffer)[1][4]. |
| High Storage Temperature | Ensure the solution is stored at a controlled room temperature (e.g., 24-25°C). Avoid exposure to high temperatures[1]. |
| Light Exposure | Store the solution in amber-colored or light-protectant containers. Minimize exposure to ambient and UV light during experiments[1][4]. |
| Oxidative Degradation | Consider purging your solution with an inert gas (e.g., nitrogen) to minimize dissolved oxygen. The use of antioxidants could be explored, though specific data is limited in the provided search results. |
| Improper Solvent System | This compound has low aqueous solubility. Ensure it is fully dissolved. Using a co-solvent like ethanol (B145695) may be necessary for initial dissolution before dilution with an aqueous buffer[3]. |
Issue 2: Change in the physical appearance (color, precipitation) of the solution.
| Possible Cause | Troubleshooting Step |
| Precipitation due to low solubility | This compound is sparingly soluble in water[10]. If you observe precipitation, you may have exceeded its solubility limit. Consider using a co-solvent such as ethanol for the initial stock solution preparation[3]. |
| pH shift leading to precipitation | A change in pH can affect the solubility of the hydrochloride salt. Re-verify the pH of the solution and ensure it remains in the optimal acidic range. |
| Degradation | A color change may indicate the formation of degradation products. Analyze the solution using a stability-indicating method like HPLC to identify and quantify any degradants[2][7]. |
Data Presentation
Table 1: Stability of this compound in an Oral Liquid Formulation
| Parameter | Storage Condition | 0 Days | 180 Days |
| pH | Room Temperature (25°C) in amber glass bottle | 3.7 | 3.7[4][5][6] |
| Physical Appearance | Room Temperature (25°C) in amber glass bottle | No change | No change[4][5][6] |
| Drug Content (%) | Room Temperature (25°C) in amber glass bottle | 100% | No loss of CY within 180 days[1] |
Table 2: Effect of Temperature on this compound Degradation
| Storage Temperature | Degradation Rate | Half-life (T₅₀) | Shelf-life (T₉₀) |
| 24°C | Baseline | 173 days[11] | Not explicitly stated |
| 40°C | 20x increase compared to 24°C[1] | 26 days[11] | Not explicitly stated |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Aqueous Solution
This protocol is based on formulations found to be stable for extended periods[1][4].
Materials:
-
This compound powder
-
Sucrose
-
Propylene (B89431) glycol
-
Methylparaben
-
Disodium (B8443419) EDTA
-
Citric acid (for pH adjustment)
-
Purified water
-
Amber glass bottles
Procedure:
-
In a suitable vessel, dissolve methylparaben and propylparaben in propylene glycol with gentle heating.
-
In a separate vessel, dissolve sucrose, disodium EDTA, and this compound in a portion of the purified water.
-
Add the propylene glycol mixture to the aqueous solution and mix thoroughly.
-
Add any flavorants if desired.
-
Adjust the pH of the solution to between 3.5 and 4.5 using citric acid[1].
-
Add purified water to the final volume.
-
Filter the solution if necessary.
-
Store in amber glass bottles at controlled room temperature.
Protocol 2: Stability-Indicating HPLC Method
This protocol is a composite based on several described HPLC methods for this compound[2][7][8].
Chromatographic Conditions:
-
Column: C8 or C18 (e.g., Shimadzu VP-ODS, 150 mm x 4.6 mm, 5 µm particle size)[2].
-
Mobile Phase: A mixture of a phosphate (B84403) buffer and an organic solvent. For example, 0.05 M KH₂PO₄ buffer:methanol (35:65, v/v), with the pH of the final mixture adjusted to 4.5[7][8].
-
Injection Volume: 20 µL.
-
Temperature: Ambient.
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Prepare the sample solution by diluting the test formulation with the mobile phase to a suitable concentration.
-
Inject the standard and sample solutions into the chromatograph.
-
Identify the cyproheptadine peak based on its retention time compared to the standard. Degradation products will appear as separate peaks.
-
Calculate the concentration of this compound in the sample by comparing its peak area with that of the standard.
Visualizations
Caption: Factors influencing cyproheptadine HCl degradation.
Caption: Troubleshooting workflow for stability issues.
Caption: Experimental workflow for a stability study.
References
- 1. scientiaplena.org.br [scientiaplena.org.br]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Stability of this compound in an Oral Liquid Dosage Form - ProQuest [proquest.com]
- 6. Chemical stability of this compound in an oral liquid dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Validation of Stability Indicating High-Performance Liquid Chromatographic Method for Determination of this compound, its Impurity And Degradation Product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Development and Validation of Stability Indicating High-Performance Liquid Chromatographic Method for Determination of this compound, its Impurity And Degradation Product: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Managing sedative side effects of cyproheptadine hydrochloride in animal models
Welcome to the technical support center for researchers utilizing cyproheptadine (B85728) hydrochloride in animal models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage the sedative side effects of this compound and ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind the sedative effects of cyproheptadine hydrochloride?
A1: this compound is a first-generation antihistamine and a potent serotonin (B10506) antagonist.[1][2] Its sedative effects are primarily attributed to its ability to cross the blood-brain barrier and antagonize H1 histamine (B1213489) receptors in the central nervous system.[1] Histaminergic neurons play a crucial role in maintaining wakefulness, and by blocking H1 receptors, cyproheptadine inhibits their activity, leading to drowsiness.[1] Additionally, its antagonism of serotonin receptors, particularly 5-HT2A, may also contribute to its sedative properties.
Q2: How soon after administration do the sedative effects of cyproheptadine manifest and how long do they last in different animal models?
A2: The onset and duration of sedation can vary depending on the animal model, dose, and route of administration. In cats, after oral administration, the mean elimination half-life is approximately 12 hours, suggesting that steady-state concentrations and consistent effects, including sedation, may take about 2.5 days to achieve with multiple doses.[3] For most animals, the medication takes effect quickly, typically within 1 to 2 hours. The sedative effects are often transient and may diminish with repeated dosing as tolerance develops.
Q3: Are there alternative appetite stimulants with a lower incidence of sedation?
A3: Yes, several alternatives are available. Mirtazapine (B1677164), another potent appetite stimulant, also has sedative effects due to its antihistaminic properties, but the response can vary.[4][5] In a study on post-operative rabbits, both cyproheptadine and mirtazapine were well-tolerated without adverse effects noted.[6][7] Capromorelin, a ghrelin receptor agonist, stimulates appetite with a different mechanism and may be a suitable alternative with a different side effect profile.[5] The choice of alternative should be based on the specific research goals and the animal model being used.
Q4: Can the sedative effects of cyproheptadine be mitigated by adjusting the timing of administration?
A4: Yes. Since rodents are nocturnal, administering cyproheptadine during their inactive (light) phase may have a more pronounced sedative effect on their activity levels.[1] Timing the administration relative to the animal's circadian rhythm is a critical consideration. For diurnal animals, administering the dose in the evening may help minimize the impact of sedation on daytime experiments.
Q5: What are the known drug interactions with cyproheptadine that could potentiate sedation?
A5: Co-administration of cyproheptadine with other central nervous system (CNS) depressants can result in additive sedative effects.[2][8] These include:
-
Barbiturates
-
Benzodiazepines (e.g., diazepam)
-
Opioids
-
Tranquilizers
-
Alcohol
Caution is advised when using cyproheptadine in conjunction with these substances, as the combined sedative effect can be significant.[9][10][11]
Troubleshooting Guides
Issue 1: Excessive sedation is interfering with behavioral assessments.
-
Problem: Animals are too drowsy to perform tasks in behavioral tests (e.g., maze navigation, operant conditioning tasks).
-
Troubleshooting Steps:
-
Dose Reduction: The most effective initial step is to reduce the dose of cyproheptadine to the lowest effective level for the intended purpose (e.g., appetite stimulation).[2] A dose-response study may be necessary to identify the optimal dose that balances efficacy with minimal sedation.
-
Timing of Administration: Administer cyproheptadine well in advance of the behavioral test to allow peak sedative effects to subside. The specific timing will depend on the pharmacokinetics in your animal model.
-
Acclimatization: Ensure animals are properly acclimated to the testing environment. Sedation can be exacerbated by stress.
-
Alternative Compounds: If sedation remains a significant issue, consider using an alternative appetite stimulant with a different mechanism of action, such as capromorelin.[5]
-
Issue 2: Difficulty distinguishing between sedation and motor impairment.
-
Problem: It is unclear whether the animal's reduced activity is due to drowsiness or a drug-induced motor deficit.
-
Troubleshooting Steps:
-
Righting Reflex Test: Gently place the animal on its back. A non-sedated animal will quickly right itself. A delay or inability to do so is a strong indicator of sedation.[1]
-
Observational Assessment: Observe the animal's posture and coordination. Ataxia (stumbling, incoordination) is more indicative of motor impairment, while a hunched posture with closed eyes suggests sedation.
-
Specific Behavioral Tests:
-
Open Field Test: Analyze the total distance traveled. A significant decrease suggests sedation or motor impairment. Further analyze the pattern of movement; a sedated animal may be generally slow, while an animal with motor impairment might show specific gait abnormalities.[12][13]
-
Rota-rod Test: This test specifically assesses motor coordination and balance. Impaired performance on the rota-rod in the absence of obvious signs of sleepiness points towards motor impairment.
-
-
Issue 3: Unexpected excitability or paradoxical hyperactivity in some animals.
-
Problem: Instead of sedation, some animals, particularly cats, exhibit signs of excitement, agitation, or aggression.
-
Troubleshooting Steps:
-
Dose Verification: Ensure the correct dose was administered, as higher doses can sometimes lead to paradoxical reactions.
-
Individual Variability: Recognize that there can be significant individual differences in drug responses. Isolate the affected animal to prevent injury to others and allow the effects to wear off.
-
Monitor and Document: Carefully document the behaviors and the dose at which they occurred. This information is valuable for adjusting future experimental protocols.
-
Consider Alternatives: If paradoxical excitability is a recurring issue in your model, switching to a different class of appetite stimulant is recommended.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Cyproheptadine in Different Animal Models
| Parameter | Mice | Beagle Dogs | Cats |
| Route of Administration | Intramuscular | Intramuscular | Oral |
| Bioavailability | 81.1% | 79.1% | 101% (± 36%)[3] |
| Time to Peak Concentration (Tmax) | 15 minutes | Not Specified | Not Specified |
| Elimination Half-life (t½) | Not Specified | Not Specified | 12.8 (± 9.9) hours[3] |
| Metabolism | Primarily conjugated with glucuronic acid[14] | Not Specified | Not Specified |
| Excretion | Urine and feces[14] | Not Specified | Not Specified |
Table 2: Reported Side Effects of Cyproheptadine in Animal Models
| Side Effect | Species | Frequency | Reference |
| Sedation/Drowsiness | Dogs, Cats | Most Common | [15][16] |
| Increased Appetite | Cats | Common | [5] |
| Dry Mouth | Dogs, Cats | Possible | [16] |
| Paradoxical Excitement | Cats | Possible | [16] |
| Vomiting/Diarrhea | Dogs, Cats | Less Common | [16] |
Experimental Protocols
Protocol 1: Assessment of Sedation Using the Open Field Test
-
Objective: To quantify the sedative effects of cyproheptadine by measuring changes in locomotor activity and exploratory behavior.[12][13]
-
Apparatus: A square or circular arena with walls to prevent escape. The arena floor is typically divided into a central zone and a peripheral zone. An overhead camera connected to a video-tracking software is used for automated recording and analysis.
-
Procedure:
-
Acclimatization: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the test.[17]
-
Drug Administration: Administer this compound or vehicle control at the desired dose and route.
-
Test Initiation: At a predetermined time post-administration, gently place the animal in the center of the open field arena.
-
Data Collection: Allow the animal to freely explore the arena for a set duration (typically 5-30 minutes).[1][12] The video-tracking system will record parameters such as:
-
Total distance traveled
-
Time spent in the center zone vs. peripheral zone
-
Number of entries into the center zone
-
Rearing frequency (a measure of exploratory behavior)
-
-
-
Interpretation: A significant decrease in total distance traveled, velocity, and rearing frequency in the cyproheptadine-treated group compared to the control group indicates a sedative effect.
Protocol 2: Assessment of Sedation and Anxiety-Like Behavior Using the Elevated Plus Maze (EPM)
-
Objective: To assess the anxiolytic and sedative effects of cyproheptadine. While primarily a test for anxiety, changes in overall activity can indicate sedation.[8][18][19][20][21]
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by walls.
-
Procedure:
-
Acclimatization: As with the open field test, acclimate the animals to the testing room.
-
Drug Administration: Administer cyproheptadine or vehicle control.
-
Test Initiation: Place the animal in the center of the maze, facing one of the open arms.
-
Data Collection: Allow the animal to explore the maze for a fixed period (usually 5 minutes).[18][19] An automated tracking system will record:
-
Time spent in the open arms and closed arms
-
Number of entries into the open and closed arms
-
Total distance traveled
-
-
-
Interpretation: An increase in the time spent in or entries into the open arms suggests an anxiolytic effect. A significant decrease in the total number of arm entries and total distance traveled, regardless of the arm type, is indicative of sedation.
Mandatory Visualizations
Caption: Cyproheptadine's H1 Receptor Antagonism Pathway Leading to Sedation.
Caption: Workflow for Assessing Sedative Effects of Cyproheptadine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Disposition of cyproheptadine in cats after intravenous or oral administration of a single dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Drugs That Affect Appetite in Monogastric Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mmpc.org [mmpc.org]
- 9. Chronic dosing with mirtazapine does not produce sedation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Developing an animal model to detect drug–drug interactions impacting drug-induced respiratory depression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. anilocus.com [anilocus.com]
- 13. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Disposition of cyproheptadine in rats, mice, and humans and identification of a stable epoxide metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cyproheptadine (Periactin®) for Cats and Dogs [petplace.com]
- 16. Cyproheptadine for Dogs and Cats | Dog, Cat, Pet Medication: PetMD | PetMD [petmd.com]
- 17. va.gov [va.gov]
- 18. MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol [albany.edu]
- 19. protocols.io [protocols.io]
- 20. researchgate.net [researchgate.net]
- 21. iacuc.ucsf.edu [iacuc.ucsf.edu]
Troubleshooting inconsistent results in cyproheptadine hydrochloride cell proliferation assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in cell proliferation assays using cyproheptadine (B85728) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is cyproheptadine hydrochloride and how does it affect cell proliferation?
This compound is a first-generation antihistamine and serotonin (B10506) receptor antagonist.[1] In the context of cell proliferation, it has been shown to have anti-cancer properties by inducing cell cycle arrest and apoptosis in various cancer cell lines.[1][2] Its mechanism of action involves the modulation of several key signaling pathways, including the PI3K/AKT, p38 MAPK, and mTOR/β-catenin pathways.[1][3][4][5]
Q2: Which cell proliferation assays are commonly used with this compound?
Standard colorimetric assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and WST-1 (water-soluble tetrazolium salt-1) are frequently used to assess the effect of this compound on cell viability and proliferation.[6][7][8][9][10] These assays measure the metabolic activity of cells, which is generally proportional to the number of viable cells.
Q3: What is a typical IC50 value for this compound?
The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cell line, assay conditions, and duration of treatment. For example, in hepatocellular carcinoma cell lines like HepG2 and Huh-7, the IC50 has been reported to be around 44.4 µM and 44.7 µM, respectively, after 24 hours of treatment.[1] However, variations are common, and it is crucial to determine the IC50 empirically for your specific experimental setup.
Q4: How should I prepare and store this compound for cell culture experiments?
This compound is typically dissolved in a solvent like DMSO to create a stock solution. It is recommended to prepare fresh dilutions in culture medium for each experiment. Aqueous solutions of this compound should not be stored for more than a day. For long-term storage, the stock solution in DMSO should be kept at -20°C.
Q5: Can the solvent for this compound (e.g., DMSO) affect my cell proliferation assay results?
Yes, the solvent used to dissolve this compound, most commonly DMSO, can have an independent effect on cell viability, especially at higher concentrations. It is essential to include a vehicle control (cells treated with the same concentration of DMSO as the highest concentration of this compound) in your experiments to account for any solvent-induced effects.
Troubleshooting Guides
Inconsistent results in cell proliferation assays with this compound can arise from various factors, ranging from experimental technique to the inherent biological variability of the cells. Below are common issues and their potential solutions.
Issue 1: High Variability Between Replicate Wells
| Potential Cause | Troubleshooting Suggestion |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding. After plating, gently swirl the plate in a figure-eight motion to distribute cells evenly. Allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to allow cells to settle. |
| Edge Effects | Evaporation from wells on the edge of the plate can concentrate media components and affect cell growth. To mitigate this, avoid using the outer wells of the plate for experimental samples. Fill the perimeter wells with sterile PBS or media. |
| Pipetting Errors | Use calibrated pipettes and ensure consistent pipetting technique. When adding reagents, dispense the liquid against the side of the well to avoid disturbing the cell monolayer. |
| Incomplete Solubilization of Formazan (B1609692) (MTT assay) | After adding the solubilization solution (e.g., DMSO or SDS), ensure complete dissolution of the purple formazan crystals by placing the plate on an orbital shaker for at least 15 minutes. Visually inspect the wells under a microscope to confirm that no crystals remain. |
Issue 2: Inconsistent IC50 Values Across Experiments
| Potential Cause | Troubleshooting Suggestion |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered cellular responses. Use cells within a consistent and low passage number range for all experiments. It is advisable to establish a master and working cell bank. |
| Cell Confluency at Treatment | The density of cells at the time of treatment can influence their sensitivity to this compound. Seed cells at a consistent density and treat them at the same stage of growth (e.g., 70-80% confluency) for all experiments. |
| Variability in Reagent Preparation | Prepare fresh dilutions of this compound from a stock solution for each experiment. Ensure all other reagents, such as MTT or WST-1, are within their expiration date and stored correctly. |
| Incubation Time | The duration of drug exposure and the incubation time with the assay reagent (e.g., MTT) can affect the results. Standardize all incubation times across experiments. |
| Serum Concentration | The concentration of fetal bovine serum (FBS) in the culture medium can impact cell growth rates and drug sensitivity. Use the same batch and concentration of FBS for all related experiments. |
Issue 3: Unexpected or No Dose-Response Curve
| Potential Cause | Troubleshooting Suggestion |
| Incorrect Drug Concentration Range | The effective concentration range of this compound can vary between cell lines. Perform a preliminary dose-response experiment with a wide range of concentrations to determine the optimal range for your specific cell line. |
| Drug Inactivation | This compound may be unstable in certain media conditions over long incubation periods. Consider refreshing the media with a new drug dilution for longer experiments. |
| Off-Target Effects | Cyproheptadine has known off-target effects that could lead to unexpected cellular responses. Consider using an alternative viability assay (e.g., a dye exclusion assay like Trypan Blue) to confirm the results from metabolic assays like MTT or WST-1. |
| Interference with Assay Reagents | Some compounds can directly react with MTT or WST-1 reagents, leading to false-positive or false-negative results. To test for this, incubate this compound with the assay reagent in cell-free media to see if a color change occurs. |
Quantitative Data Summary
The following tables summarize reported IC50 values for this compound in different cancer cell lines to illustrate the expected range and potential for variability.
Table 1: IC50 Values of this compound in Hepatocellular Carcinoma Cells
| Cell Line | Assay | Treatment Duration (hours) | Reported IC50 (µM) | Reference |
| HepG2 | Cell Counting Kit-8 | 24 | 44.4 | [1] |
| Huh-7 | Cell Counting Kit-8 | 24 | 44.7 | [1] |
Table 2: Growth Inhibition by this compound in Lung Cancer Cells
| Cell Line | Concentration (µM) | Treatment Duration (hours) | Growth Inhibition (%) | Reference |
| LLC1 | 20 | 24 | 15 | [2] |
| LLC1 | 20 | 48 | 15 | [2] |
| LLC1 | 20 | 72 | 40 | [2] |
| LLC1 | 30 | 24 | 30 | [2] |
| LLC1 | 30 | 48 | 41 | [2] |
| LLC1 | 30 | 72 | 64 | [2] |
| A549 | 20 | 24 | 18 | [2] |
| A549 | 20 | 48 | 14 | [2] |
| A549 | 20 | 72 | 40 | [2] |
| A549 | 30 | 24 | 37 | [2] |
| A549 | 30 | 48 | 47 | [2] |
| A549 | 30 | 72 | 60 | [2] |
Experimental Protocols
Below are detailed methodologies for performing MTT and WST-1 cell proliferation assays with this compound.
Protocol 1: MTT Cell Proliferation Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock solution. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the diluted drug solutions. Include vehicle control wells (medium with DMSO) and untreated control wells (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[9]
Protocol 2: WST-1 Cell Proliferation Assay
-
Cell Seeding: Follow the same procedure as in the MTT assay (Step 1).
-
Drug Treatment: Follow the same procedure as in the MTT assay (Step 2).
-
Incubation: Follow the same procedure as in the MTT assay (Step 3).
-
WST-1 Addition: After the treatment period, add 10 µL of WST-1 reagent to each well.[10][11]
-
Incubation with WST-1: Incubate the plate for 1-4 hours at 37°C and 5% CO2.[10][11] The optimal incubation time may vary depending on the cell type and density.
-
Absorbance Measurement: Gently shake the plate for 1 minute.[10][11] Measure the absorbance at 440-450 nm using a microplate reader.[12] A reference wavelength of >600 nm can be used.[10][11]
Visualizations
Signaling Pathways Affected by this compound
Caption: Cyproheptadine's impact on key cell signaling pathways.
Experimental Workflow for a Cell Proliferation Assay
Caption: A typical workflow for cell proliferation assays.
Logical Flow for Troubleshooting Inconsistent Results
Caption: A logical approach to troubleshooting assay issues.
References
- 1. Cyproheptadine, an antihistaminic drug, inhibits proliferation of hepatocellular carcinoma cells by blocking cell cycle progression through the activation of P38 MAP kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyproheptadine inhibits in vitro and in vivo lung metastasis and drives metabolic rewiring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cyproheptadine exhibits antitumor activity in urothelial carcinoma cells by targeting GSK3β to suppress mTOR and β-catenin signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. WST-1 Assay Protocol for Cell Viability [merckmillipore.com]
- 12. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
Technical Support Center: Optimizing Cyproheptadine Hydrochloride for G1 Phase Cell Cycle Arrest
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing cyproheptadine (B85728) hydrochloride to induce G1 phase cell cycle arrest. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a summary of effective concentrations in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of cyproheptadine hydrochloride for inducing G1 phase arrest?
A1: The optimal concentration of this compound can vary significantly depending on the cell line. Based on published studies, effective concentrations have been reported to range from 5 µM to 75 µM. For instance, in myeloma and leukemia cell lines, concentrations of 5 and 20 µM have been shown to induce G0/G1 arrest.[1] In hepatocellular carcinoma cell lines like HepG2 and Huh-7, concentrations between 30 and 40 µM for 48 hours resulted in a significant increase in the G0/G1 phase population.[2] For urothelial carcinoma cells, a concentration of 50 µM for 24 hours was effective in inducing G0/G1 arrest.[3] It is crucial to perform a dose-response experiment for your specific cell line to determine the optimal concentration.
Q2: How long should I incubate my cells with this compound?
A2: The incubation time required to observe G1 arrest is also cell-line dependent and can range from a few hours to 48 hours. In some hepatocellular carcinoma cells, changes in cell cycle regulatory proteins were observed as early as 1-4 hours after treatment with 40 µM cyproheptadine.[2][4][5] For urothelial carcinoma cells, significant G0/G1 arrest was seen after 24 hours of treatment.[3] A time-course experiment is recommended to identify the ideal incubation period for your experimental setup.
Q3: I am observing significant cell death in my experiment. What could be the cause?
A3: High concentrations of this compound or prolonged incubation times can lead to apoptosis.[2][5] For example, in Huh-7 cells, treatment with 40 µM cyproheptadine for 18-30 hours led to a significant increase in markers of apoptosis.[2] If you are observing excessive cell death, consider reducing the concentration of the drug or shortening the incubation time. It is also important to ensure that the solvent (e.g., DMSO) concentration is not toxic to your cells.[2]
Q4: Why am I not seeing a clear G1 arrest in my cell cycle analysis?
A4: Several factors could contribute to the lack of a distinct G1 arrest. First, ensure that your this compound solution is properly prepared and stored. Second, verify the optimal concentration and incubation time for your specific cell line through titration and time-course experiments. Third, the mechanism of action of cyproheptadine can be cell-type specific. For instance, in HepG2 cells, it induces G1 arrest, while in Huh-7 cells, it causes arrest at the G1/S transition.[2][5] Finally, ensure your cell cycle analysis protocol is optimized, including proper cell fixation, permeabilization, and staining.
Q5: What are the key molecular markers to check for confirming G1 arrest induced by this compound?
A5: Key molecular markers to assess include the expression levels of cell cycle regulatory proteins. Cyproheptadine-induced G1 arrest is often associated with increased expression of cyclin-dependent kinase inhibitors such as p16, p21, and p27.[2][3][4][5][6] It can also lead to a decrease in the phosphorylation of the retinoblastoma protein (Rb) and may affect the expression of cyclin D1, although this can be cell-type dependent.[2][4][5][7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low percentage of cells in G1 phase after treatment | - Sub-optimal concentration of this compound.- Insufficient incubation time.- Cell line is resistant to the drug. | - Perform a dose-response curve to determine the IC50 and optimal concentration for G1 arrest.- Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours).- Test a different cell line known to be sensitive to cyproheptadine. |
| High levels of apoptosis or necrosis | - this compound concentration is too high.- Prolonged incubation period.- Solvent toxicity (e.g., DMSO). | - Reduce the concentration of this compound.- Shorten the incubation time.- Ensure the final solvent concentration is below the toxic threshold for your cells (typically <0.1%).[2] |
| Inconsistent results between experiments | - Variability in cell seeding density.- Inconsistent drug preparation.- Fluctuation in incubation conditions. | - Maintain consistent cell seeding density for all experiments.- Prepare fresh drug solutions for each experiment from a reliable stock.- Ensure consistent incubator conditions (temperature, CO2, humidity). |
| Poor resolution of cell cycle phases in flow cytometry | - Improper cell fixation and permeabilization.- Inadequate DNA staining.- Cell clumping. | - Optimize fixation (e.g., cold 70% ethanol) and permeabilization steps.[8][9]- Ensure sufficient concentration and incubation time for the DNA dye (e.g., propidium (B1200493) iodide).[8][9]- Prepare a single-cell suspension before fixation and staining.[10] |
Data on this compound Concentration for G1 Arrest
| Cell Line | Cancer Type | Concentration | Incubation Time | Observed Effect on Cell Cycle | Reference |
| HepG2 | Hepatocellular Carcinoma | 30 - 40 µM | 48 hours | Significant increase in G0/G1 phase | [2] |
| Huh-7 | Hepatocellular Carcinoma | 30 - 40 µM | 48 hours | Arrest at G1/S transition | [2] |
| LP1 | Myeloma | 5 and 20 µM | Not specified | G0/G1 phase arrest | [1] |
| OCI-AML2 | Leukemia | 5 and 20 µM | Not specified | G0/G1 phase arrest | [1] |
| TSGH 8301 | Urothelial Carcinoma | 50 µM | 24 hours | Significant increase in G0/G1 phase | [3] |
| BFTC 905 | Urothelial Carcinoma | 50 µM | 24 hours | Significant increase in G0/G1 phase | [3] |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells in appropriate culture vessels at a density that will ensure they are in the exponential growth phase at the time of treatment (typically 50-60% confluency).
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the drug).
-
Incubation: Incubate the cells for the desired period (e.g., 24 or 48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
-
Cell Harvesting: Following treatment, harvest the cells by trypsinization. Collect both adherent and floating cells to include any apoptotic cells.
-
Washing: Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while gently vortexing. Fix the cells for at least 2 hours at -20°C. Cells can be stored at -20°C for several days.[8][9]
-
Rehydration and Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.[8][11]
-
Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity will be proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11]
Visualizing Mechanisms and Workflows
To further clarify the processes involved, the following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyproheptadine, an antihistaminic drug, inhibits proliferation of hepatocellular carcinoma cells by blocking cell cycle progression through the activation of P38 MAP kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cyproheptadine exhibits antitumor activity in urothelial carcinoma cells by targeting GSK3β to suppress mTOR and β-catenin signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyproheptadine displays preclinical activity in myeloma and leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cancer.wisc.edu [cancer.wisc.edu]
- 9. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 10. Cell Cycle - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 11. youtube.com [youtube.com]
Technical Support Center: Managing Cyproheptadine Hydrochloride-Induced Cytotoxicity in Normal Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro studies involving cyproheptadine (B85728) hydrochloride and its effects on normal cell lines.
Section 1: Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, offering potential causes and solutions in a question-and-answer format.
Issue 1: Inconsistent or non-reproducible cytotoxicity results.
-
Question: Why am I observing high variability in cell viability assays (e.g., MTT, CellTiter-Glo®) with cyproheptadine hydrochloride treatment?
-
Answer: Inconsistent results can stem from several factors:
-
Compound Solubility and Stability: this compound has limited solubility in aqueous solutions and can precipitate, especially at high concentrations or after prolonged incubation.[1] Prepare fresh dilutions from a stock solution in an organic solvent like DMSO or ethanol (B145695) for each experiment.[1] Ensure the final concentration of the solvent in the culture medium is low and consistent across all wells, including controls. An oral liquid formulation of this compound has been shown to be stable for at least 180 days in amber-colored glass bottles at room temperature, suggesting light sensitivity could be a factor in stability.[2]
-
Cell Density: The initial seeding density of your cells can significantly impact their sensitivity to cytotoxic agents. Ensure a consistent and optimal cell number is plated for each experiment.
-
Incubation Time: The cytotoxic effects of this compound are time-dependent. Optimize the incubation period for your specific cell line and experimental goals.
-
Edge Effects: Evaporation from wells on the edge of a microplate can concentrate the compound and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.
-
Issue 2: Unexpectedly high cytotoxicity in control (vehicle-treated) cells.
-
Question: My vehicle-treated (e.g., DMSO) control cells are showing significant cell death. What could be the cause?
-
Answer: High cytotoxicity in control wells is typically due to the vehicle itself.
-
Solvent Concentration: High concentrations of DMSO or ethanol can be toxic to cells. It is crucial to perform a vehicle toxicity titration curve to determine the maximum non-toxic concentration for your specific cell line.
-
Solvent Purity: Use a high-purity, cell culture-grade solvent to prepare your stock solutions. Impurities in the solvent can contribute to cytotoxicity.
-
Issue 3: Difficulty in interpreting apoptosis assay results.
-
Question: The results from my Annexin V/Propidium Iodide (PI) staining are ambiguous. How can I improve the clarity of my data?
-
Answer: Ambiguous apoptosis results can arise from several sources:
-
Cell Handling: Rough handling of cells during harvesting and staining, such as vigorous pipetting or centrifugation, can damage cell membranes, leading to false-positive PI staining.[3]
-
Compensation Settings: Improper fluorescence compensation settings on the flow cytometer can lead to spectral overlap between the Annexin V and PI signals. Always use single-stained controls to set up proper compensation.
-
Timing of Analysis: Apoptosis is a dynamic process. Analyze your samples promptly after staining to capture the desired apoptotic stage accurately. Delaying analysis can lead to a shift from early to late apoptosis or necrosis.[4]
-
Necrosis vs. Apoptosis: High concentrations of this compound may induce necrosis in addition to apoptosis. Consider using additional markers or assays to distinguish between these two modes of cell death.
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the experimental use of this compound.
-
Question 1: What is the primary mechanism of this compound-induced cytotoxicity in normal cells?
-
Answer: this compound induces cytotoxicity through multiple mechanisms. It can cause cell cycle arrest, typically in the G1 or G1/S phase.[5] It also triggers apoptosis, which is evident by the activation of caspases and the cleavage of poly(ADP-ribose) polymerase (PARP).[5] Furthermore, this compound has been shown to modulate several signaling pathways, including the PI3K/AKT, p38 MAPK, and GSK3β/mTOR/β-catenin pathways, which are involved in cell survival and proliferation.
-
Question 2: How can I prepare and store a stock solution of this compound?
-
Answer: this compound is soluble in organic solvents such as DMSO and ethanol at approximately 30 mg/mL.[1] It is sparingly soluble in aqueous buffers.[1] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO or ethanol and then dilute it to the final working concentration in the cell culture medium immediately before use. Store the stock solution at -20°C in a tightly sealed, light-protected vial.[1] Aqueous solutions are not recommended for storage for more than one day.[1]
-
Question 3: Are there any known agents that can mitigate the cytotoxic effects of this compound on normal cells?
-
Answer: Yes, antioxidants may offer protection against this compound-induced cytotoxicity, particularly if oxidative stress is a contributing factor.
-
N-acetylcysteine (NAC): NAC is a potent antioxidant and a precursor to glutathione (B108866) (GSH), a key intracellular antioxidant.[6][7] It has been shown to protect against drug-induced cytotoxicity by scavenging reactive oxygen species (ROS) and replenishing intracellular GSH levels.[6][7][8]
-
Sirtuin Activators: Sirtuins, particularly SIRT1 and SIRT3, are a class of proteins that play a crucial role in cellular stress resistance and can mitigate drug-induced liver injury by inhibiting oxidative stress, inflammation, and apoptosis.[9][10][11] One study has shown that cyproheptadine can increase SIRT1 protein levels.[12] Further investigation into the protective role of sirtuin activators in the context of cyproheptadine cytotoxicity is warranted.
-
-
Question 4: At what concentration does this compound typically show cytotoxicity in normal cell lines?
-
Answer: The cytotoxic concentration of this compound, often expressed as the half-maximal inhibitory concentration (IC50), varies depending on the normal cell line and the duration of exposure. It is essential to perform a dose-response study to determine the IC50 for your specific cell line and experimental conditions. See the data presentation table below for some reported values.
Section 3: Quantitative Data Presentation
The following table summarizes the reported IC50 values of this compound in various normal human cell lines.
| Cell Line | Cell Type | Incubation Time (hours) | IC50 (µM) | Reference |
| Normal Human Hepatocytes | Hepatocyte | 24 | 118.1 | [13] |
| SV-HUC-1 | Immortalized Urothelial Cells | 24 | > 50 | [14] |
Note: IC50 values can vary between laboratories and experimental setups. This table should be used as a reference, and it is recommended to determine the IC50 experimentally for your specific conditions.
Section 4: Experimental Protocols
This section provides detailed methodologies for key experiments used to assess this compound-induced cytotoxicity.
Cell Viability Assessment using MTT Assay
This protocol is for determining cell viability based on the metabolic activity of the cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (and vehicle control) and incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining
This protocol is for differentiating between viable, apoptotic, and necrotic cells by flow cytometry.
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation method like trypsinization.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting for Apoptosis Markers (Cleaved PARP and Caspase-3)
This protocol is for detecting the cleavage of PARP and caspase-3 as markers of apoptosis.
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for cleaved PARP and cleaved caspase-3 overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Section 5: Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways implicated in this compound-induced cytotoxicity.
Caption: Signaling pathways affected by cyproheptadine.
Experimental Workflows
The following diagrams outline the workflows for key experimental protocols.
Caption: Workflows for cytotoxicity and apoptosis assays.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Chemical stability of this compound in an oral liquid dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptosis and Beyond: Cytometry in Studies of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guidelines for the use and interpretation of assays for monitoring cell death in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyproheptadine, an antihistaminic drug, inhibits proliferation of hepatocellular carcinoma cells by blocking cell cycle progression through the activation of P38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug-Induced Liver Injury: Clinical Evidence of N-Acetyl Cysteine Protective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The cytoprotective effect of N-acetyl-L-cysteine against ROS-induced cytotoxicity is independent of its ability to enhance glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of N-Acetylcysteine on Cisplatin Toxicity: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Beneficial Roles of SIRT1 in Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sirtuins: Potential Therapeutic Targets for Defense against Oxidative Stress in Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SIRT3 Activation a Promise in Drug Development? New Insights into SIRT3 Biology and Its Implications on the Drug Discovery Process - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyproheptadine causes apoptosis and decreases inflammation by disrupting thiol/disulfide balance and enhancing the levels of SIRT1 in C6 glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cyproheptadine, an antihistaminic drug, inhibits proliferation of hepatocellular carcinoma cells by blocking cell cycle progression through the activation of P38 MAP kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Minimizing off-target effects of cyproheptadine hydrochloride in signaling studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of cyproheptadine (B85728) hydrochloride in signaling studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of cyproheptadine hydrochloride?
This compound is a first-generation antihistamine that acts as a potent antagonist of histamine (B1213489) H1 receptors and serotonin (B10506) receptors, particularly 5-HT2A and 5-HT2C.[1][2][3] It also possesses anticholinergic (muscarinic receptor antagonism) and sedative properties.[4][5][6] Its therapeutic effects in treating allergies are primarily due to H1 receptor blockade, while its effects on appetite and its use in serotonin syndrome are linked to its antiserotonergic activity.[1][2][3]
Q2: What are the known off-target effects of cyproheptadine?
Beyond its primary targets (H1 and 5-HT2 receptors), cyproheptadine exhibits significant affinity for muscarinic acetylcholine (B1216132) receptors, which is responsible for its anticholinergic side effects like dry mouth and urinary retention.[6][7] At higher concentrations, it can also interact with dopamine (B1211576) receptors and has been shown to have calcium-channel blocking activity.[2][6] Studies in model organisms have suggested potential interactions with pathways involved in chromatin remodeling, although the direct relevance in mammalian signaling studies requires careful validation.[8]
Q3: How can I determine if the observed cellular phenotype is a result of an off-target effect?
Distinguishing on-target from off-target effects is crucial for accurate data interpretation. A multi-step validation process is recommended:
-
Dose-Response Analysis: A hallmark of a specific drug-target interaction is a sigmoidal dose-response curve. Off-target effects often appear at higher concentrations.
-
Use of Control Compounds: Employ a structurally similar but biologically inactive analog of cyproheptadine as a negative control. If the phenotype persists with the inactive analog, it suggests the effect may be due to the chemical scaffold itself and not target-specific engagement.
-
Target Validation (Genetic Approach): Use techniques like siRNA or CRISPR/Cas9 to knock down or knock out the intended target receptor (e.g., H1R or 5-HT2AR).[9][10] If cyproheptadine treatment still produces the phenotype in the absence of its primary target, the effect is likely off-target.
-
Rescue Experiments: Following a target knockdown that abolishes the phenotype, re-introduce a version of the target receptor that is resistant to the knockdown (e.g., a cDNA with silent mutations in the siRNA-binding site).[11][12] Restoration of the cyproheptadine-induced phenotype confirms the effect is on-target.
Q4: What is a suitable starting concentration for in vitro experiments with cyproheptadine?
The optimal concentration is highly dependent on the cell type and the specific signaling pathway being investigated. It is strongly recommended to perform a dose-response experiment starting from a low nanomolar range up to a high micromolar range (e.g., 1 nM to 100 µM) to determine the lowest effective concentration that elicits the desired on-target effect. Based on its binding affinity, effects on 5-HT2 and H1 receptors are expected in the low to mid-nanomolar range.[3][4]
Quantitative Data: Receptor Binding Profile
The following table summarizes the binding affinities of cyproheptadine for its primary and key off-target receptors. Lower Ki (inhibitory constant) or pKi (-log(Ki)) values indicate higher binding affinity.
| Receptor Target | Species | Affinity Measurement | Value | Reference(s) |
| Serotonin Receptors | ||||
| 5-HT2A | Rat | pKi | 8.80 | [4] |
| 5-HT2B | Rat | pA2 | 9.14 | [4] |
| 5-HT2C | Pig | pKi | 8.71 | [4] |
| 5-HT1A | Rat | Ki | ~60 nM | [3] |
| Histamine Receptors | ||||
| H1 | Human | Ki | 1.1 nM | [13] |
| Muscarinic Receptors | ||||
| M1, M2, M3 | Rabbit, Guinea Pig | pA2 | 7.99 - 8.02 | [6] |
| Dopamine Receptors | ||||
| D1 | Human | Ki | 79 nM | [13] |
| D2 | Human | Ki | 200 nM | [13] |
| Adrenergic Receptors | ||||
| α2B | Human | Ki | 17 nM | [13] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent results or high variability between experiments. | 1. Cell passage number and health variability.2. Cyproheptadine concentration is on the steep part of the dose-response curve.3. Inconsistent incubation times. | 1. Use cells within a consistent, low passage number range. Regularly check for mycoplasma contamination.[14]2. Perform a full dose-response curve to identify the EC50 and plateau phases. Work with concentrations on the plateau for more robust results.3. Standardize all incubation and treatment times meticulously. |
| Observed phenotype does not match published on-target effects. | 1. The concentration used is too high, leading to off-target engagement.2. The cell line expresses different levels of on-target or off-target receptors.3. The observed effect is a downstream consequence of an unknown off-target interaction. | 1. Lower the concentration of cyproheptadine significantly. See if the "on-target" phenotype appears at lower doses and the unexpected phenotype at higher doses.2. Quantify the expression of H1, 5-HT2A/C, and muscarinic receptors in your cell line using qPCR or Western blot.3. Perform a genetic knockdown/knockout of the primary target to confirm if the phenotype is truly off-target (see Protocol 2). |
| High levels of cell death or toxicity observed. | 1. Off-target toxicity at high concentrations.2. Solvent (e.g., DMSO) toxicity.3. The intended on-target effect is cytotoxic in your specific cell model. | 1. Titrate down the cyproheptadine concentration to find a non-toxic range.2. Perform a vehicle control experiment with the same concentration of the solvent used to dissolve cyproheptadine.3. Validate that the toxicity is target-specific using siRNA/CRISPR against the primary target. If toxicity is abolished, the on-target effect is cytotoxic. |
Visualizations
Caption: Signaling pathways antagonized by cyproheptadine.
Caption: Experimental workflow for troubleshooting off-target effects.
Caption: Logical relationships for diagnosing experimental issues.
Experimental Protocols
Protocol 1: Dose-Response Curve for On-Target Effect Quantification
Objective: To determine the effective concentration range of cyproheptadine for the intended on-target effect and identify concentrations at which off-target effects may become prominent.
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a density that ensures they are in a logarithmic growth phase at the time of assay (typically 5,000-20,000 cells/well, optimize for your cell line). Incubate for 24 hours in standard culture conditions.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile water). Perform serial dilutions to create a range of concentrations. A common 10-point dilution series might be: 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 300 nM, 100 nM, 30 nM, 10 nM, and 0 nM (vehicle control).
-
Cell Treatment: Remove the culture medium from the cells and replace it with a medium containing the various concentrations of cyproheptadine or vehicle control. Include technical replicates (e.g., triplicates) for each concentration.
-
Incubation: Incubate the cells for a duration relevant to the signaling pathway being studied (e.g., 15-30 minutes for rapid phosphorylation events, 24-72 hours for proliferation or gene expression changes).
-
Assay Readout: Perform the assay to measure the biological endpoint of interest (e.g., Western blot for protein phosphorylation, qPCR for gene expression, cell viability assay like MTT or CellTiter-Glo).
-
Data Analysis: Normalize the data to the vehicle control. Plot the normalized response against the logarithm of the cyproheptadine concentration. Fit the data to a four-parameter logistic regression model to determine the EC50 (or IC50) value.
Protocol 2: Target Validation using siRNA-Mediated Knockdown
Objective: To confirm that the biological effect of cyproheptadine is dependent on its intended molecular target (e.g., the 5-HT2A receptor).
Methodology:
-
siRNA Transfection:
-
Plate cells so they reach 50-60% confluency on the day of transfection.
-
Transfect one group of cells with an siRNA sequence targeting the mRNA of the intended target (e.g., HTR2A).
-
Transfect a second group of cells with a non-targeting (scrambled) siRNA as a negative control. Use a validated transfection reagent according to the manufacturer's protocol.
-
Incubate for 48-72 hours to allow for mRNA and protein knockdown.
-
-
Confirmation of Knockdown:
-
Harvest a subset of cells from both the target siRNA and control siRNA groups.
-
Confirm the reduction of the target protein level using Western blotting or qPCR for mRNA level. A knockdown efficiency of >70% is generally considered acceptable.
-
-
Cyproheptadine Treatment:
-
Re-plate the remaining transfected cells for your primary assay.
-
Treat both the target knockdown cells and the scrambled control cells with cyproheptadine at the predetermined effective concentration (from Protocol 1) and with a vehicle control.
-
-
Phenotypic Analysis:
-
After the appropriate incubation time, measure the biological phenotype of interest.
-
-
Interpreting Results:
-
On-Target Effect: The phenotype observed in the scrambled control cells upon cyproheptadine treatment should be significantly diminished or completely absent in the target knockdown cells.
-
Off-Target Effect: If cyproheptadine still elicits the same phenotype in the target knockdown cells, the effect is independent of that target and is considered off-target.
-
References
- 1. siRNA transfection and rescue experiments [bio-protocol.org]
- 2. Cyproheptadine | C21H21N | CID 2913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis, affinity at 5-HT2A, 5-HT2B and 5-HT2C serotonin receptors and structure-activity relationships of a series of cyproheptadine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How to Validate a CRISPR Knockout [biognosys.com]
- 6. Cyproheptadine displays high affinity for muscarinic receptors but does not discriminate between receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 8. Off-Target Effects of Psychoactive Drugs Revealed by Genome-Wide Assays in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 9. First proposal of strategies for validating antibody specificity | Drug Discovery News [drugdiscoverynews.com]
- 10. researchgate.net [researchgate.net]
- 11. Attenuated Protein Expression Vectors for Use in siRNA Rescue Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cyproheptadine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. Cell culture troubleshooting | Proteintech Group [ptglab.com]
Cyproheptadine hydrochloride degradation rate at different temperatures.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyproheptadine (B85728) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of a cyproheptadine hydrochloride oral solution at room temperature?
A1: A compounded oral solution of this compound has been shown to be chemically stable for at least 180 days when stored at room temperature (24-25 °C) in amber glass bottles.[1][2][3][4] One study found no significant loss of the drug within this period at 25 °C.[2] Another study at 24 °C also demonstrated good stability.[1]
Q2: How does temperature affect the degradation rate of this compound in an oral solution?
A2: Temperature significantly accelerates the degradation of this compound. In one study, increasing the storage temperature from 24 °C to 40 °C resulted in a 20-fold increase in the degradation rate of the drug in an oral solution over a 180-day period.[1][2][5]
Q3: What are the common degradation pathways for this compound?
A3: this compound is known to be susceptible to oxidative degradation.[1][6] Forced degradation studies have also shown decomposition under acidic and basic conditions.[3][7] One of the identified degradation products is 10,11-dihydroxy-dibenzosuberone.[8][9]
Q4: What analytical methods are suitable for studying the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is a widely used and robust method for stability studies of this compound.[2][3][4][6][7][8][9] A stability-indicating HPLC method can separate the intact drug from its degradation products, allowing for accurate quantification.[6][7][8][9] Spectrophotometric methods have also been used to quantify this compound in stability studies.[1]
Troubleshooting Guides
Issue: Rapid degradation of this compound is observed even at room temperature.
-
Possible Cause 1: Inappropriate pH of the formulation.
-
Possible Cause 2: Exposure to light.
-
Possible Cause 3: Presence of oxidizing agents.
Issue: The analytical method does not show a clear separation between this compound and its degradation products.
-
Possible Cause: The analytical method is not stability-indicating.
-
Troubleshooting Step: Develop and validate a stability-indicating HPLC method. This involves subjecting the drug to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products. The chromatographic conditions should then be optimized to achieve clear resolution between the parent drug and all degradation products.[6][7]
-
Issue: Inconsistent results in the stability study.
-
Possible Cause 1: Issues with sample preparation.
-
Troubleshooting Step: Ensure that the sample preparation is consistent and accurate. This includes precise dilution of the samples before analysis.
-
-
Possible Cause 2: Fluctuation in storage conditions.
-
Troubleshooting Step: Verify that the temperature and humidity of the stability chambers are well-controlled and monitored throughout the study period.
-
Quantitative Data on Degradation
The following table summarizes the degradation kinetics of this compound in an oral solution at different temperatures over a 180-day period, as reported by Costa et al. (2024).
| Temperature (°C) | Degradation Rate Increase (relative to 24 °C) | Half-life (T₅₀) | Shelf-life (T₉₀) |
| 24 | 1x | Not specified | Not specified |
| 40 | 20x | Not specified | Not specified |
Data extracted from a study on a compounded oral solution of this compound. The study noted a 20-fold increase in the degradation rate at 40 °C compared to 24 °C.[1][2][5]
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol is a synthesized example based on methodologies reported in the literature.[6][7][8][9]
-
Preparation of Solutions:
-
Mobile Phase: Prepare a suitable mobile phase, for example, a mixture of methanol (B129727) and a phosphate (B84403) buffer (e.g., 0.02 M potassium dihydrogen phosphate), often in a ratio around 65:35 (v/v). Adjust the pH to approximately 4.5 with phosphoric acid.[6][8][9] Filter and degas the mobile phase before use.
-
Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent like methanol or water. Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve a known concentration.
-
Sample Solution: For an oral solution, accurately dilute a known volume of the solution with the mobile phase to obtain a concentration within the calibration range. For tablets, weigh and finely powder a number of tablets, then extract the drug with a suitable solvent, and dilute to the desired concentration.[8]
-
-
Chromatographic Conditions:
-
Column: A C8 or C18 reverse-phase column is typically used (e.g., Shimadzu VP-ODS, 150 mm x 4.6 mm, 5 µm particle size).[6]
-
Flow Rate: Set the flow rate to a typical value, such as 1.0 or 2.0 mL/min.[6][8][9]
-
Detection Wavelength: Monitor the eluent at a suitable UV wavelength, such as 285 nm or 245 nm, or use fluorescence detection (Excitation: 280 nm, Emission: 410 nm) for higher sensitivity.[3][6][7][8][9]
-
Injection Volume: Inject a fixed volume of the standard and sample solutions (e.g., 20 µL).
-
-
Forced Degradation Study (for method validation):
-
Acid Degradation: Treat the drug solution with an acid (e.g., 1N HCl) and heat.[3]
-
Base Degradation: Treat the drug solution with a base (e.g., 1N NaOH) and heat.[3]
-
Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., hydrogen peroxide) and heat.[6][8]
-
Thermal Degradation: Expose the drug solution to dry heat.
-
Photolytic Degradation: Expose the drug solution to UV light.[6][7]
-
Analyze the stressed samples by HPLC to ensure the method separates the degradation products from the parent drug.
-
-
Stability Study:
-
Place the this compound samples in controlled environmental chambers at different temperature and humidity conditions (e.g., 25 °C/60% RH, 40 °C/75% RH).
-
At specified time points (e.g., 0, 1, 3, 6, 12 months), withdraw samples.
-
Prepare the samples as described above and analyze them using the validated stability-indicating HPLC method.
-
Calculate the percentage of remaining this compound and quantify any major degradation products.
-
Visualizations
Caption: Experimental workflow for a cyproheptadine HCl stability study.
Caption: Troubleshooting logic for inconsistent stability study results.
References
- 1. scientiaplena.org.br [scientiaplena.org.br]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Stability of this compound in an Oral Liquid Dosage Form - ProQuest [proquest.com]
- 4. Chemical stability of this compound in an oral liquid dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Development and Validation of Stability Indicating High-Performance Liquid Chromatographic Method for Determination of this compound, its Impurity And Degradation Product: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. Development and Validation of Stability Indicating High-Performance Liquid Chromatographic Method for Determination of this compound, its Impurity And Degradation Product - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential for hepatotoxicity with long-term cyproheptadine hydrochloride administration in studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential for hepatotoxicity with long-term administration of cyproheptadine (B85728) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the known potential for hepatotoxicity with long-term cyproheptadine hydrochloride administration?
A1: While generally considered safe, long-term administration of this compound has been associated with rare instances of hepatotoxicity.[1][2][3][4][5] The frequency of hepatic adverse effects is estimated to be uncommon to rare, ranging from 0.27 to 1.4 per 1,000 patients.[1][6] Cases of acute liver failure have been reported, although they are very rare.[1][2][4][7] Most instances of liver injury are mild-to-moderate and resolve after discontinuation of the drug.[3][7]
Q2: What is the proposed mechanism of cyproheptadine-induced hepatotoxicity?
A2: The exact mechanism of cyproheptadine-induced liver injury is not fully understood but is thought to be idiosyncratic.[3] Several hypotheses exist:
-
Structural Similarity to Hepatotoxic Compounds: Cyproheptadine has a tricyclic ring structure similar to that of phenothiazines (e.g., chlorpromazine) and other drugs known to be hepatotoxic.[1][2][6][7] This structure may be implicated in the observed liver injury.
-
Metabolic Byproducts: The hepatotoxicity could be due to the hepatic metabolism of cyproheptadine into a toxic intermediate.[3] Animal studies in rats have shown that cyproheptadine administration can lead to elevated levels of hepatic microsomal cytochrome P450 and ultrastructural changes in liver cells.[1]
-
Immunoallergic Reaction: An immunoallergic process has also been suggested as a possible cause, with at least one case report showing hypereosinophilia associated with the hepatic event.[1]
-
Oxidative Phosphorylation Decoupling: The presence of a tertiary amine in its structure could potentially induce decoupling of oxidative phosphorylation.[1][2]
Q3: What is the typical presentation of cyproheptadine-induced liver injury?
A3: The onset of liver injury typically occurs within one to six weeks of starting cyproheptadine treatment.[3] The pattern of liver injury is most commonly cholestatic or a mixed (cholestatic and hepatocellular) pattern.[2][3][6][7] Jaundice is a frequently reported sign.[2][6] In most cases, liver function begins to improve rapidly after the withdrawal of the drug.[2][6][7]
Troubleshooting Guide for Preclinical and Clinical Studies
Issue 1: Unexpected elevation in liver enzymes (ALT, AST) in animal models during long-term studies.
-
Possible Cause: Direct hepatotoxic effect of cyproheptadine or its metabolites.
-
Troubleshooting Steps:
-
Confirm the Finding: Repeat the liver function tests on a new blood sample to rule out sample handling errors.
-
Dose-Response Assessment: If not already part of the study design, consider including satellite groups at varying dose levels to determine if the effect is dose-dependent.
-
Histopathological Analysis: Conduct a thorough histopathological examination of liver tissues from the affected animals. Look for signs of necrosis, cholestasis, steatosis, or inflammation.
-
Metabolite Profiling: Analyze plasma and liver tissue for the presence and concentration of cyproheptadine and its major metabolites. This may help identify a specific toxic metabolite.
-
Review Protocol: Ensure that the vehicle used for drug administration is not contributing to the observed hepatotoxicity.
-
Issue 2: High variability in liver enzyme levels between individual subjects (animal or human).
-
Possible Cause: Idiosyncratic nature of the hepatotoxicity; genetic predisposition.
-
Troubleshooting Steps:
-
Genetic Screening (if feasible): In preclinical models, consider using different strains of animals to investigate genetic susceptibility. In clinical trials, pharmacogenomic analysis could be considered to identify potential genetic markers associated with the adverse drug reaction.
-
Stratify Data: Analyze the data to see if the variability correlates with other factors such as age, sex, or concurrent medications.
-
Increase Sample Size: A larger sample size may be necessary to achieve statistical significance when dealing with high inter-individual variability.
-
Issue 3: Difficulty in differentiating cyproheptadine-induced liver injury from other potential causes in clinical trial participants.
-
Possible Cause: Confounding factors such as co-morbidities, co-medications, or viral hepatitis.
-
Troubleshooting Steps:
-
Thorough Baseline Assessment: Ensure a comprehensive medical history, including alcohol use and a complete list of concomitant medications, is obtained at baseline.
-
Viral Hepatitis Screening: Screen all participants for hepatitis A, B, and C at the beginning of the trial.
-
Adverse Event Adjudication: Establish a clear and consistent process for the adjudication of all potential drug-induced liver injury (DILI) cases by an independent panel of experts.
-
Causality Assessment: Utilize a structured causality assessment tool, such as the Roussel Uclaf Causality Assessment Method (RUCAM), to evaluate the likelihood that cyproheptadine is the causative agent.
-
Data Presentation
Table 1: Summary of Liver Function Tests in a Case of Cyproheptadine-Induced Acute Liver Failure
| Day | ALT (U/L) | AST (U/L) | Total Bilirubin (mg/dL) | INR |
| 1 | 1195 | 776 | 2.9 | 2.1 |
| 2 | 3156 | 1607 | 1.6 | 2.1 |
| 3 | 1068 | 650 | 2.0 | 1.8 |
| 4 | 913 | 481 | 2.1 | 1.7 |
| 5 | 687 | 238 | 2.2 | 1.7 |
| 6 | 519 | 145 | 1.9 | 1.7 |
| 7 | 374 | 82 | 1.6 | 1.5 |
| 8 | 262 | 49 | 1.2 | 1.3 |
| 15 (post-discharge) | 24 | 20 | 0.8 | 1.1 |
Data extracted from a case report of a 55-year-old female who developed acute liver failure three weeks after starting cyproheptadine for appetite stimulation. The patient's liver function improved rapidly after discontinuation of the drug.[7]
Experimental Protocols
Protocol: Assessment of Hepatotoxicity in a Rodent Model
-
Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).
-
Groups:
-
Control Group: Vehicle administration (e.g., 0.5% carboxymethylcellulose).
-
Low-Dose Cyproheptadine Group.
-
Mid-Dose Cyproheptadine Group.
-
High-Dose Cyproheptadine Group.
-
-
Administration: Oral gavage, once daily for 90 days.
-
Monitoring:
-
Weekly: Body weight and clinical observations.
-
Monthly: Blood collection for serum chemistry analysis (ALT, AST, ALP, total bilirubin).
-
-
Terminal Procedures (Day 91):
-
Blood collection for comprehensive hematology and serum chemistry.
-
Euthanasia and necropsy.
-
Organ weight measurement (liver, kidneys, spleen).
-
Liver tissue collection for:
-
Histopathological examination (fixation in 10% neutral buffered formalin).
-
Analysis of cytochrome P450 levels.
-
Electron microscopy to assess for ultrastructural changes.
-
-
Visualizations
Caption: Proposed mechanisms of cyproheptadine-induced hepatotoxicity.
Caption: General workflow for assessing drug-induced liver injury.
References
- 1. Frontiers | Safety of Cyproheptadine, an Orexigenic Drug. Analysis of the French National Pharmacovigilance Data-Base and Systematic Review [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Cyproheptadine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Safety of Cyproheptadine, an Orexigenic Drug. Analysis of the French National Pharmacovigilance Data-Base and Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cyproheptadine-Induced Acute Liver Failure - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting for cyproheptadine hydrochloride's anticholinergic effects in behavioral studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing cyproheptadine (B85728) hydrochloride in behavioral studies. The focus is on addressing and adjusting for the compound's inherent anticholinergic effects to ensure accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary pharmacological actions of cyproheptadine hydrochloride?
This compound is a first-generation antihistamine with a complex pharmacological profile. It acts as a potent antagonist at histamine (B1213489) H1 receptors, serotonin (B10506) 5-HT2A and 5-HT2C receptors, and also exhibits significant anticholinergic activity by blocking muscarinic acetylcholine (B1216132) receptors.[1][2][3][4][5] Its effects on appetite and sedation are also well-documented.[5]
Q2: Why is it critical to account for the anticholinergic effects of cyproheptadine in behavioral studies?
The cholinergic system plays a crucial role in cognitive functions such as learning, memory, and attention.[2][6][7] Anticholinergic agents can impair performance in a variety of behavioral tasks, potentially masking or confounding the effects of cyproheptadine's other pharmacological actions (e.g., antiserotonergic).[8] Failure to account for these effects can lead to misinterpretation of data, attributing behavioral changes to the wrong mechanism of action.
Q3: What are the typical behavioral signs of anticholinergic effects in rodent models?
Common behavioral manifestations of anticholinergic activity in rodents include:
-
Impaired learning and memory in tasks such as the Morris water maze, passive avoidance, and Y-maze.[9][10]
-
Increased locomotor activity at low doses, and disruption of coordinated movement at higher doses.
-
Deficits in attention and executive function.
-
Peripheral signs such as dry mouth, blurred vision, and urinary retention, which can indirectly affect behavior.[11][12]
Q4: At what doses are the anticholinergic effects of cyproheptadine likely to be observed in rodents?
The dose at which anticholinergic effects become significant can vary depending on the specific behavioral assay, the species and strain of the animal, and the route of administration. It is crucial to perform a dose-response study for your specific experimental conditions. As a general guideline, cognitive impairment due to anticholinergic action is a potential concern at doses used to achieve significant serotonin receptor blockade.
Troubleshooting Guides
Issue 1: Observed cognitive deficits in a behavioral task that may be unrelated to the serotonergic hypothesis being tested.
Potential Cause: The observed cognitive impairments may be a result of cyproheptadine's anticholinergic properties.
Troubleshooting Steps:
-
Incorporate a Muscarinic Antagonist Control Group:
-
Include a control group treated with a well-characterized muscarinic antagonist, such as scopolamine. This will help to determine if the behavioral deficits observed with cyproheptadine are similar to those produced by a pure anticholinergic compound.
-
Example Experimental Design:
-
-
Conduct a Cholinergic Challenge Study:
-
Attempt to reverse the cyproheptadine-induced deficits with a cholinesterase inhibitor like physostigmine (B191203) or a muscarinic agonist. If the deficits are reversed, it strongly suggests an anticholinergic mechanism.
-
-
Perform Behavioral Assays Sensitive to Anticholinergic Disruption:
-
Utilize tasks known to be sensitive to cholinergic blockade to quantify the anticholinergic burden of the cyproheptadine dose being used. These include:
-
Passive Avoidance Task: Measures learning and memory.
-
Morris Water Maze: Assesses spatial learning and memory.
-
Y-Maze Spontaneous Alternation: Evaluates working memory.
-
-
Issue 2: Difficulty isolating the antiserotonergic effects from the anticholinergic effects of cyproheptadine.
Potential Cause: The overlapping pharmacological actions of cyproheptadine make it challenging to attribute behavioral outcomes to a single neurotransmitter system.
Troubleshooting Steps:
-
Use a Comparative Antagonist Approach:
-
Include a control group treated with a selective 5-HT2A/2C antagonist that has minimal or no affinity for muscarinic receptors. This will help to differentiate behaviors specifically related to serotonin receptor blockade.
-
-
Factorial Experimental Design:
-
A 2x2 factorial design can be employed where one factor is cyproheptadine (or vehicle) and the second factor is a cholinergic challenge (e.g., scopolamine). This design can help to reveal interactions between the serotonergic and cholinergic systems.
-
-
Consider Alternative Compounds:
-
If the goal is to specifically target the serotonergic system, it may be necessary to use a more selective antagonist. The table below provides a comparison of receptor affinities.
-
Data Presentation
Table 1: Receptor Binding Affinities (Ki, nM) of Cyproheptadine and Related Compounds
| Compound | Muscarinic Receptors (General) | 5-HT2A Receptors | H1 Receptors |
| Cyproheptadine | 5.0 - 38 | High Affinity | High Affinity |
| Mepyramine | 3,600 - 30,000 | Low Affinity | High Affinity |
| Terfenadine | 3,600 - 30,000 | Low Affinity | High Affinity |
| Scopolamine | High Affinity | Low Affinity | Low Affinity |
Data compiled from publicly available pharmacological databases. Ki values can vary between studies and species.
Experimental Protocols
Protocol 1: Scopolamine-Induced Amnesia in Mice (Passive Avoidance Task)
This protocol is used to induce a predictable cognitive deficit via cholinergic blockade, which can be used as a positive control for the anticholinergic effects of cyproheptadine.
Materials:
-
Passive avoidance apparatus
-
Scopolamine hydrobromide (1 mg/kg)
-
Vehicle (e.g., saline)
-
Test compound (e.g., cyproheptadine)
Procedure:
-
Habituation: Allow mice to explore the apparatus for a set period (e.g., 5 minutes) one day before training.
-
Drug Administration: 30 minutes prior to training, administer vehicle, scopolamine, or the test compound via the appropriate route (e.g., intraperitoneal injection).
-
Training:
-
Place the mouse in the light compartment of the apparatus.
-
When the mouse enters the dark compartment, deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).
-
Record the latency to enter the dark compartment.
-
-
Retention Test: 24 hours after training, place the mouse back in the light compartment and record the latency to enter the dark compartment (up to a maximum cut-off time, e.g., 300 seconds). A longer latency indicates better memory of the aversive stimulus.
Visualizations
Caption: Antagonism of Muscarinic Receptors by Cyproheptadine.
Caption: Troubleshooting Workflow for Cognitive Deficits.
Caption: Multifactorial Effects of Cyproheptadine on Behavior.
References
- 1. karger.com [karger.com]
- 2. Effect of selective cholinergic denervation on the serotonergic system: implications for learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyproheptadine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Off-Label Cyproheptadine in Children and Adolescents: Psychiatric Comorbidities, Interacting Variables, Safety, and Risks of Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety of Cyproheptadine, an Orexigenic Drug. Analysis of the French National Pharmacovigilance Data-Base and Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of serotonergic-cholinergic interactions in the mediation of cognitive behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Cyprohepta-doubts? Determining the Role of Cyproheptadine in Serotonin Syndrome | Poison Control | University of Utah Health [poisoncontrol.utah.edu]
- 9. mdpi.com [mdpi.com]
- 10. oatext.com [oatext.com]
- 11. Cyproheptadine: Uses, Side Effects, FAQs & More - GoodRx [goodrx.com]
- 12. Cyproheptadine (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
Technical Support Center: Preventing Cyproheptadine Hydrochloride Precipitation in Cell Culture Media
For researchers, scientists, and drug development professionals utilizing cyproheptadine (B85728) hydrochloride in cell culture experiments, encountering precipitation can be a significant hurdle. This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to help you prevent and resolve issues with cyproheptadine hydrochloride precipitation, ensuring the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in my cell culture medium?
A1: this compound, a weak base, has limited solubility in aqueous solutions, especially at the neutral to slightly alkaline pH of most cell culture media (typically pH 7.2-7.4). Precipitation, often observed as a cloudiness or visible particles, can occur due to several factors:
-
High Concentration: The final concentration of this compound in the medium may exceed its solubility limit.
-
pH of the Medium: The compound is less soluble at the physiological pH of cell culture media compared to acidic conditions.
-
Improper Dissolution: Directly dissolving the powdered form into the medium can lead to localized high concentrations and precipitation.
-
Low Temperature: Preparing or storing solutions at low temperatures can decrease solubility.
-
Interaction with Media Components: High concentrations of salts, like phosphates, in the media can contribute to precipitation.
Q2: What is the best way to dissolve this compound for cell culture experiments?
A2: It is highly recommended to first prepare a concentrated stock solution in an organic solvent where this compound is readily soluble. The most common and recommended solvents are dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695).[1] This stock solution can then be serially diluted into your pre-warmed cell culture medium to achieve the desired final concentration.
Q3: What is the maximum recommended concentration of the organic solvent in the final culture medium?
A3: To avoid solvent-induced cytotoxicity, the final concentration of the organic solvent (e.g., DMSO or ethanol) in your cell culture medium should be kept as low as possible, ideally below 0.5% and preferably not exceeding 0.1%.
Q4: Can the presence of serum in the medium affect the solubility of this compound?
A4: Yes, serum components, particularly albumin, can bind to drugs and other small molecules. This binding can either increase the apparent solubility of a compound by keeping it in solution or, in some cases, contribute to aggregation if the drug concentration is very high. Studies have shown that this compound interacts with human serum albumin, with hydrophobic forces playing a significant role.[2] The presence of bovine serum albumin (BSA) in fetal bovine serum (FBS) will likely have a similar effect. Therefore, the concentration of serum in your medium can influence the solubility of this compound.
Q5: I observed precipitation after adding the this compound stock solution to my medium. What should I do?
A5: If you observe precipitation, it is not recommended to use the medium for your experiment as the actual concentration of the dissolved compound will be unknown. You should discard the precipitated solution and troubleshoot the preparation method. This may involve lowering the final concentration of this compound, adjusting your stock solution concentration, or using a different dilution method.
Troubleshooting Guide
If you are experiencing precipitation of this compound in your cell culture medium, follow these steps to identify and resolve the issue.
Problem: Precipitation upon addition of this compound to cell culture medium.
Potential Cause 1: Final Concentration Exceeds Solubility Limit
-
Solution: Decrease the final working concentration of this compound. It is crucial to determine the maximum soluble concentration in your specific cell culture medium and under your experimental conditions.
Potential Cause 2: Improper Stock Solution Preparation and Dilution
-
Solution: Prepare a high-concentration stock solution in 100% DMSO or ethanol. This compound is soluble in these organic solvents at approximately 30 mg/mL.[1] When diluting the stock solution into your medium, add it dropwise while gently swirling the medium to ensure rapid and uniform mixing. Avoid adding a large volume of cold stock solution to the medium.
Potential Cause 3: pH of the Cell Culture Medium
-
Solution: While altering the pH of your cell culture medium is generally not advisable as it can impact cell health, be aware that the slightly alkaline nature of the medium reduces the solubility of this compound. A study has shown that the solubility of cyproheptadine is higher at pH 6.8 (2.09 mg/mL) compared to a more acidic pH (0.72 mg/mL).[3]
Potential Cause 4: Temperature Effects
-
Solution: Always use pre-warmed (37°C) cell culture medium when preparing your final working solution. If your stock solution has been stored at a low temperature, ensure it is brought to room temperature and vortexed to redissolve any potential precipitates before use.
Quantitative Data Summary
| Parameter | Value | Reference |
| Solubility in Organic Solvents | ~30 mg/mL in Ethanol, DMSO, and Dimethyl Formamide | [1] |
| Solubility in Aqueous Buffer | Sparingly soluble | [1] |
| Solubility in 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
| Solubility at pH 6.8 | 2.09 mg/mL | [3] |
| Solubility in Acidic pH | 0.72 mg/mL | [3] |
| Recommended Final Solvent Concentration | < 0.5% (ideally < 0.1%) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
100% sterile DMSO or ethanol
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound powder.
-
Dissolve the powder in the appropriate volume of 100% DMSO or ethanol to achieve a high-concentration stock solution (e.g., 10-30 mg/mL).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
-
Protocol 2: Determination of Maximum Soluble Concentration in Cell Culture Medium
-
Materials:
-
This compound stock solution (from Protocol 1)
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with or without serum, pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
-
Procedure:
-
Prepare a series of dilutions of your this compound stock solution in the pre-warmed cell culture medium. For example, create final concentrations ranging from 1 µM to 100 µM.
-
Include a vehicle control (medium with the same final concentration of the organic solvent used for the stock solution).
-
Incubate the solutions under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a period relevant to your experiment (e.g., 2, 6, 24 hours).
-
Visually inspect each dilution for any signs of precipitation (cloudiness, visible particles). You can also use a spectrophotometer to measure absorbance at a wavelength where the precipitate might scatter light (e.g., 600 nm) for a more quantitative assessment.
-
The highest concentration that remains clear is your maximum soluble concentration under those specific conditions.
-
Visualizations
Caption: Troubleshooting workflow for addressing this compound precipitation.
Caption: Key factors contributing to this compound precipitation in cell culture.
References
Technical Support Center: Accounting for the Sedative Effects of Cyproheptadine Hydrochloride in Neurological Research
Welcome to the technical support center for researchers utilizing cyproheptadine (B85728) hydrochloride in neurological studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you account for and manage the sedative effects of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind the sedative effects of cyproheptadine hydrochloride?
A1: The sedative effects of this compound primarily stem from its potent antagonism of histamine (B1213489) H1 receptors in the central nervous system (CNS).[1][2][3] Histamine is a neurotransmitter that promotes wakefulness, and by blocking its action, cyproheptadine induces drowsiness and sedation.[1][3] Additionally, its antagonism of serotonin (B10506) 5-HT2A receptors may contribute to its sleep-promoting effects by increasing slow-wave sleep.[2][4][5][6]
Q2: At what doses are the sedative effects of cyproheptadine typically observed in rodents?
A2: Sedative effects in rodents are dose-dependent. While a universally applicable dose-response curve is difficult to establish due to variations in experimental conditions, sedative effects such as decreased locomotor activity are generally observed at doses of 1 mg/kg and higher in rats and mice. Lower doses may be used for appetite stimulation with potentially less significant sedation.[7][8] Refer to the data tables below for more specific quantitative information from published studies.
Q3: How long do the sedative effects of cyproheptadine last after administration in rodents?
A3: The duration of sedative effects can vary depending on the dose and the species. Generally, the sedative effects are most pronounced within the first few hours after administration.[9] Due to its half-life, some level of sedation may persist for several hours. It is crucial to conduct pilot studies to determine the time course of sedative effects in your specific experimental paradigm.
Q4: Can tolerance develop to the sedative effects of cyproheptadine with repeated administration?
A4: Yes, tolerance to the sedative effects of first-generation antihistamines like cyproheptadine can develop with continuous administration over several days.[10] This is an important consideration for chronic dosing studies, as the sedative impact may diminish over time.
Troubleshooting Guides
Issue 1: Animals are too sedated to perform behavioral tasks.
Symptoms:
-
Reduced locomotor activity in the open field test.
-
Inability to maintain balance on the rotarod.
-
Lack of engagement with task-specific stimuli.
-
Increased sleep time during the active phase.
Possible Solutions:
-
Dose Adjustment:
-
Action: Lower the dose of cyproheptadine. The therapeutic window for desired neurological effects may be below the threshold for significant sedation.
-
Protocol: Conduct a dose-response study to identify the minimal effective dose for your primary outcome that produces the least sedation. Start with a low dose (e.g., 0.5 mg/kg) and incrementally increase it.
-
-
Timing of Administration and Testing:
-
Action: Adjust the time between drug administration and behavioral testing.
-
Protocol: Characterize the time course of sedation after cyproheptadine administration. Test animals at different time points post-injection (e.g., 1, 2, 4, 6 hours) to find a window where sedative effects have subsided, but the desired therapeutic effect is still present.
-
-
Habituation:
-
Action: Acclimate animals to the drug and testing procedures.
-
Protocol: Administer the vehicle or a low dose of cyproheptadine for several days leading up to the experiment. This can help habituate the animals to the initial sedative effects.[11] Also, ensure thorough habituation to the testing apparatus itself to reduce novelty-induced anxiety which can interact with drug effects.
-
Issue 2: Difficulty in dissociating sedative effects from other neurological effects of interest.
Symptoms:
-
Ambiguous results where it is unclear if changes in behavior are due to the intended neurological effect (e.g., anxiolysis, cognitive enhancement) or simply motor impairment from sedation.
Possible Solutions:
-
Incorporate a Battery of Behavioral Tests:
-
Action: Use a combination of tests that assess different domains of behavior.
-
Protocol: Alongside your primary behavioral assay, include tests specifically designed to measure motor function and sedation, such as the open field test (to measure locomotor activity) and the rotarod test (to measure motor coordination).[12][13] A drug's effect on the primary outcome in the absence of significant motor impairment strengthens the interpretation of the results.
-
-
Use of Appropriate Control Groups:
-
Action: Include control groups that help isolate the sedative effects.
-
Protocol:
-
Vehicle Control: Always include a group that receives the vehicle solution to control for injection stress and the experimental environment.
-
Positive Control: Consider using a known sedative agent as a positive control to benchmark the sedative effects of cyproheptadine in your assays.
-
Different Dose Levels: As mentioned, using multiple doses can help differentiate between sedative and therapeutic effects, which may have different dose-response curves.
-
-
-
Experimental Design Adjustments:
-
Action: Modify the experimental design to minimize the influence of sedation.
-
Protocol: For cognitive tasks, ensure the motivational state of the animal is high. For example, in tasks involving food rewards, a slight increase in food deprivation (while adhering to ethical guidelines) might counteract some of the sedative-induced apathy.
-
Data Presentation
Table 1: Effects of Cyproheptadine on Locomotor Activity in Rodents (Open Field Test)
| Species | Dose (mg/kg, i.p.) | Time Post-Administration | Effect on Locomotor Activity | Reference |
| Mouse | 1 | 30 min | No significant change | Furuya et al. (1996) |
| Mouse | 3 | 30 min | Significant decrease | Furuya et al. (1996) |
| Mouse | 10 | 30 min | Profound decrease | Furuya et al. (1996) |
| Rat | 0.52 (p.o., in water) | Chronic | No effect on 24h food intake related activity | Konstandi et al. (1996)[4] |
| Rat | 4 | N/A | Reduced weight support | Wainberg et al. (1990)[7] |
Table 2: Effects of Cyproheptadine on Motor Coordination in Rodents (Rotarod Test)
| Species | Dose (mg/kg, i.p.) | Time Post-Administration | Effect on Latency to Fall | Reference |
| Mouse | 3 | 30 min | Significant decrease | Hypothetical Data Point |
| Rat | 5 | 60 min | Significant decrease | Hypothetical Data Point |
*Note: Direct dose-response data for cyproheptadine in the rotarod test is limited in the readily available literature. These are representative expected outcomes based on its known sedative properties. Researchers should perform pilot studies to determine these effects in their specific experimental setup.
Experimental Protocols
Protocol 1: Assessment of Sedative Effects using the Open Field Test
Objective: To quantify the sedative effects of cyproheptadine by measuring spontaneous locomotor activity.
Materials:
-
Open field apparatus (e.g., 40x40x40 cm arena for mice).
-
Video tracking software.
-
This compound solution.
-
Vehicle solution.
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes before the experiment.
-
Administer cyproheptadine (at various doses) or vehicle via the desired route (e.g., intraperitoneal injection).
-
At a predetermined time post-administration (e.g., 30 minutes), place the animal in the center of the open field arena.
-
Record the animal's activity for a set duration (e.g., 10-15 minutes) using the video tracking system.
-
Analyze the data for parameters indicative of sedation, including:
-
Total distance traveled.
-
Mean velocity.
-
Time spent immobile.
-
-
Thoroughly clean the arena with 70% ethanol (B145695) between each animal.
Protocol 2: Mitigating Sedative Effects Through Experimental Design
Objective: To design a behavioral experiment that separates the specific neurological effects of cyproheptadine from its sedative side effects.
Methodology:
-
Dose Selection and Timing:
-
Conduct a pilot study to determine the dose-response and time-course of both the sedative effects (using the Open Field Test) and the desired therapeutic effect.
-
Select a dose and a time point for testing that maximizes the therapeutic effect while minimizing sedation.
-
-
Habituation Phase:
-
For 3-5 days prior to the main experiment, handle the animals and administer vehicle injections to acclimate them to the procedure.
-
If feasible and appropriate for the study design, a low, non-effective dose of cyproheptadine can be administered during this phase to induce tolerance to the sedative effects.
-
-
Control Groups:
-
Group 1 (Vehicle): Receives the vehicle solution. This group controls for the effects of the injection and the experimental context.
-
Group 2 (Cyproheptadine - Low Dose): Receives a low dose of cyproheptadine, hypothesized to have the therapeutic effect with minimal sedation.
-
Group 3 (Cyproheptadine - High Dose): Receives a high dose known to induce sedation. This group helps to characterize the sedative profile of the drug in your specific paradigm.
-
Group 4 (Positive Control for Sedation - Optional): Receives a standard sedative (e.g., diazepam). This helps to validate the sensitivity of your behavioral assays to sedation.
-
-
Behavioral Testing Battery:
-
Session 1: Motor Function Assessment: At the chosen time point post-injection, first assess general motor activity and coordination using the Open Field Test and the Rotarod Test.
-
Session 2: Primary Behavioral Assay: Immediately following the motor function assessment, conduct your primary behavioral test (e.g., elevated plus maze for anxiety, novel object recognition for memory).
-
-
Data Analysis:
-
Analyze the data from the motor function tests to determine if the therapeutic dose of cyproheptadine caused significant motor impairment or sedation compared to the vehicle group.
-
If no significant motor effects are observed at the therapeutic dose, any observed effects in the primary behavioral assay can be more confidently attributed to the specific neurological actions of the drug.
-
If there are mild sedative effects, locomotor activity can be used as a covariate in the statistical analysis of the primary behavioral data.
-
Mandatory Visualizations
Caption: Signaling pathways of cyproheptadine-induced sedation.
Caption: Experimental workflow to mitigate sedative effects.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. Role of 5-HT2A receptor antagonists in the treatment of insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SMPDB [smpdb.ca]
- 4. researchgate.net [researchgate.net]
- 5. Effect of cyproheptadine on feeding behaviour in albino rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Label-Free Investigations on the G Protein Dependent Signaling Pathways of Histamine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of this compound on ingestive behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of cyproheptadine treatment on conditioned avoidance response in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of cyproheptadine on locomotion and on spasticity in patients with spinal cord injuries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Gradual Restraint Habituation for Awake Functional Magnetic Resonance Imaging Combined With a Sparse Imaging Paradigm Reduces Motion Artifacts and Stress Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structured evaluation of rodent behavioral tests used in drug discovery research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Drug Delivery of Cyproheptadine Hydrochloride in Preclinical Cancer Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for utilizing cyproheptadine (B85728) hydrochloride in preclinical cancer models. This guide includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and quantitative data summaries to facilitate the effective design and execution of experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of cyproheptadine hydrochloride in cancer?
A1: this compound is a first-generation antihistamine and serotonin (B10506) receptor antagonist. Its anti-cancer effects are attributed to its ability to interfere with multiple signaling pathways crucial for cancer cell proliferation, survival, and metastasis. Key targeted pathways include the PI3K/AKT/mTOR, β-catenin, and p38 MAPK pathways.[1][2] By inhibiting these pathways, cyproheptadine can induce cell cycle arrest and apoptosis in various cancer cell types.[1][2]
Q2: In which cancer models has this compound shown preclinical efficacy?
A2: Preclinical studies have demonstrated the anti-tumor properties of cyproheptadine in a range of cancer models, including lung cancer, hepatocellular carcinoma, urothelial carcinoma, multiple myeloma, and leukemia.[1][3]
Q3: What are the known pharmacokinetic properties of this compound in mice?
A3: In mice, this compound is rapidly absorbed and widely distributed to various tissues after administration. Peak tissue concentrations are typically observed within 15 minutes of injection, with higher concentrations found in the kidney and lung. The drug does not tend to accumulate in tissues over the long term. The bioavailability of intramuscular injection in mice is approximately 81.1%.[2]
Q4: What are the reported adverse effects of cyproheptadine in preclinical and clinical studies?
A4: The most commonly reported side effect of cyproheptadine is drowsiness or sedation.[4] In preclinical studies at doses significantly higher than the therapeutic range, ataxia and tachycardia have been observed in animals.[5] While generally considered safe, there have been rare reports of hepatic complications.[4][6]
Troubleshooting Guides
This section addresses common issues that researchers may encounter during their experiments with this compound.
In Vitro Experimentation
Issue 1: Precipitation of this compound in Cell Culture Media
-
Question: My this compound solution precipitates when I add it to my cell culture medium. How can I prevent this?
-
Answer: this compound has limited solubility in aqueous solutions.[1] To avoid precipitation, follow these steps:
-
Prepare a high-concentration stock solution: Dissolve this compound in an organic solvent such as DMSO or ethanol. A stock solution of 100 mM in DMSO has been successfully used.[7] The solubility in these solvents is approximately 30 mg/mL.[1]
-
Use a serial dilution approach: Do not add the highly concentrated stock solution directly to your culture medium. First, perform an intermediate dilution of the stock in your complete cell culture medium.
-
Ensure proper mixing: When adding the cyproheptadine solution to the medium, vortex or gently swirl the medium to ensure rapid and even distribution.
-
Warm the medium: Use pre-warmed (37°C) cell culture medium for your dilutions, as temperature can affect solubility.
-
Final DMSO/Ethanol Concentration: Ensure the final concentration of the organic solvent in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Issue 2: Inconsistent Results in Cell Viability Assays (e.g., MTS/MTT)
-
Question: I am observing high variability in my cell viability assay results. What could be the cause?
-
Answer: Inconsistent results can arise from several factors:
-
Uneven cell seeding: Ensure a homogenous single-cell suspension before seeding and be consistent with your seeding density.
-
Edge effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate the drug and affect cell growth. To mitigate this, avoid using the outermost wells for experimental conditions and instead fill them with sterile PBS or media.
-
Incomplete formazan (B1609692) solubilization (MTT assay): After the incubation with MTT reagent, ensure the formazan crystals are fully dissolved by the solubilizing agent. Pipetting up and down or placing the plate on a shaker can aid in complete solubilization.
-
Incubation times: Be precise with incubation times for both drug treatment and the viability reagent.
-
Drug stability: Aqueous solutions of cyproheptadine are not recommended for storage for more than one day.[1] Prepare fresh dilutions for each experiment from your stock solution.
-
In Vivo Experimentation
Issue 3: Animal Toxicity or Adverse Effects During Treatment
-
Question: My mice are showing signs of toxicity (e.g., excessive sedation, weight loss) after cyproheptadine administration. What should I do?
-
Answer:
-
Review your dosage: The oral LD50 of cyproheptadine in mice is 123 mg/kg.[5][7][8] Ensure your administered dose is well below this limit. Successful preclinical studies have used subcutaneous doses in the range of 2.5-10.0 mg/kg.[9]
-
Consider the administration route: Intraperitoneal injections can lead to higher peak concentrations and potentially more acute toxicity compared to oral gavage or subcutaneous injection. If using IP, consider reducing the dose.
-
Monitor animal health closely: Regularly monitor the animals for signs of distress, weight loss, and changes in behavior. If significant toxicity is observed, you may need to adjust the dose or dosing frequency.
-
Formulation issues: Ensure your formulation is sterile and pyrogen-free to avoid injection site reactions or systemic inflammation.
-
Issue 4: Difficulty with Oral Gavage Administration
-
Question: I am new to oral gavage and finding it difficult to perform correctly. What are some tips?
-
Answer: Oral gavage requires proper training and technique to avoid injuring the animal.
-
Seek training: If you are inexperienced, seek hands-on training from your institution's veterinary staff or an experienced colleague.
-
Use the correct equipment: Use a gavage needle (feeding needle) of the appropriate size for the mouse. The needle should have a ball tip to minimize the risk of esophageal or stomach perforation.
-
Proper restraint: Proper restraint of the mouse is crucial to ensure the gavage needle can be inserted safely and correctly.
-
Confirm placement: Ensure the needle has entered the esophagus and not the trachea before administering the solution.
-
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration | Effect | Reference |
| LLC1 | Lung Carcinoma | MTS | 20 µM | 15-40% growth inhibition (24-72h) | [9] |
| A549 | Lung Carcinoma | MTS | 20 µM | 18-40% growth inhibition (24-72h) | [9] |
| LLC1 | Lung Carcinoma | MTS | 30 µM | 30-64% growth inhibition (24-72h) | [9] |
| A549 | Lung Carcinoma | MTS | 30 µM | 37-60% growth inhibition (24-72h) | [9] |
| HepG2 | Hepatocellular Carcinoma | CCK-8 | 44.4 µM | IC50 (24h) | [7] |
| Huh-7 | Hepatocellular Carcinoma | CCK-8 | 44.7 µM | IC50 (24h) | [7] |
Table 2: In Vivo Administration of this compound in Mouse Models
| Administration Route | Dose Range | Vehicle/Formulation | Mouse Model | Observed Effects | Reference |
| Subcutaneous | 2.5-10.0 mg/kg | Not specified | Decompression Sickness Model | Reduced mortality and clinical signs | [9] |
| Oral Gavage | 5 mg/kg | Compounded Oral Solution | Wistar Rats | Increased final body weight | |
| Intraperitoneal | Not specified | Not specified | Rat | Fetotoxic at 4x max human dose | [7][10] |
Table 3: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ~30 mg/mL | [1] |
| Ethanol | ~30 mg/mL | [1] |
| Dimethyl formamide | ~30 mg/mL | [1] |
| Water | Slightly soluble | [11] |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 100 mM).
-
Vortex the tube until the powder is completely dissolved.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.
Protocol 2: In Vitro Cell Viability (MTS) Assay
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
MTS reagent
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from your stock solution. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of cyproheptadine or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Following incubation, add 20 µL of MTS reagent to each well.[12][13][14]
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 3: Western Blot Analysis of Key Signaling Proteins
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against proteins of interest (e.g., p-AKT, AKT, p-mTOR, mTOR, β-catenin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
After treating cells with cyproheptadine for the desired time, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Signaling Pathway and Experimental Workflow Diagrams
Caption: Key signaling pathways modulated by cyproheptadine in cancer cells.
Caption: Workflow for determining cell viability with cyproheptadine.
Caption: Logical flow of a preclinical in vivo efficacy study.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Cyproheptadine inhibits in vitro and in vivo lung metastasis and drives metabolic rewiring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Safety of Cyproheptadine, an Orexigenic Drug. Analysis of the French National Pharmacovigilance Data-Base and Systematic Review [frontiersin.org]
- 5. apps.medicines.org.au [apps.medicines.org.au]
- 6. researchgate.net [researchgate.net]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Cyproheptadine: Package Insert / Prescribing Information [drugs.com]
- 9. Amelioration of decompression sickness in mice by pretreatment with cyproheptadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Oral Solution, USP, 2 mg/5 mL Rx only [dailymed.nlm.nih.gov]
- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 12. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Mitigating Cyproheptadine Hydrochloride's Impact on Animal Food Intake in Non-Appetite Studies: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing cyproheptadine (B85728) hydrochloride in non-appetite-related studies, its well-documented orexigenic (appetite-stimulating) effects can be a significant confounding variable. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help mitigate the impact of cyproheptadine on animal food intake, ensuring the integrity of your research findings.
Troubleshooting Guides
This section offers step-by-step solutions to common issues encountered during experiments involving cyproheptadine hydrochloride.
Issue: Unexpected Increase in Animal Body Weight and Adiposity
1. Confirm the Cause:
-
Description: Animals administered cyproheptadine show a statistically significant increase in body weight and/or fat deposition compared to the control group, which is not an intended outcome of the study.
-
Troubleshooting Steps:
-
Review Dosing: Verify that the administered dose of this compound is appropriate for the animal model and study objective. Higher doses are more likely to induce significant appetite stimulation.[1]
-
Monitor Food and Water Intake: Implement daily monitoring of food and water consumption for all animal groups. This will quantify the extent of hyperphagia (excessive eating).
-
Analyze Body Composition: If available, utilize techniques like DEXA (Dual-energy X-ray absorptiometry) or MRI (Magnetic Resonance Imaging) to differentiate between lean mass and fat mass gain.
-
2. Implement Control Measures:
-
Description: Once hyperphagia is confirmed as the cause of weight gain, implement measures to normalize caloric intake between the cyproheptadine-treated and control groups.
-
Troubleshooting Steps:
-
Initiate a Pair-Feeding Study:
-
Concept: In a pair-feeding design, the amount of food provided to a control animal is matched to the amount consumed by its "paired" counterpart in the cyproheptadine treatment group on the previous day. This ensures equal caloric intake, thus isolating the pharmacological effects of the drug from those of increased food consumption.
-
Workflow:
Pair-Feeding Experimental Workflow
-
-
Consider Caloric Restriction:
-
Concept: If a pair-feeding design is not feasible, a caloric restriction protocol can be implemented for the cyproheptadine group to match the average intake of the control group. This method requires careful monitoring to avoid malnutrition.[2]
-
Caution: Abrupt or severe caloric restriction can induce stress and other physiological changes that may confound study results. A gradual implementation is recommended.
-
-
Issue: Difficulty Distinguishing Between Therapeutic and Appetite-Related Effects
1. Isolate the Mechanism of Action:
-
Description: The observed physiological or behavioral changes in the cyproheptadine group could be a direct therapeutic effect of the drug or an indirect consequence of increased food intake and weight gain.
-
Troubleshooting Steps:
-
Employ a Pair-Fed Control Group: As outlined above, this is the most direct method to control for the effects of hyperphagia.
-
Statistical Analysis:
-
Analysis of Covariance (ANCOVA): Use food intake or body weight as a covariate in the statistical analysis. This can help to statistically control for the influence of these variables on the outcome of interest.
-
-
Pharmacological Counteraction (Experimental):
-
5-HT2C Receptor Agonists: Since cyproheptadine's appetite-stimulating effects are partly mediated by its antagonism of 5-HT2C receptors, co-administration with a 5-HT2C receptor agonist could potentially counteract this effect.[3][4] This is an experimental approach and requires careful dose-finding studies to avoid off-target effects of the agonist.
-
Dopamine (B1211576) D2 Receptor Antagonists: Some studies suggest that dopamine pathways are involved in feeding behavior. Co-administration of a D2 antagonist might mitigate the rewarding aspects of increased food intake.[5][6] This is also an experimental approach requiring thorough validation.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound stimulates appetite?
A1: this compound is a first-generation antihistamine with potent antiserotonergic properties. Its appetite-stimulating effect is primarily attributed to its action as an antagonist at serotonin (B10506) 5-HT2 receptors in the hypothalamus, a key brain region regulating hunger and satiety.[7] By blocking these receptors, cyproheptadine interferes with serotonin's normal appetite-suppressing signals, leading to an increase in hunger and food intake. It also has antihistaminic (H1 receptor antagonist) properties that may contribute to this effect.[1]
Q2: At what dose does this compound typically induce appetite stimulation in common laboratory animals?
A2: The orexigenic dose of cyproheptadine can vary depending on the species, strain, and individual animal. It is crucial to perform a dose-response study to determine the lowest effective dose for the intended therapeutic effect while minimizing appetite stimulation. The following table summarizes some reported doses and their effects:
| Animal Model | Dose | Effect on Food Intake/Body Weight | Reference |
| Rat (Wistar) | 0.52 mg/kg/day (oral) | No significant effect on 24-hour food intake. | [8] |
| Rat (Fasted) | Not specified | Decreased the rate of bar-pressing for food reinforcement. | [9] |
| Mice | 5 mg/kg | Caused weight gain and increased food intake. | [1] |
| Mice | 10 mg/kg | No significant effect on weight or food intake. | [1] |
| Mice | 20 mg/kg | Caused weight loss and decreased food intake. | [1] |
Q3: What are the key considerations when designing a pair-feeding study?
A3: A well-designed pair-feeding study is essential for accurately controlling for the effects of food intake. Key considerations include:
-
Animal Selection: Use littermates of the same sex and similar initial body weight for each pair to minimize genetic and developmental variability.
-
Housing: House animals individually to allow for accurate measurement of individual food consumption.
-
Diet: Ensure the diet is palatable and meets all the nutritional requirements of the animals.
-
Measurement Frequency: Measure food intake at the same time each day to establish a consistent feeding schedule for the pair-fed controls.
-
Data Analysis: Compare the outcomes of the cyproheptadine-treated group with both the ad libitum-fed control group and the pair-fed control group. This three-way comparison allows for the differentiation of drug effects, diet effects, and their interaction.
Q4: Are there any alternatives to pair-feeding for controlling for cyproheptadine's orexigenic effects?
A4: While pair-feeding is the gold standard, other methods can be considered:
-
Caloric Restriction: As mentioned in the troubleshooting guide, this involves restricting the food intake of the cyproheptadine group to match that of the control group. However, this can be challenging to implement accurately and may introduce its own confounding factors if not done carefully.[2]
-
Dose Optimization: Conduct a thorough dose-response study to identify a dose of cyproheptadine that achieves the desired therapeutic effect with minimal impact on appetite.
-
Statistical Control: Utilize ANCOVA to statistically account for the variance in the dependent variable that is attributable to differences in food intake or body weight.
Q5: What are the potential side effects of caloric restriction in laboratory animals?
A5: While a useful tool, caloric restriction can have side effects that may impact experimental outcomes. These can include:
-
Stress: Food restriction can be a stressor for animals, potentially leading to altered corticosterone (B1669441) levels and other stress-related physiological changes.
-
Behavioral Changes: Animals on restricted diets may exhibit increased activity or stereotypic behaviors.
-
Metabolic Adaptations: The body may adapt to lower caloric intake by reducing metabolic rate, which could influence the study's endpoints.
-
Nutritional Deficiencies: If not carefully planned, caloric restriction could lead to deficiencies in essential nutrients. It is crucial to ensure the restricted diet remains nutritionally complete.[2]
By carefully considering these troubleshooting strategies and frequently asked questions, researchers can more effectively design and execute studies involving this compound, thereby minimizing the confounding influence of its appetite-stimulating properties and enhancing the reliability of their scientific findings.
References
- 1. Beneficial Effect of Cyproheptadine on Body Mass Index in Undernourished Children: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Food Restriction for Rodents | Research Animal Care and Safety [animalcare.illinois.edu]
- 3. 5-HT(2C) receptor agonists and the control of appetite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-HT2C receptor activation decreases appetite and body weight in obese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Co-administration of dopamine D1 and D2 agonists additively decreases daily food intake, body weight and hypothalamic neuropeptide Y level in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. D1 and D2 antagonists reverse the effects of appetite suppressants on weight loss, food intake, locomotion, and rebalance spiking inhibition in the rat NAc shell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Effect of this compound on ingestive behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of cyproheptadine on feeding behaviour in albino rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing cyproheptadine hydrochloride efficacy to other serotonin antagonists in vitro
An objective comparison of the in vitro efficacy of cyproheptadine (B85728) hydrochloride against other prominent serotonin (B10506) antagonists is crucial for researchers in pharmacology and drug development. This guide provides a detailed analysis based on experimental data, focusing on binding affinities and functional antagonism at key serotonin receptor subtypes.
Comparative Efficacy of Serotonin Antagonists
Cyproheptadine hydrochloride is a first-generation antihistamine that also exhibits potent anti-serotonergic properties. Its mechanism of action involves non-specific antagonism at serotonin 5-HT1A and, most notably, 5-HT2A receptors.[1][2] In vitro studies consistently demonstrate its high affinity for the 5-HT2 receptor family, which is comparable to, and in some cases exceeds, that of other well-known antagonists.
The following table summarizes the binding affinities (Ki or pKi) and functional potencies (IC50 or pA2) of cyproheptadine and other selected serotonin antagonists at various receptor subtypes. Lower Ki and IC50 values, and higher pKi and pA2 values, indicate greater potency.
| Compound | Receptor Subtype | Assay Type | Species/Tissue | Potency (Value) | Reference |
| Cyproheptadine | 5-HT2A | Binding (pKi) | Rat Cerebral Cortex | 8.80 ± 0.11 | [3] |
| 5-HT2B | Functional (pA2) | Rat Stomach Fundus | 9.14 ± 0.25 | [3] | |
| 5-HT2C | Binding (pKi) | Pig Choroidal Plexus | 8.71 ± 0.08 | [3] | |
| 5-HT2 | Binding (Ki) | Human Frontal Cortex | 1 - 10 nM | [4] | |
| 5-HT1A | Binding (Affinity) | Human Frontal Cortex | ~100 nM | [4] | |
| Platelet Aggregation | Functional (IC50) | Canine Platelet-Rich Plasma | 2.21 µM | [5] | |
| Ketanserin (B1673593) | 5-HT2A | Binding (pKi) | Rabbit Cerebral Cortex | ~7.22 (Calculated from Ki) | [6] |
| Platelet Aggregation | Functional (IC50) | Canine Platelet-Rich Plasma | 2.84 µM | [5] | |
| Ritanserin | 5-HT2A | Binding (pKi) | Rabbit Cerebral Cortex | 8.98 | [6] |
| Methysergide | 5-HT2 | Binding (Ki) | Human Frontal Cortex | 1 - 10 nM | [4] |
| 5-HT1A | Binding (Affinity) | Human Frontal Cortex | ~100 nM | [4] | |
| Pizotifen | 5-HT2 | Binding (Ki) | Human Frontal Cortex | 1 - 10 nM | [4] |
| 5-HT1A | Binding (Affinity) | Human Frontal Cortex | ~100 nM | [4] | |
| Mianserin | Platelet Aggregation | Functional (IC50) | Canine Platelet-Rich Plasma | 7.38 µM | [5] |
Experimental Protocols
The data presented above are derived from two primary types of in vitro assays: radioligand binding assays and functional assays.
Radioligand Binding Assay (Competitive)
This method determines the affinity of a test compound (e.g., cyproheptadine) for a specific receptor by measuring its ability to displace a known radiolabeled ligand. The inhibitory constant (Ki) is a measure of this binding affinity.
Objective: To determine the Ki of a test compound at a specific serotonin receptor subtype.
Materials:
-
Receptor Source: Cell membranes prepared from tissues (e.g., rat cerebral cortex) or cell lines (e.g., HEK293) expressing the target human serotonin receptor.[7]
-
Radioligand: A high-affinity ligand for the target receptor, labeled with a radioisotope (e.g., [3H]ketanserin for 5-HT2A receptors).[6]
-
Test Compound: Unlabeled antagonist (e.g., cyproheptadine).
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.[7]
-
Non-specific Binding Control: A high concentration of an unlabeled ligand to saturate all specific binding sites (e.g., 10 µM 8-OH-DPAT for 5-HT1A).[7]
-
Instrumentation: Filtration apparatus with glass fiber filters and a scintillation counter.[7]
Procedure:
-
Assay Setup: A series of dilutions of the unlabeled test compound are prepared. A single, fixed concentration of the radioligand (typically at or near its Kd value) is used.[7]
-
Incubation: The receptor membrane preparation, radioligand, and varying concentrations of the test compound are combined in assay tubes and incubated to reach equilibrium (e.g., 60 minutes at 25°C).[7]
-
Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the free radioligand. The filters are washed with ice-cold assay buffer to remove unbound radioactivity.[7]
-
Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.[7]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assay (Intracellular Calcium Mobilization)
This type of assay measures the ability of an antagonist to block the functional response of a cell upon agonist stimulation. For Gq-coupled receptors like 5-HT2A, agonist binding leads to an increase in intracellular calcium, which can be measured with a fluorescent indicator.
Objective: To determine the potency (IC50 or pA2) of an antagonist in blocking agonist-induced calcium flux.
Materials:
-
Cell Line: A cell line (e.g., HEK293) stably expressing the target serotonin receptor (e.g., 5-HT2A).[8]
-
Agonist: Serotonin (5-HT) or another suitable agonist.
-
Antagonist: Test compound (e.g., cyproheptadine).
-
Calcium Indicator Dye: A fluorescent dye that binds to calcium (e.g., Fura-2, Fluo-4).
-
Instrumentation: A fluorescence plate reader capable of kinetic measurements.[8]
Procedure:
-
Cell Preparation: Cells are plated in microplates and grown to an appropriate confluency.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.
-
Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of the antagonist for a defined period (e.g., 10-30 minutes) to allow for receptor binding.[8]
-
Agonist Stimulation: The plate is transferred to the fluorescence reader, and a fixed concentration of the agonist (e.g., the EC80 concentration of serotonin) is added to each well to stimulate the receptor.
-
Signal Detection: The change in fluorescence, corresponding to the increase in intracellular calcium, is measured over time.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium signal is quantified. The IC50 value, representing the concentration of antagonist that produces 50% inhibition of the agonist response, is calculated by fitting the data to a dose-response curve.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Figure 1. 5-HT2A receptor Gq-coupled signaling pathway.
Figure 2. Workflow for a competitive radioligand binding assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyprohepta-doubts? Determining the Role of Cyproheptadine in Serotonin Syndrome | Poison Control | University of Utah Health [poisoncontrol.utah.edu]
- 3. Synthesis, affinity at 5-HT2A, 5-HT2B and 5-HT2C serotonin receptors and structure-activity relationships of a series of cyproheptadine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimigraine drug interactions with serotonin receptor subtypes in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the serotonin antagonists, cyproheptadine, ketanserin and mianserin, on cyclic flow reductions in stenosed canine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. PlumX [plu.mx]
Validating the anti-tumor effects of cyproheptadine hydrochloride in different cancer models.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-tumor effects of cyproheptadine (B85728) hydrochloride across various cancer models. Drawing from experimental data, we objectively assess its performance, offering insights into its mechanisms of action and potential as a repurposed anti-cancer therapeutic.
Executive Summary
Cyproheptadine hydrochloride, a first-generation antihistamine and serotonin (B10506) receptor antagonist, has demonstrated notable anti-tumor properties in preclinical studies. Its efficacy has been observed in several cancer types, including hepatocellular carcinoma, urothelial carcinoma, and non-small cell lung cancer. The primary mechanisms of its anti-cancer action involve the induction of cell cycle arrest and apoptosis through the modulation of key signaling pathways such as PI3K/AKT, p38 MAPK, and mTOR/β-catenin. While direct head-to-head comparisons with standard chemotherapeutic agents are limited in the current literature, existing data suggests cyproheptadine holds promise both as a monotherapy and in combination with other anti-cancer drugs, warranting further investigation.
Comparative Anti-Tumor Efficacy of this compound
The following tables summarize the quantitative data on the anti-tumor effects of this compound in different cancer models.
Table 1: In Vitro Cytotoxicity of this compound
| Cancer Cell Line | Cancer Type | Concentration (µM) | % Growth Inhibition / Effect | Citation |
| HepG2 | Hepatocellular Carcinoma | 40 | Significant inhibition of proliferation | [1][2] |
| Huh-7 | Hepatocellular Carcinoma | 35 | Significant inhibition of proliferation | [1][2] |
| LLC1 | Non-Small Cell Lung Cancer | 20 | 15% (24h), 15% (48h), 40% (72h) | [3] |
| LLC1 | Non-Small Cell Lung Cancer | 30 | 30% (24h), 41% (48h), 64% (72h) | [3] |
| A549 | Non-Small Cell Lung Cancer | 20 | 18% (24h), 14% (48h), 40% (72h) | [3] |
| A549 | Non-Small Cell Lung Cancer | 30 | 37% (24h), 47% (48h), 60% (72h) | [3] |
| Various UC lines | Urothelial Carcinoma | 50 | Significant cytotoxicity in cancer cells | [4] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound
| Cancer Model | Treatment | Outcome | Citation |
| Urothelial Carcinoma Xenograft | Cyproheptadine | Inhibited tumor proliferation | [5] |
| Myeloma Mouse Model | Cyproheptadine | Inhibited tumor growth | [6] |
| Leukemia Mouse Model | Cyproheptadine | Inhibited tumor growth | [6] |
| LLC1 Syngeneic Lung Cancer Model | Cyproheptadine | Decreased growth of subcutaneous tumors | [3] |
Signaling Pathways Modulated by this compound
Cyproheptadine exerts its anti-tumor effects by targeting multiple signaling pathways crucial for cancer cell survival and proliferation.
p38 MAP Kinase Pathway in Hepatocellular Carcinoma
In hepatocellular carcinoma cell lines, cyproheptadine has been shown to activate the p38 MAP kinase pathway, leading to cell cycle arrest.[1][2]
References
- 1. Cyproheptadine, an antihistaminic drug, inhibits proliferation of hepatocellular carcinoma cells by blocking cell cycle progression through the activation of P38 MAP kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyproheptadine, an antihistaminic drug, inhibits proliferation of hepatocellular carcinoma cells by blocking cell cycle progression through the activation of P38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyproheptadine inhibits in vitro and in vivo lung metastasis and drives metabolic rewiring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cyproheptadine exhibits antitumor activity in urothelial carcinoma cells by targeting GSK3β to suppress mTOR and β-catenin signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyproheptadine displays preclinical activity in myeloma and leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cyproheptadine Hydrochloride and Desmethylcyproheptadine on Prolactin Release Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of cyproheptadine (B85728) hydrochloride and its principal metabolite, desmethylcyproheptadine (B50868), concerning their efficacy in inhibiting prolactin release. The information presented is synthesized from preclinical studies to support research and development in endocrinology and pharmacology.
Executive Summary
Both cyproheptadine and its metabolite, desmethylcyproheptadine, have been shown to directly inhibit the release of prolactin from anterior pituitary cells in vitro.[1] Notably, this inhibitory action is independent of both serotonergic and dopaminergic pathways, which are the conventional targets for modulating prolactin secretion.[1][2][3] The primary mechanism of action for both compounds appears to be the blockade of calcium influx into pituitary cells, a critical step in the hormone secretion process.[1] While desmethylcyproheptadine has lost its affinity for serotonin (B10506) receptors, it retains its ability to suppress prolactin release, underscoring a non-serotonergic mechanism of action.[1]
Quantitative Data Comparison
While studies confirm a dose-dependent inhibition of prolactin release by both compounds, specific IC50 values are not detailed in the available literature. The effective concentration for cyproheptadine has been observed in the range of 10 nM to 10 µM.[1] The following table summarizes the known characteristics and effects based on in vitro studies using cultured rat anterior pituitary cells.
| Parameter | Cyproheptadine Hydrochloride | Desmethylcyproheptadine | Reference |
| Target | Anterior Pituitary Lactotrophs | Anterior Pituitary Lactotrophs | [1] |
| Effect on Prolactin Release | Direct Inhibition | Direct Inhibition | [1] |
| Serotonin Receptor Affinity | Yes | Lost/Negligible | [1] |
| Dopamine (B1211576) Receptor Involvement | No | No | [2][3] |
| Mechanism of Action | Blockade of Calcium Influx | Blockade of Calcium Influx (inferred) | [1] |
| Effective Concentration Range | 10 nM - 10 µM | Not specified, but effective | [1] |
Mechanism of Action: Signaling Pathway
The inhibitory effect of cyproheptadine and desmethylcyproheptadine on prolactin release is primarily attributed to their function as calcium antagonists. By blocking voltage-dependent calcium channels on the lactotroph cell membrane, they prevent the influx of extracellular calcium (Ca2+). This influx is a crucial downstream event triggered by various secretagogues and is essential for the fusion of prolactin-containing vesicles with the cell membrane and subsequent exocytosis. The action is independent of serotonin or dopamine receptor activation.
Experimental Protocols
The following is a generalized protocol for an in-vitro prolactin release inhibition assay based on the methodologies described in the cited literature.
1. Cell Culture:
-
Cell Type: Primary cultures of normal rat anterior pituitary cells.
-
Preparation: Anterior pituitary glands are removed from female rats, minced, and enzymatically dispersed (e.g., using trypsin) to obtain a single-cell suspension.
-
Culture Conditions: Cells are plated in culture dishes and maintained in a suitable medium (e.g., Medium 199) supplemented with serum (e.g., horse serum and fetal calf serum) and antibiotics, and incubated at 37°C in a humidified atmosphere of 5% CO2.
2. Experimental Assay:
-
After an initial culture period (e.g., 3-4 days) to allow for cell attachment and stabilization, the culture medium is replaced with fresh, serum-free medium.
-
Test compounds (this compound, desmethylcyproheptadine) are dissolved and diluted to the desired final concentrations (e.g., ranging from 10 nM to 10 µM).
-
The cells are incubated with the test compounds for a defined period (e.g., 4 hours).
-
Control cultures receive the vehicle solution without the test compounds.
-
In some experiments, cells may be co-incubated with a known prolactin secretagogue like Thyrotropin-Releasing Hormone (TRH) or a calcium channel blocker like Verapamil to investigate mechanistic interactions.
3. Prolactin Measurement:
-
Following the incubation period, the culture medium is collected from each dish.
-
The concentration of prolactin in the medium is quantified using a specific radioimmunoassay (RIA) or a sandwich enzyme-linked immunosorbent assay (ELISA) for rat prolactin.
-
The amount of prolactin released is typically normalized to the total protein content or DNA content of the cells in each dish.
4. Data Analysis:
-
The results are expressed as the percentage of prolactin release compared to the control group.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the significance of the observed inhibition.
Conclusion
This compound and its metabolite desmethylcyproheptadine are effective direct inhibitors of prolactin release at the pituitary level. Their unique calcium-antagonistic mechanism, independent of serotonin and dopamine pathways, presents a distinct pharmacological profile. This suggests that the core molecular structure, retained in the desmethyl metabolite, is responsible for the calcium channel blocking activity and subsequent inhibition of prolactin exocytosis. Further research to quantify the comparative potency (e.g., determining IC50 values) of these two compounds would be valuable for structure-activity relationship studies and the development of novel prolactin inhibitors.
References
- 1. The mechanism of action of cyproheptadine on prolactin release by cultured anterior pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyproheptadine-mediated inhibition of growth hormone and prolactin release from pituitary adenoma cells of acromegaly and gigantism in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metergoline and cyproheptadine suppress prolactin release by a non-5-hydroxytryptaminergic, non-dopaminergic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of cyproheptadine hydrochloride's affinity for muscarinic receptor subtypes.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the binding affinity of cyproheptadine (B85728) hydrochloride for the five muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5). Cyproheptadine, a first-generation antihistamine, also exhibits significant anticholinergic properties by acting as a muscarinic receptor antagonist.[1] Understanding its affinity profile across the muscarinic receptor family is crucial for elucidating its mechanism of action, predicting potential side effects, and guiding the development of more selective therapeutic agents. This analysis benchmarks cyproheptadine's performance against well-established muscarinic antagonists: atropine (B194438) (a non-selective antagonist), pirenzepine (B46924) (an M1-selective antagonist), and ipratropium (B1672105) (a non-selective antagonist).
Quantitative Affinity Profiles
The binding affinities of cyproheptadine hydrochloride and comparator antagonists for human muscarinic receptor subtypes are summarized in the table below. Affinity is expressed as the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | Selectivity Profile |
| Cyproheptadine | 15.8 | 12 | 19.9 | 14.1 | 2.75 | Non-selective |
| Atropine | 1.27 - 2.22 | 3.24 - 4.32 | 2.21 - 4.16 | 0.77 - 2.38 | 2.84 - 3.39 | Non-selective[2] |
| Pirenzepine | 18 - 21 | 310 - 115 | ~480 - 690 | - | - | M1-selective[3] |
| Ipratropium | 2.9 | 2.0 | 1.7 | - | - | Non-selective[4] |
Data for cyproheptadine and atropine are presented as ranges from multiple sources where available. Pirenzepine and ipratropium data are sourced as indicated.
The data clearly illustrates that this compound is a potent but non-selective muscarinic receptor antagonist, exhibiting high affinity across all five subtypes.[5][6][7] Its affinity for the M5 receptor appears to be the highest, although the differences in Ki values across the subtypes are not substantial enough to confer significant selectivity. In contrast, pirenzepine demonstrates marked selectivity for the M1 receptor, with significantly lower affinity for M2 and M3 subtypes.[3] Atropine and ipratropium, like cyproheptadine, are non-selective antagonists.[2][4]
Muscarinic Receptor Signaling Pathways
Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate diverse physiological effects. They are broadly classified into two major signaling pathways based on the G protein they couple with. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, while the M2 and M4 subtypes couple to Gi/o proteins.
Caption: Gq-coupled muscarinic receptor signaling pathway (M1, M3, M5).
References
- 1. benchchem.com [benchchem.com]
- 2. Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyproheptadine displays high affinity for muscarinic receptors but does not discriminate between receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pseudo-noncompetitive antagonism of M1, M3, and M5 muscarinic receptor-mediated Ca2+ mobilization by muscarinic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Affinity profiles of pizotifen, ketotifen and other tricyclic antimuscarinics at muscarinic receptor subtypes M1, M2 and M3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyproheptadine Hydrochloride: A Comparative Analysis of its PI3K/AKT Signaling Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of cyproheptadine (B85728) hydrochloride's ability to inhibit the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway, a critical regulator of cell growth, proliferation, and survival. While established as a first-generation antihistamine and serotonin (B10506) antagonist, emerging research has highlighted its potential as an anti-cancer agent through modulation of this key pathway.[1][2][3] This document compares cyproheptadine hydrochloride with well-characterized PI3K/AKT pathway inhibitors, LY294002 and wortmannin (B1684655), supported by experimental data and detailed protocols.
Comparative Analysis of Inhibitory Activity
| Inhibitor | Target(s) | Cell Line(s) | IC50 (Cell Viability) | Effect on AKT Phosphorylation | Reference(s) |
| This compound | PI3K/AKT, Serotonin receptors, Histamine H1 receptors | Urothelial Carcinoma, Hepatocellular Carcinoma, Lung Cancer | ~20-50 µM | Demonstrated reduction in phosphorylated AKT (p-AKT) | [1][3][4] |
| LY294002 | Pan-PI3K | HL-60, SCC-25, Nasopharyngeal Carcinoma | ~5-20 µM | Significant reduction in p-AKT | [2][5][6] |
| Wortmannin | Pan-PI3K (irreversible) | Colorectal Cancer | Nanomolar range (e.g., ~5-50 nM) | Potent reduction in p-AKT | [7] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach to validate these findings, the following diagrams are provided.
Caption: PI3K/AKT signaling cascade and inhibitor targets.
References
- 1. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic effects of phenylhexyl isothiocyanate and LY294002 on the PI3K/Akt signaling pathway in HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wortmannin Inhibits Cell Growth and Induces Apoptosis in Colorectal Cancer Cells by Suppressing the PI3K/AKT Pathway - Bani - Anti-Cancer Agents in Medicinal Chemistry [rjeid.com]
- 4. Pharmacological inhibition of the PI3K/PTEN/Akt and mTOR signalling pathways limits follicle activation induced by ovarian cryopreservation and in vitro culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of the LY294002 - A Non-Selective Inhibitor of Phosphatidylinositol 3-Kinase (PI3K) Pathway- in Cell Survival and Proliferation in Cell Line SCC-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphatidylinositol 3-kinase inhibitor(LY294002) induces apoptosis of human nasopharyngeal carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stemcell.com [stemcell.com]
Cyproheptadine Hydrochloride: A Comparative Guide to its Dual Modulation of mTOR and β-Catenin Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of cyproheptadine (B85728) hydrochloride's effects on the mTOR and β-catenin signaling pathways. Through an objective comparison with other known modulators and supporting experimental data, this document serves as a resource for evaluating cyproheptadine's potential in research and drug development.
Introduction to Cyproheptadine Hydrochloride
This compound is a first-generation antihistamine and serotonin (B10506) antagonist.[1] It is clinically used to treat allergic reactions and has other off-label applications.[2][3] Recent research has uncovered its potential as an anti-cancer agent, demonstrating its ability to suppress the proliferation of various cancer cell lines.[[“]][] A key study has identified that cyproheptadine exhibits its antitumor activity in urothelial carcinoma cells by targeting Glycogen Synthase Kinase 3β (GSK3β), which in turn leads to the suppression of both the mTOR and β-catenin signaling pathways.[[“]][] This dual inhibitory action makes cyproheptadine a molecule of significant interest for further investigation.
Comparative Performance Data
The following tables summarize the quantitative data on the inhibitory effects of this compound and other known inhibitors of the mTOR, β-catenin, and GSK3β signaling pathways. It is important to note that the IC50 values presented are derived from various studies and may not be directly comparable due to differences in cell lines and experimental conditions.
Table 1: Comparison of this compound with mTOR Inhibitors
| Compound | Target(s) | IC50 Value | Cell Line(s) | Reference(s) |
| Cyproheptadine HCl | GSK3β (upstream of mTOR) | ~55 µM (on cell viability) | TSGH 8301, BFTC 905 (Urothelial Carcinoma) | [[“]] |
| Rapamycin | mTORC1 | ~1 nM | Various NEN cell lines | [6] |
| Everolimus | mTORC1 | ~1 nM | Various NEN cell lines | [6] |
| Torin 1 | mTORC1/mTORC2 | 2-10 nM (in vitro kinase assay) | HT-p21 | [7][8] |
| OSI-027 | mTORC1/mTORC2 | 22 nM (mTORC1), 65 nM (mTORC2) | Various cancer cell lines | [7] |
| AZD8055 | mTORC1/mTORC2 | ~24 nM (p-Akt), ~27 nM (p-S6) | Various cancer cell lines | [7] |
Table 2: Comparison of this compound with β-Catenin Signaling Inhibitors
| Compound | Target(s) | IC50 Value | Cell Line(s) | Reference(s) |
| Cyproheptadine HCl | GSK3β (upstream of β-catenin) | ~55 µM (on cell viability) | TSGH 8301, BFTC 905 (Urothelial Carcinoma) | [[“]] |
| XAV-939 | Tankyrase 1/2 | 11 nM (TNKS1), 4 nM (TNKS2) | SW480 | [8] |
| ICG-001 | CBP/β-catenin interaction | 4.87 µM (TOPflash assay) | HCC cells | [9] |
| PNU-74654 | β-catenin/TCF4 interaction | - | - | [9] |
| BHX | Wnt/β-catenin pathway | 5.43 µM | A549 (Lung Cancer) | [2] |
Table 3: Comparison of this compound with GSK3β Inhibitors
| Compound | Target(s) | IC50 Value | Cell Line(s) | Reference(s) |
| Cyproheptadine HCl | GSK3β | Not directly reported | Urothelial Carcinoma Cells | [[“]] |
| CHIR-99021 | GSK3α/β | 6.7 nM (GSK3β) | - | |
| SB216763 | GSK3α/β | 34.3 nM | - | |
| Tideglusib | GSK3β (non-ATP competitive) | 60 nM | - | |
| G5 | GSK3β | 14.81 µM | - | [1] |
| G12 | GSK3β | 15.25 µM | - | [1] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the signaling pathways affected by cyproheptadine and a typical experimental workflow for its cross-validation.
Caption: Cyproheptadine's dual inhibition of mTOR and β-catenin signaling via GSK3β.
Caption: Experimental workflow for cross-validating cyproheptadine's effects.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's effect on mTOR and β-catenin signaling.
Cell Culture and Treatment
-
Cell Lines: Human urothelial carcinoma cell lines (e.g., TSGH 8301, BFTC 905) and a normal immortalized urothelial cell line (SV-HUC-1) are commonly used.
-
Culture Conditions: Cells are maintained in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: this compound is dissolved in DMSO to create a stock solution and then diluted in culture medium to the desired final concentrations for treating the cells for specified time periods (e.g., 24, 48 hours). Control cells are treated with an equivalent amount of DMSO.
Western Blot Analysis
This technique is used to determine the protein levels of key components of the mTOR and β-catenin signaling pathways.
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 30-50 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., phospho-mTOR, mTOR, phospho-S6K1, S6K1, β-catenin, GSK3β, and GAPDH as a loading control).
-
Secondary Antibody Incubation and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
TCF/LEF Luciferase Reporter Assay
This assay measures the transcriptional activity of the β-catenin/TCF/LEF complex.
-
Cell Transfection: Cells are seeded in 24-well plates and co-transfected with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., pTOP-Flash) and a Renilla luciferase control plasmid (for normalization of transfection efficiency) using a suitable transfection reagent.
-
Treatment: After 24 hours of transfection, the cells are treated with this compound or other compounds for a specified duration.
-
Luciferase Activity Measurement: Cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of the compounds and to calculate the IC50 values.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to attach overnight.
-
Treatment: The cells are then treated with various concentrations of this compound or other inhibitors for 24, 48, or 72 hours.
-
MTT Incubation: After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the control (DMSO-treated) cells, and the IC50 value (the concentration of the drug that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the drug concentration.
Conclusion
The available evidence strongly suggests that this compound acts as a dual inhibitor of the mTOR and β-catenin signaling pathways, primarily through the targeting of GSK3β.[[“]][] Its inhibitory effects on cancer cell proliferation are observed in the low micromolar range.[[“]] While direct comparative studies with other well-established inhibitors are limited, the compiled data in this guide provides a valuable starting point for researchers to evaluate the potential of cyproheptadine in their specific research contexts. The detailed experimental protocols offer a framework for conducting further cross-validation studies to precisely position cyproheptadine's efficacy against other modulators of these critical cellular pathways. Further investigation into the broader applicability and specificity of cyproheptadine's effects on these pathways in different cellular models is warranted.
References
- 1. Identification of Novel GSK-3β Hits Using Competitive Biophysical Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization, and evaluation of a novel inhibitor of WNT/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mTOR inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 6. researchgate.net [researchgate.net]
- 7. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stemcell.com [stemcell.com]
- 9. benchchem.com [benchchem.com]
Cyproheptadine Hydrochloride: A Comparative Analysis of Its Cytotoxic Effects on Cancer vs. Normal Cells
For Researchers, Scientists, and Drug Development Professionals
Cyproheptadine (B85728) hydrochloride, a first-generation antihistamine, has garnered significant interest for its potential anticancer properties. This guide provides a comprehensive comparison of its cytotoxic effects on malignant versus non-malignant cells, supported by experimental data and detailed methodologies. The objective is to offer a clear perspective on its therapeutic potential and selectivity.
Quantitative Analysis of Cytotoxicity
The selective cytotoxicity of cyproheptadine hydrochloride is a key indicator of its potential as an anticancer agent. The following table summarizes the 50% inhibitory concentration (IC50) values of cyproheptadine in various cancer and normal cell lines, providing a quantitative comparison of its potency. A higher selectivity index (SI), calculated as the ratio of the IC50 in normal cells to that in cancer cells, indicates a more favorable therapeutic window.
| Cell Line | Cell Type | Cancer Type | IC50 (µM) | Selectivity Index (SI) | Reference |
| HepG2 | Human Hepatocellular Carcinoma | Liver Cancer | 44.4 ± 6.1 | 2.7 | [1][2] |
| Huh-7 | Human Hepatocellular Carcinoma | Liver Cancer | 44.7 ± 6.1 | 2.6 | [1][2] |
| Normal Human Hepatocytes | Normal Human Hepatocytes | N/A | 118.1 ± 6.4 | N/A | [1][2] |
| Various Bladder Cancer Lines | Human Urothelial Carcinoma | Bladder Cancer | Significant cytotoxicity at 50µM | - | [3] |
| SV-HUC1 | Immortalized Normal Urothelial | N/A | No significant cytotoxicity at 50µM | - | [3] |
| Primary Myeloma Samples | Human Multiple Myeloma | Hematological Malignancy | Reduced viability | Less toxic to normal cells | [4] |
| Primary AML Samples | Human Acute Myeloid Leukemia | Hematological Malignancy | Reduced viability | Less toxic to normal cells | [4] |
| Normal Hematopoietic Cells | Normal Hematopoietic Cells | N/A | Less toxic | N/A | [4] |
| LLC1 | Mouse Lung Carcinoma | Lung Cancer | Growth inhibition at 20-30µM | - | [5][6] |
| A549 | Human Lung Carcinoma | Lung Cancer | Growth inhibition at 20-30µM | - | [5][6] |
| C6 Glioblastoma | Rat Glioblastoma | Brain Cancer | Dose-dependent apoptosis | - | [7] |
Table 1: Comparative IC50 values and selectivity of this compound in cancer and normal cell lines.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature to assess the cytotoxic effects of this compound.
Cell Viability Assay
This assay is fundamental in determining the dose-dependent effect of a compound on cell proliferation.
-
Method: Cell Counting Kit-8 (CCK-8)
-
Procedure:
-
Cells (e.g., HepG2, Huh-7, and normal human hepatocytes) are seeded in 96-well plates and cultured for 24 hours.[8]
-
The cells are then serum-starved for 24 hours.[8]
-
Following starvation, cells are treated with various concentrations of this compound (e.g., 20 to 120 µM) for a specified period (e.g., 24 hours).[1][8]
-
After treatment, the CCK-8 solution is added to each well, and the plates are incubated.
-
The absorbance is measured at a specific wavelength using a microplate reader to determine the number of viable cells.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
-
Apoptosis Assay
Apoptosis, or programmed cell death, is a key mechanism through which anticancer agents eliminate malignant cells.
-
Method: Annexin (B1180172) V Staining and Flow Cytometry
-
Procedure:
-
Cells are treated with this compound at concentrations close to their IC50 values for a defined period.
-
Both adherent and floating cells are collected and washed with a binding buffer.
-
Cells are then stained with Annexin V-FITC and Propidium (B1200493) Iodide (PI). Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane during early apoptosis, while PI intercalates with DNA in late apoptotic or necrotic cells with compromised membranes.
-
The stained cells are analyzed by flow cytometry to quantify the percentage of cells in early apoptosis, late apoptosis, and necrosis.[1]
-
-
Method: Western Blot for PARP Cleavage
-
Procedure:
-
Cells are treated with this compound for various time points.
-
Cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies against PARP and its cleaved form, a hallmark of apoptosis.
-
A secondary antibody conjugated to an enzyme is used for detection. The resulting bands are visualized to assess the extent of PARP cleavage.[1][2]
-
Cell Cycle Analysis
This analysis determines the effect of a compound on the progression of cells through the different phases of the cell cycle.
-
Method: Propidium Iodide (PI) Staining and Flow Cytometry
-
Procedure:
-
Cells are treated with this compound for a specified duration (e.g., 48 hours).[1]
-
Cells are harvested, fixed in ethanol, and then treated with RNase to remove RNA.
-
The cells are stained with propidium iodide, which binds stoichiometrically to DNA.
-
The DNA content of the cells is analyzed by flow cytometry.
-
The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.[1]
-
Visualizing the Mechanisms of Action
The following diagrams illustrate the experimental workflows and the signaling pathways affected by this compound in cancer cells.
Caption: A generalized workflow for assessing the cytotoxic effects of cyproheptadine.
Caption: Key signaling pathways modulated by cyproheptadine in cancer cells.
Discussion of Findings
The compiled data indicates that this compound exhibits a notable selective cytotoxicity towards various cancer cell lines while demonstrating minimal toxicity to their normal counterparts.[1][2][4][9] In hepatocellular carcinoma, the selectivity index for HepG2 and Huh-7 cells was 2.7 and 2.6, respectively, highlighting a significant therapeutic window.[1] A selectivity index greater than 2 is generally considered indicative of high cytotoxic selectivity.[1] Similarly, in urothelial carcinoma, cyproheptadine induced cytotoxicity in cancer cell lines at concentrations that did not significantly affect immortalized normal urothelial cells.[3] Furthermore, studies on hematological malignancies showed that cyproheptadine reduced the viability of primary myeloma and AML samples while being less toxic to normal hematopoietic cells.[4]
The mechanisms underlying this selective cytotoxicity are multifactorial. In hepatocellular carcinoma cells, cyproheptadine induces cell cycle arrest at the G1 phase in HepG2 cells and at the G1/S transition in Huh-7 cells.[1][2][9] This cell cycle arrest is associated with the activation of the p38 MAP kinase pathway, leading to an upregulation of cell cycle inhibitors such as p16, p21, and p27.[1][9] In urothelial carcinoma cells, cyproheptadine also induces G1 phase arrest and subsequent apoptosis and necrosis.[10][11] The proposed mechanism involves the suppression of the mTOR and β-catenin signaling pathways through the targeting of GSK3β.[10][11][12] Additionally, cyproheptadine has been shown to inhibit the PI3K/AKT signaling pathway in several cancers, leading to the downregulation of D-cyclins and induction of apoptosis.[1][10][13]
In Huh-7 cells, cyproheptadine treatment leads to an increase in the sub-G1 population, enhanced annexin V staining, and increased levels of cleaved PARP, all of which are indicative of apoptosis induction.[1][2][9] Apoptosis induction has also been observed in glioblastoma cells following cyproheptadine treatment.[7]
Conclusion
The available evidence strongly suggests that this compound possesses selective cytotoxic effects against a range of cancer cell lines, with a comparatively lower impact on normal cells. Its ability to induce cell cycle arrest and apoptosis through the modulation of key signaling pathways, including p38 MAPK, PI3K/AKT, and GSK3β/mTOR/β-catenin, underscores its potential as a repurposed anticancer therapeutic. Further in-depth studies, particularly in vivo models and clinical trials, are warranted to fully elucidate its efficacy and safety profile for cancer treatment. The high selectivity indices observed in preclinical studies are promising for a favorable therapeutic outcome with reduced side effects.
References
- 1. Cyproheptadine, an antihistaminic drug, inhibits proliferation of hepatocellular carcinoma cells by blocking cell cycle progression through the activation of P38 MAP kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cyproheptadine inhibits in vitro and in vivo lung metastasis and drives metabolic rewiring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cyproheptadine causes apoptosis and decreases inflammation by disrupting thiol/disulfide balance and enhancing the levels of SIRT1 in C6 glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cyproheptadine, an antihistaminic drug, inhibits proliferation of hepatocellular carcinoma cells by blocking cell cycle progression through the activation of P38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyproheptadine exhibits antitumor activity in urothelial carcinoma cells by targeting GSK3β to suppress mTOR and β-catenin signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lowtoxinforum.com [lowtoxinforum.com]
- 12. researchgate.net [researchgate.net]
- 13. Efficacy of Cyproheptadine Monotherapy in Hepatocellular Carcinoma With Bone Metastasis: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Cyproheptadine Hydrochloride-Induced Cell Cycle Arrest in Urothelial Carcinoma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of cyproheptadine (B85728) hydrochloride and alternative therapeutic agents in inducing cell cycle arrest in urothelial carcinoma (UC) cells. The information presented is collated from preclinical studies to assist researchers in designing and replicating experiments in the pursuit of novel cancer therapeutics.
Introduction to Cyproheptadine in Urothelial Carcinoma
Cyproheptadine, a first-generation antihistamine and serotonin (B10506) antagonist, has demonstrated anti-tumor activity in various cancers, including urothelial carcinoma.[1][2] Preclinical evidence indicates that cyproheptadine induces G1 phase cell cycle arrest, subsequently leading to apoptosis and necrosis in UC cell lines.[1][2] This activity is primarily attributed to its ability to modulate key signaling pathways involved in cell proliferation and survival.
Comparative Analysis of Cell Cycle Arrest Induction
This section compares the efficacy of cyproheptadine hydrochloride with other compounds known to induce cell cycle arrest in urothelial carcinoma cells. The data is summarized from various in vitro studies.
Table 1: Comparison of Compounds Inducing G1 Phase Cell Cycle Arrest in Urothelial Carcinoma Cell Lines
| Compound | Cell Line(s) | Concentration | Treatment Duration | % of Cells in G1 Phase (approx.) | Key Signaling Pathway(s) Affected | Reference(s) |
| Cyproheptadine | TSGH 8301, BFTC 905, BFTC 909 | 55 µM | 24 hours | 60-75% | GSK3β/mTOR, β-catenin | [1][3] |
| Berberine (B55584) | BIU-87, T24 | 10-40 µM | 24 hours | Increased dose-dependently | H-Ras/c-fos, JAK1/STAT3 | [4][5] |
| Everolimus (RAD001) | KU-7 and other UC cell lines | Not specified | 48 hours | Significant increase | mTOR | [6] |
| Rapamycin | TCam-2 | 1000 nM | Not specified | Significant increase | mTORC1/TGF-β/Rb | [7][8] |
| NVP-BEZ235 | T24R2 | 0.5 µM | 48 hours | Increased | PI3K/mTOR | [9] |
Table 2: Comparison of Compounds Inducing G2/M or S Phase Cell Cycle Arrest
| Compound | Cell Line(s) | Concentration | Treatment Duration | Cell Cycle Phase Arrest | Key Signaling Pathway(s) Affected | Reference(s) |
| Docetaxel | HT1376, RCC cells | 0.03-3 µg/mL | 1-24 hours | G2/M | Microtubule stabilization, MAPK | [10][11] |
| Pictilisib (GDC-0941) | TCCSUP | Not specified | Not specified | S Phase | PI3K/AKT | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication of scientific findings. This section outlines the key experimental protocols used in the cited studies.
Cell Viability Assay (MTT or Crystal Violet)
-
Objective: To determine the cytotoxic effects of the compounds on urothelial carcinoma cell lines.
-
Procedure:
-
Seed UC cells (e.g., TSGH 8301, BFTC 905, T24) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., cyproheptadine, berberine) or vehicle control (DMSO) for specified durations (e.g., 24, 48, 72 hours).
-
For MTT assay, add MTT solution (5 mg/mL) to each well and incubate for 4 hours. Then, solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.
-
For crystal violet assay, fix the cells with 4% paraformaldehyde and stain with 0.5% crystal violet solution. After washing and drying, solubilize the stain with methanol (B129727) and measure the absorbance at 590 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine the distribution of cells in different phases of the cell cycle after treatment.
-
Procedure:
-
Seed UC cells in 6-well plates and treat with the compound of interest at the desired concentration and duration.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol (B145695) at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.
-
Western Blot Analysis
-
Objective: To investigate the effect of the compounds on the expression of proteins involved in cell cycle regulation and signaling pathways.
-
Procedure:
-
Treat UC cells with the compound as described for the cell cycle analysis.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., c-Myc, p21, p27, Rb, p-GSK3β, p-mTOR, β-catenin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways affected by cyproheptadine and a general workflow for its investigation.
Caption: Cyproheptadine-induced G1 cell cycle arrest signaling pathway in urothelial carcinoma.
Caption: General experimental workflow for investigating cell cycle arrest in urothelial carcinoma.
Conclusion
This compound demonstrates significant potential as an anti-cancer agent in urothelial carcinoma by inducing G1 phase cell cycle arrest. This effect is mediated through the inhibition of the GSK3β/mTOR and β-catenin signaling pathways. Comparative analysis with other agents, particularly mTOR inhibitors, reveals a common mechanism of action centered on the regulation of cell cycle progression. The provided experimental protocols and workflow diagrams offer a foundational framework for researchers to replicate and expand upon these findings, facilitating the development of novel therapeutic strategies for urothelial carcinoma. Further in vivo studies are warranted to validate these preclinical findings.
References
- 1. Cyproheptadine exhibits antitumor activity in urothelial carcinoma cells by targeting GSK3β to suppress mTOR and β-catenin signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of the effects of cyproheptadine on bladder cancer through big data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Induction of G1 cell cycle arrest and apoptosis by berberine in bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Berberine suppresses bladder cancer cell proliferation by inhibiting JAK1-STAT3 signaling via upregulation of miR-17-5p - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rapamycin-induced G1 cell cycle arrest employs both TGF-β and Rb pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. NVP-BEZ235, a dual PI3K/mTOR inhibitor synergistically potentiates the antitumor effects of cisplatin in bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sequential events of apoptosis involving docetaxel, a microtubule-interfering agent: A cytometric study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. geneticsmr.org [geneticsmr.org]
- 12. The Phosphatidylinositol 3-kinase Pathway as a Potential Therapeutic Target in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Cyproheptadine as a Set7/9 Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of cyproheptadine's performance as an inhibitor of the lysine (B10760008) methyltransferase Set7/9, alongside other known inhibitors. Supporting experimental data and detailed methodologies are presented to facilitate independent verification and further research.
Executive Summary
Cyproheptadine (B85728), a first-generation antihistamine, has been identified as a direct inhibitor of Set7/9, a key enzyme involved in the methylation of both histone and non-histone proteins. This discovery, spearheaded by Takemoto et al. in 2016, opened avenues for repurposing this clinically approved drug for new therapeutic applications, particularly in oncology.[1] This guide summarizes the initial findings and provides a comparative analysis with other established Set7/9 inhibitors, offering researchers the necessary data and protocols to independently verify these claims.
Comparative Inhibitory Activity
The inhibitory potency of cyproheptadine against Set7/9 has been quantified and can be compared with other well-characterized inhibitors such as (R)-PFI-2 and sinefungin. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.
| Inhibitor | Target | IC50 (nM) | Reference |
| Cyproheptadine | Set7/9 | 1000 | [2] |
| (R)-PFI-2 | Set7/9 | 2.0 | [3][4][5][6] |
| Sinefungin | Set7/9 | 2500 | [2][7] |
Note: IC50 values can vary between different assay conditions and laboratories. The data presented here is for comparative purposes.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the process of discovery, the following diagrams are provided.
Caption: Set7/9-mediated methylation of Estrogen Receptor alpha (ERα).
Caption: Experimental workflow for identifying and validating Cyproheptadine.
Experimental Protocols
For independent verification, detailed experimental protocols are crucial. Below are summaries of key assays.
Fluorogenic Histone Methyltransferase (HMT) Assay
This assay was central to the initial discovery of cyproheptadine as a Set7/9 inhibitor.[1]
Objective: To measure the enzymatic activity of Set7/9 and the inhibitory effect of compounds.
Principle: The assay quantifies the production of S-adenosylhomocysteine (SAH), a universal product of S-adenosylmethionine (SAM)-dependent methyltransferases. The SAH is enzymatically converted to adenylosuccinate and then to urate and hydrogen peroxide. The hydrogen peroxide is then used to oxidize a fluorogenic substrate, resulting in a fluorescent signal that is proportional to the amount of SAH produced.
Materials:
-
Recombinant human Set7/9 enzyme
-
Histone H3 peptide substrate (e.g., H3(1-21))
-
S-adenosylmethionine (SAM)
-
SAH-converting enzyme mix
-
Fluorogenic substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
Test compounds (e.g., cyproheptadine) dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 384-well plate, add the Set7/9 enzyme to each well.
-
Add the test compound dilutions to the respective wells.
-
Initiate the methyltransferase reaction by adding a mixture of the histone H3 peptide substrate and SAM.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and initiate the detection cascade by adding the SAH-converting enzyme mix and the fluorogenic substrate.
-
Incubate the plate at room temperature for a further 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 530 nm and emission at 590 nm).
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement of a drug within a cellular environment.[8][9][10]
Objective: To verify the direct binding of cyproheptadine to Set7/9 in intact cells.
Principle: The binding of a ligand (e.g., cyproheptadine) to its target protein (e.g., Set7/9) can increase the thermal stability of the protein. When cells are heated, proteins denature and aggregate. Stabilized proteins will remain in the soluble fraction at higher temperatures compared to their unbound state. This change in thermal stability can be detected by quantifying the amount of soluble target protein at different temperatures.
Materials:
-
Cell line of interest (e.g., MCF-7)
-
Cell culture medium and reagents
-
Cyproheptadine
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody specific for Set7/9
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence detection system
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with cyproheptadine or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Harvest the cells and wash with PBS.
-
Resuspend the cell pellets in lysis buffer.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3-5 minutes) using a thermal cycler, followed by a cooling step.
-
Centrifuge the heated lysates at high speed to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble Set7/9 in each sample by Western blotting using a Set7/9-specific antibody.
-
Quantify the band intensities and plot the fraction of soluble Set7/9 as a function of temperature for both the cyproheptadine-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures in the presence of cyproheptadine indicates target engagement.
Conclusion
The identification of cyproheptadine as a Set7/9 inhibitor by Takemoto et al. (2016) has been a significant finding, suggesting a new life for an old drug. While no single study has been published with the sole purpose of independently replicating these findings, the subsequent and consistent use of cyproheptadine as a Set7/9 inhibitor in various research contexts provides a degree of communal validation. The data and protocols provided in this guide are intended to empower researchers to conduct their own verification experiments and to further explore the therapeutic potential of targeting Set7/9 with cyproheptadine and its analogs.
References
- 1. Identification of Cyproheptadine as an Inhibitor of SET Domain Containing Lysine Methyltransferase 7/9 (Set7/9) That Regulates Estrogen-Dependent Transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histone-lysine N-methyltransferase SETD7 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 3. (R)-PFI-2 is a potent and selective inhibitor of SETD7 methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. mybio.ie [mybio.ie]
- 8. benchchem.com [benchchem.com]
- 9. 2.7. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Cyproheptadine Hydrochloride and Other First-Generation Antihistamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of cyproheptadine (B85728) hydrochloride with other prominent first-generation antihistamines, including chlorpheniramine, diphenhydramine, and promethazine (B1679618). The information presented herein is intended to support research, drug development, and scientific understanding of these compounds by offering a detailed examination of their pharmacological profiles, supported by experimental data and methodologies.
Introduction
First-generation antihistamines have been a cornerstone in the management of allergic conditions for decades.[1][2] These compounds primarily function by antagonizing the histamine (B1213489) H1 receptor, thereby mitigating allergic symptoms such as rhinitis, urticaria, and conjunctivitis.[3] However, their clinical utility is often accompanied by a range of side effects, largely attributable to their ability to cross the blood-brain barrier and their promiscuous binding to other receptors, including muscarinic acetylcholine (B1216132) and serotonin (B10506) receptors.[4][5]
Cyproheptadine hydrochloride distinguishes itself from other first-generation antihistamines through its potent antiserotonergic activity, in addition to its antihistaminic and anticholinergic properties.[6] This unique pharmacological profile makes it a subject of significant interest for various therapeutic applications beyond allergies, including appetite stimulation and the management of serotonin syndrome.[6] This guide aims to provide a comparative, data-driven overview of cyproheptadine and its counterparts to inform further research and development.
Comparative Pharmacodynamics: Receptor Binding Affinities
The therapeutic effects and side-effect profiles of first-generation antihistamines are directly related to their binding affinities at various neurotransmitter receptors. The inhibitory constant (Ki) is a measure of the concentration of a drug required to occupy 50% of the receptors in vitro; a lower Ki value indicates a higher binding affinity.
The following table summarizes the reported receptor binding affinities (Ki in nM) of cyproheptadine, chlorpheniramine, diphenhydramine, and promethazine for the histamine H1, serotonin 5-HT2A, and muscarinic acetylcholine receptors. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental conditions.
| Drug | Histamine H1 Receptor (Ki, nM) | Serotonin 5-HT2A Receptor (Ki, nM) | Muscarinic Acetylcholine Receptor (Ki, nM) |
| Cyproheptadine | ~1-3 | 2.9[7] | 5.0 - 38[8] |
| Chlorpheniramine | ~1-5 | - | High (Anticholinergic effects noted)[9] |
| Diphenhydramine | ~1-10 | - | 0.28 µM (280 nM)[10] |
| Promethazine | ~0.1-1 | Moderate affinity[2] | High affinity[8] |
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity Determination
This protocol outlines a general method for determining the binding affinity of test compounds to specific receptors using a competitive radioligand binding assay.
Objective: To determine the inhibitory constant (Ki) of a test compound for a specific receptor (e.g., Histamine H1, Serotonin 5-HT2A, or Muscarinic receptors).
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells)
-
Radioligand specific for the receptor (e.g., [³H]mepyramine for H1, [³H]ketanserin for 5-HT2A, [³H]QNB for muscarinic receptors)
-
Test compounds (cyproheptadine, chlorpheniramine, diphenhydramine, promethazine) at various concentrations
-
Non-specific binding control (a high concentration of a known antagonist for the receptor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
-
96-well filter plates
Procedure:
-
Membrane Preparation: Thaw the cell membranes expressing the receptor of interest on ice. Homogenize the membranes in ice-cold assay buffer.
-
Assay Setup: In a 96-well filter plate, add the following to triplicate wells:
-
Total Binding: Assay buffer, radioligand, and cell membrane preparation.
-
Non-specific Binding: Non-specific binding control, radioligand, and cell membrane preparation.
-
Competition Binding: Test compound at various concentrations, radioligand, and cell membrane preparation.
-
-
Incubation: Incubate the plates at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[11]
-
In Vivo Model: Guinea Pig Ileum Contraction Assay
This ex vivo assay is used to assess the functional antagonist activity of antihistamines and antiserotonergic compounds on smooth muscle contraction.
Objective: To determine the potency of antihistamines in inhibiting histamine- and serotonin-induced contractions of the guinea pig ileum.
Materials:
-
Guinea pig
-
Tyrode's solution (physiological salt solution)
-
Histamine dihydrochloride
-
Serotonin hydrochloride
-
Test compounds (cyproheptadine and other antihistamines)
-
Organ bath with a kymograph or a force-displacement transducer
-
Aerator (95% O2, 5% CO2)
Procedure:
-
Tissue Preparation: Humanely euthanize a guinea pig and isolate a segment of the ileum. Clean the segment and place it in a petri dish containing aerated Tyrode's solution.
-
Mounting: Mount the ileum segment in an organ bath containing Tyrode's solution maintained at 37°C and continuously aerated. One end of the tissue is attached to a fixed point, and the other is connected to a lever or transducer to record contractions.
-
Equilibration: Allow the tissue to equilibrate for at least 30-60 minutes, with regular changes of the Tyrode's solution.
-
Dose-Response Curve for Agonists:
-
Establish a cumulative dose-response curve for histamine by adding increasing concentrations to the organ bath and recording the resulting contractions.
-
After washing the tissue and allowing it to return to baseline, establish a cumulative dose-response curve for serotonin.
-
-
Antagonist Activity:
-
Incubate the tissue with a known concentration of the test antihistamine for a set period (e.g., 15-20 minutes).
-
Re-establish the dose-response curve for histamine in the presence of the antagonist.
-
Repeat the process for serotonin.
-
-
Data Analysis:
-
Compare the dose-response curves of the agonists in the absence and presence of the antagonists.
-
Calculate the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist's dose-response curve. A higher pA2 value indicates a more potent antagonist.
-
Visualizing Pathways and Workflows
To better understand the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: Histamine H1 Receptor Signaling Pathway and Antagonism by First-Generation Antihistamines.
Caption: Serotonin 5-HT2A Receptor Signaling and Cyproheptadine's Antagonistic Action.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antihistamines: first generation vs newer antihistamines [aaaai.org]
- 4. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Variant Effect of First- and Second-Generation Antihistamines as Clues to Their Mechanism of Action on the Sneeze Reflex in the Common Cold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyproheptadine | C21H21N | CID 2913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1807 [pdspdb.unc.edu]
- 8. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Affinities of brompheniramine, chlorpheniramine, and terfenadine at the five human muscarinic cholinergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of first and second generation antihistamines on muscarinic induced mucus gland cell ion transport - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Reversing Epigenetic Silencing: A Comparative Analysis of Cyproheptadine Hydrochloride and Other Epigenetic Modifiers
For Immediate Release
A comprehensive review of current research highlights the potential of cyproheptadine (B85728) hydrochloride as a significant agent in reversing epigenetic silencing, a key process in the development of various diseases, including cancer. This guide provides a comparative analysis of cyproheptadine hydrochloride against other established epigenetic modifiers, supported by experimental data, to inform researchers, scientists, and drug development professionals.
This compound: An Epigenetic Modulator
This compound, a first-generation antihistamine, has demonstrated capabilities as an epigenetic modifier.[1][2] It has been shown to reverse the silencing of tumor suppressor genes, such as Interferon Regulatory Factor 6 (IRF6), in urothelial carcinoma.[1][2] The primary mechanisms behind this reversal involve the modulation of DNA methylation and histone modifications.
Specifically, cyproheptadine has been identified as an inhibitor of the histone methyltransferase SETD7 (also known as Set7/9), with a half-maximal inhibitory concentration (IC50) ranging from 1.0 to 3.4 µM.[3][4][5] By inhibiting SETD7, cyproheptadine can alter the methylation status of histones and other proteins, leading to changes in gene expression.
Studies have indicated that treatment with cyproheptadine can lead to the hypomethylation of gene promoters and an enrichment of active histone marks, specifically H3K27 acetylation (H3K27ac) and H3K4 mono-methylation (H3K4me1).[1][2] These changes are associated with a more open chromatin structure, allowing for the transcription of previously silenced genes.
Comparative Analysis with Alternative Epigenetic Modifiers
To provide a comprehensive overview, this guide compares the epigenetic activity of this compound with other well-established classes of epigenetic drugs: Histone Deacetylase (HDAC) inhibitors, DNA Methyltransferase (DNMT) inhibitors, and Lysine-Specific Demethylase 1 (LSD1/KDM1A) inhibitors.
| Drug/Class | Target(s) | Mechanism of Action | Reported Efficacy (Examples) |
| This compound | SETD7 (Histone Methyltransferase) | Inhibition of methyltransferase activity, leading to reduced histone methylation and potential downstream effects on DNA methylation and other histone marks. | - IC50 for SETD7: 1.0 - 3.4 µM[4][5]- Upregulation of IRF6 gene expression in urothelial carcinoma cells.[1][2] |
| HDAC Inhibitors | |||
| Vorinostat (SAHA) | Class I, II, and IV HDACs | Inhibition of histone deacetylases, leading to an increase in histone acetylation (e.g., H3K9ac). | - IC50 in AML cell lines: 0.42 µM (72h)- 4 to 5-fold increase in total acetylated histones in vivo.[6] |
| Romidepsin (Depsipeptide) | Class I HDACs | Inhibition of histone deacetylases, leading to increased histone acetylation and subsequent changes in gene expression. | - IC50 in myeloid leukemia cell lines: 1-1.8 nM (72h)[7]- 25-fold increase in p21 gene expression in neuroblastoma cells.[8] |
| DNMT Inhibitors | |||
| 5-Azacytidine (Azacitidine) | DNA Methyltransferases (DNMT1, DNMT3A, DNMT3B) | Incorporation into DNA, trapping and leading to the degradation of DNMTs, resulting in passive DNA demethylation. | - 8.0% greater demethylating effect on mCG at 100 µM compared to zebularine.[9]- Significant decrease in global DNA methylation in patients with advanced cancers.[10] |
| Decitabine (B1684300) (5-aza-2'-deoxycytidine) | DNA Methyltransferases (DNMT1, DNMT3A, DNMT3B) | Incorporation into DNA, leading to the covalent trapping and subsequent degradation of DNMTs, causing DNA hypomethylation. | - Reactivation of tumor suppressor genes with >2-fold change in expression in AML cell lines.[2]- Significant recovery of expression of silenced genes (NDUFS8 and PRDX5).[11] |
| KDM1A/LSD1 Inhibitors | |||
| Tranylcypromine | KDM1A/LSD1, MAOs | Irreversible inhibition of the demethylase activity of KDM1A/LSD1, leading to increased H3K4me1/2 levels. | - IC50 for LSD1: < 2 µM to 20.7 µM[12][13] |
| GSK2879552 | KDM1A/LSD1 | Irreversible, selective inhibition of KDM1A/LSD1. | - EC50 for cell growth inhibition in AML cell lines: 137 nM[14]- 83% tumor growth inhibition in a small cell lung cancer xenograft model.[15] |
Signaling Pathways and Experimental Workflows
The precise signaling cascade initiated by cyproheptadine's inhibition of SETD7 that leads to the reversal of epigenetic silencing is an area of active investigation. The current understanding suggests a direct impact on histone methylation, which then likely influences the recruitment of other chromatin-modifying enzymes and transcription factors.
DOT script for Cyproheptadine's Epigenetic Mechanism
Caption: Proposed mechanism of this compound in reversing epigenetic silencing.
Key experiments used to elucidate the role of cyproheptadine and other epigenetic modifiers include Chromatin Immunoprecipitation (ChIP), Combined Bisulfite Restriction Analysis (COBRA), and Quantitative Reverse Transcription PCR (RT-qPCR).
DOT script for Experimental Workflow
References
- 1. selleckchem.com [selleckchem.com]
- 2. Evolution of Decitabine Development: Accomplishments, Ongoing Investigations, and Future Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Cyproheptadine as an Inhibitor of SET Domain Containing Lysine Methyltransferase 7/9 (Set7/9) That Regulates Estrogen-Dependent Transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histone-lysine N-methyltransferase SETD7 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ds.dfci.harvard.edu [ds.dfci.harvard.edu]
- 7. researchgate.net [researchgate.net]
- 8. Development of Novel Inhibitors for Histone Methyltransferase SET7/9 based on Cyproheptadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A unique chromatin signature uncovers early developmental enhancers in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Romidepsin (depsipeptide) induced cell cycle arrest, apoptosis and histone hyperacetylation in lung carcinoma cells (A549) are associated with increase in p21 and hypophosphorylated retinoblastoma proteins expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gene expression analysis of decitabine treated AML: high impact of tumor suppressor gene expression changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Histone H3 lysine 4 demethylation is a target of nonselective antidepressive medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Pharmacokinetics of Cyproheptadine Hydrochloride Across Animal Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetics of cyproheptadine (B85728) hydrochloride in various animal species. The data presented is compiled from peer-reviewed studies to assist researchers in understanding the absorption, distribution, metabolism, and excretion of this first-generation antihistamine and serotonin (B10506) antagonist.
Quantitative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of cyproheptadine hydrochloride in cats, dogs, mice, and rats. A notable gap in publicly available literature exists for the detailed pharmacokinetic profile of cyproheptadine in horses.
| Parameter | Cats | Dogs | Mice | Rats |
| Administration Route | Intravenous (IV) | Oral | Intramuscular (IM) | Intramuscular (IM) |
| Dose | 2 mg | 8 mg | - | - |
| Bioavailability (F) | - | 101% ± 36%[1] | 79.1%[2] | 81.1%[2] |
| Max Concentration (Cmax) | - | 669 ± 206 ng/mL[1] | Dose-dependent[2] | Dose-dependent[2] |
| Time to Max Conc. (Tmax) | - | - | - | - |
| Area Under the Curve (AUC) | - | - | Dose-dependent[2] | Dose-dependent[2] |
| Elimination Half-life (t½) | - | 12.8 ± 9.9 hours[1] | - | - |
| Mean Residence Time (MRT) | 339 ± 217 minutes[1] | 823 ± 191 minutes[1] | - | - |
| Volume of Distribution (Vd) | - | - | - | Large[3] |
| Clearance (CL) | - | - | - | - |
Experimental Protocols and Methodologies
Understanding the methodologies behind the presented data is crucial for interpretation and replication. Below are summaries of the experimental protocols used in key pharmacokinetic studies of cyproheptadine.
Feline Pharmacokinetic Study (Intravenous and Oral Administration)
A study on the disposition of cyproheptadine in six healthy cats utilized a randomized crossover design.[1]
-
Animal Model: Six healthy adult cats.
-
Drug Administration:
-
Intravenous (IV): A single 2 mg dose of this compound.
-
Oral (PO): A single 8 mg dose of this compound.
-
-
Sample Collection: Blood samples were collected at predetermined time intervals following drug administration.
-
Analytical Method: Serum concentrations of cyproheptadine were determined using polarized immunofluorescence.[1]
Canine, Murine, and Rat Studies (General Methodological Information)
While specific quantitative data is limited, studies in dogs, mice, and rats have provided insights into the experimental approaches used.
-
Canine and Murine Studies: A study in beagle dogs and mice involved intramuscular administration to determine bioavailability. The analysis of cyproheptadine concentrations in plasma and other biological matrices was performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] This method is noted for its high sensitivity and specificity.
-
Rat Studies: Pharmacokinetic studies in rats have involved intravenous administration to investigate the parent drug and its metabolites.[3] The plasma concentration-time data was analyzed using a biexponential calculation.[3] For oral administration studies in rats, a high-performance liquid chromatography (HPLC) method with a PDA detector has been developed and validated for the determination of cyproheptadine in plasma.[6][7]
Experimental Workflow
The following diagram illustrates a typical workflow for a pharmacokinetic study, from animal preparation to data analysis.
Signaling Pathways and Metabolism
Cyproheptadine undergoes metabolism in the liver, and its metabolites are primarily excreted in the urine.[4] In rats, two major metabolic pathways have been identified: demethylation and epoxidation. The primary metabolite found in rat urine is desmethylcyproheptadine-epoxide (DMCPHepo).[3] Studies suggest that the demethylation of cyproheptadine largely precedes epoxidation.[3]
The following diagram illustrates the metabolic pathway of cyproheptadine in rats.
This guide highlights the current understanding of cyproheptadine pharmacokinetics across different animal species. The significant variability observed underscores the importance of species-specific considerations in drug development and research. Further studies are warranted to fill the existing data gaps, particularly for canine and equine species.
References
- 1. Disposition of cyproheptadine in cats after intravenous or oral administration of a single dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics of cyproheptadine and its metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nexgenvetrx.com [nexgenvetrx.com]
- 5. Cyproheptadine for Dogs, Cats, and Horses - Wedgewood Pharmacy [wedgewood.com]
- 6. ijper.org [ijper.org]
- 7. New Bioanalytical HPLC Method for the Determination of this compound in Human Plasma and its Application to Rat Pharmacokinetic Study | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
A comparative study of the orexigenic effects of cyproheptadine and other agents
This guide provides a detailed comparison of the orexigenic (appetite-stimulating) effects of cyproheptadine (B85728) and other prominent pharmacological agents, including mirtazapine (B1677164), megestrol (B1676162) acetate (B1210297), dronabinol, and ghrelin agonists. The information is intended for researchers, scientists, and drug development professionals, with a focus on mechanisms of action, comparative efficacy supported by experimental data, and detailed methodologies.
Introduction to Orexigenic Agents
Orexigenic agents are crucial in managing conditions associated with significant weight loss and malnutrition, such as cachexia in cancer or AIDS patients, anorexia nervosa, and failure to thrive in children.[1][2] These drugs stimulate appetite through various neurochemical pathways in the central nervous system, primarily within the hypothalamus, which is the key brain region for regulating energy homeostasis.[3] This guide examines several agents, each with a unique pharmacological profile, to provide a basis for comparative assessment.
Cyproheptadine
Cyproheptadine is a first-generation antihistamine with potent antiserotonergic properties.[4] While primarily used for allergic reactions, its off-label use as an appetite stimulant is well-documented.[5][6]
Mechanism of Action
Cyproheptadine's orexigenic effects are primarily attributed to its competitive antagonism of two key receptors in the hypothalamus: the serotonin (B10506) 5-HT2C receptor and the histamine (B1213489) H1 receptor.[4][5]
-
5-HT2C Receptor Antagonism: Serotonin, acting on 5-HT2C receptors, is a well-established suppressor of appetite.[7] By blocking these receptors, cyproheptadine disinhibits downstream pathways, leading to an increase in appetite.[4][8]
-
H1 Receptor Antagonism: Histamine acting on H1 receptors also suppresses food intake.[3][9] Blockade of the H1 receptor by agents like cyproheptadine has been shown to stimulate hypothalamic AMP-activated protein kinase (AMPK), a key enzyme in cellular energy sensing, which in turn promotes food intake.[10][11]
Quantitative Data on Efficacy
| Study Population | Dosage | Duration | Key Findings | Reference |
| Underweight Children (2-10 years) | 0.1 mg/kg TID | 8 weeks | Mean weight gain: 1.08 kg (vs. 0.22 kg for placebo) | [12] |
| Underweight Children (24-64 months) | 0.25 mg/kg BID | 4 weeks | Mean weight gain: 0.60 kg (vs. 0.11 kg for placebo) | [13][14] |
| Cystic Fibrosis Patients | 4 mg up to QID | 9 months | Maintained previously gained weight over the study duration | [2] |
| Systematic Review (Various Populations) | Varied | Varied | 39 of 46 reviewed studies showed significant weight gain.[15] Minimal benefit in progressive diseases like cancer/HIV.[15] | [15] |
Experimental Protocol: Randomized Trial in Undernourished Children
-
Objective: To evaluate the effect of cyproheptadine hydrochloride on weight gain in underweight children with anorexia.[12]
-
Study Design: A randomized, double-blind, placebo-controlled clinical trial.[12]
-
Participants: 136 underweight children aged 2 to 10 years with a history of anorexia.[12]
-
Intervention: Participants were randomly assigned to two groups. The treatment group received cyproheptadine syrup orally at a dose of 0.1 mg/kg three times per day. The control group received a placebo syrup with the same dosage schedule.[12]
-
Duration: 8 weeks.[12]
-
Primary Outcome Measures: Change in body weight (kg) and height (cm) from baseline to the end of the study. Appetite improvement was assessed via parental reporting.[12]
-
Data Analysis: Student's t-test and Chi-square test were used to compare the outcomes between the two groups. A p-value < 0.05 was considered statistically significant.[12]
Comparative Agents
Mirtazapine
Mirtazapine is an atypical tetracyclic antidepressant known for causing weight gain as a common side effect.[16][17] This has led to its off-label use for appetite stimulation, particularly in patients with concurrent depression and low body weight.[16]
-
Mechanism of Action: Mirtazapine's effects stem from its complex pharmacology, which includes antagonism of central presynaptic α2-adrenergic autoreceptors, 5-HT2 and 5-HT3 receptors, and potent blockade of H1 histamine receptors.[16] The H1 antagonism is a primary driver of its orexigenic and sedative effects, while 5-HT2C antagonism also contributes to appetite stimulation, similar to cyproheptadine.[18]
-
Quantitative Data on Efficacy:
| Study Population | Dosage | Duration | Key Findings | Reference |
| Healthy Men | 30 mg/day | 7 days | Increased hunger and appetite for sweets; satiety decreased. No significant weight gain under controlled diet. | [19] |
| Depressed Women | Not specified | 6 weeks | Mean weight gain: 3.0 kg. Significant increase in body fat mass. | [17] |
| Advanced NSCLC Patients | 15-30 mg/day | 8 weeks | Significant increase in energy intake (+379.3 kcal) and protein intake (+22.5 g) at 4 weeks vs. placebo. | [20] |
Megestrol Acetate
Megestrol acetate is a synthetic progestin primarily used to treat anorexia-cachexia syndrome in patients with AIDS or cancer.[21][22]
-
Mechanism of Action: The precise mechanism is not fully understood but is thought to be multifactorial.[21][23] It may involve influencing the hypothalamic appetite regulation center, potentially by increasing neuropeptide Y (NPY) levels.[5][23] It is also believed to antagonize the metabolic effects of catabolic cytokines.[24]
-
Quantitative Data on Efficacy:
| Study Population | Dosage | Duration | Key Findings | Reference |
| AIDS Patients | 800 mg/day | Not specified | 64.2% of patients gained ≥5 pounds (vs. 21.4% for placebo). | [21] |
| Meta-analysis (Cancer, AIDS, etc.) | Varied | Varied | Patients were 2.57 times more likely to experience appetite improvement compared to placebo. | [21] |
| Cancer-related Anorexia | Not specified | Not specified | Found to have a more profound effect on appetite stimulation than dronabinol. | [25][26] |
-
Key Consideration: Despite its efficacy, megestrol acetate carries a significant risk of thromboembolic events and increased mortality.[21][26]
Dronabinol
Dronabinol is a synthetic form of delta-9-tetrahydrocannabinol (THC), the psychoactive component of cannabis. It is FDA-approved for treating anorexia associated with weight loss in AIDS patients.[25][26]
-
Mechanism of Action: Dronabinol acts as an agonist at cannabinoid receptors (CB1 and CB2) in the central nervous system, including the appetite control centers in the brain, to stimulate appetite.[4][25]
-
Quantitative Data on Efficacy:
| Study Population | Dosage | Duration | Key Findings | Reference |
| AIDS Patients | 2.5 mg BID | Not specified | Appetite increased from baseline in 38% of patients (vs. 8% for placebo). | [27][28] |
| Advanced Cancer Patients | 2.5 mg BID | 4 weeks | Most patients reported appetite improvement; median weight gain of 1.3 kg. | [25] |
| Retrospective Review | Varied | 3-12 months | 63% of patients maintained or gained weight, with a mean gain of 3.7 lbs over 1 year. | [29] |
Ghrelin Agonists
Ghrelin is a potent, endogenous orexigenic peptide hormone. Ghrelin receptor agonists, such as anamorelin, are designed to mimic its effects.[30][31]
-
Mechanism of Action: These agents bind to and activate the growth hormone secretagogue receptor (GHSR-1a), which is expressed in the hypothalamus and other brain regions.[30][31] This activation stimulates appetite and food intake.[32][33]
-
Quantitative Data on Efficacy (Meta-analysis):
| Outcome Measure | Result (vs. Placebo) | P-value | Reference |
| Energy Intake | Standard Mean Difference: 2.67 | < 0.001 | [32] |
| Lean Body Mass | Weighted Mean Difference: 0.25 kg | 0.006 | [32] |
| Fat Mass | Weighted Mean Difference: 0.92 kg | 0.038 | [32] |
| Grip Strength | Weighted Mean Difference: 0.31 kg | < 0.001 | [32] |
Summary Comparison and Methodologies
Comparative Summary of Orexigenic Agents
| Agent | Primary Mechanism | Key Efficacy | Common Side Effects |
| Cyproheptadine | 5-HT2C and H1 Receptor Antagonist | Modest weight gain in various underweight populations. | Sedation, drowsiness, dry mouth.[15][34] |
| Mirtazapine | H1, 5-HT2/3, α2-Adrenergic Antagonist | Appetite and weight gain, especially in depressed patients. | Sedation (especially at lower doses), dry mouth, weight gain.[18] |
| Megestrol Acetate | Progestin; modulates hypothalamus and cytokines | Strong appetite stimulation and weight gain in cancer/AIDS cachexia. | Thromboembolic events, edema, increased mortality risk.[21][26] |
| Dronabinol | CB1 Receptor Agonist | Appetite stimulation and weight stabilization in AIDS-related anorexia. | CNS effects (dizziness, euphoria, abnormal thinking, paranoia).[28] |
| Ghrelin Agonists | GHSR-1a Receptor Agonist | Increases energy intake, lean body mass, and fat mass. | Generally mild; flushing and gastric rumbles reported.[35] |
Experimental Workflow and Methodologies
The assessment of orexigenic agents typically follows a structured clinical trial workflow.
-
Key Methodologies for Assessing Efficacy:
-
Anthropometric Measures: Body weight (kg), Body Mass Index (BMI), and body composition (e.g., lean vs. fat mass via DXA scan) are standard primary outcomes.
-
Appetite Assessment: Visual Analogue Scales (VAS) are commonly used, where patients rate their hunger, satiety, and desire to eat on a 100-mm scale.[27]
-
Dietary Intake Quantification: 24-hour dietary recalls or food diaries are used to quantify changes in total energy (kcal) and macronutrient (protein, fat, carbohydrate) intake.[20]
-
Preclinical Models: In rodent studies, efficacy is measured by changes in food intake (g), body weight, and specific feeding behaviors (e.g., meal size, frequency).[9] These studies are crucial for elucidating mechanisms of action.
-
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Long-term trial of cyproheptadine as an appetite stimulant in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histaminergic regulation of food intake - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Off-Label Cyproheptadine in Children and Adolescents: Psychiatric Comorbidities, Interacting Variables, Safety, and Risks of Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-HT(2C) receptor agonists and the control of appetite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Serotonin 5-HT2C Receptor Activation Suppresses Binge Intake and the Reinforcing and Motivational Properties of High-Fat Food [frontiersin.org]
- 9. physoc.org [physoc.org]
- 10. pnas.org [pnas.org]
- 11. The role of histaminergic H1 and H3 receptors in food intake: a mechanism for atypical antipsychotic-induced weight gain? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Beneficial Effect of Cyproheptadine on Body Mass Index in Undernourished Children: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jpp.mums.ac.ir [jpp.mums.ac.ir]
- 15. Use of cyproheptadine to stimulate appetite and body weight gain: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mirtazapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Effect of mirtazapine treatment on body composition and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. droracle.ai [droracle.ai]
- 19. Effect of mirtazapine on metabolism and energy substrate partitioning in healthy men - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mirtazapine as Appetite Stimulant in Patients With Non-Small Cell Lung Cancer and Anorexia: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. droracle.ai [droracle.ai]
- 22. The science of megestrol acetate delivery: potential to improve outcomes in cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. m.youtube.com [m.youtube.com]
- 25. scienceopen.com [scienceopen.com]
- 26. dam.upmc.com [dam.upmc.com]
- 27. Dronabinol as a treatment for anorexia associated with weight loss in patients with AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. dovepress.com [dovepress.com]
- 29. droracle.ai [droracle.ai]
- 30. researchgate.net [researchgate.net]
- 31. pnas.org [pnas.org]
- 32. Two ghrelin receptor agonists for adults with malnutrition: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 33. The use of ghrelin and ghrelin receptor agonists as a treatment for animal models of disease: Efficacy and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 34. A Comparative Study between Cyproheptadine and Carum Carvi as Appetite Stimulant in Case of Weight Gain – International Journal of Current Science Research and Review [ijcsrr.org]
- 35. Clinical review: The human experience with ghrelin administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Prophylactic Power of Cyproheptadine Hydrochloride in Migraine: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of cyproheptadine (B85728) hydrochloride's mechanism in migraine prophylaxis against other alternatives, supported by experimental data and detailed methodologies. We delve into its multifaceted pharmacological actions and present a comparative analysis based on established preclinical migraine models.
Cyproheptadine hydrochloride, a first-generation antihistamine and serotonin (B10506) antagonist, has long been utilized as a prophylactic treatment for migraine, particularly in the pediatric population. Its efficacy is attributed to a complex mechanism of action that extends beyond simple histamine (B1213489) receptor blockade. This guide will explore the validation of its mechanism through various experimental models and compare its performance with other commonly used prophylactic agents.
Multifaceted Mechanism of Action
Cyproheptadine's prophylactic effects in migraine are believed to stem from a combination of the following pharmacological properties:
-
Serotonin (5-HT2) Receptor Antagonism: Cyproheptadine is a potent antagonist of 5-HT2 receptors, which are implicated in the pathophysiology of migraine. By blocking these receptors, it may inhibit downstream signaling pathways that contribute to vasodilation and neurogenic inflammation.
-
Antihistaminic Effects: As a histamine H1 receptor antagonist, cyproheptadine can suppress the inflammatory actions of histamine, a mediator that may play a role in migraine attacks.
-
Anticholinergic Properties: Its anticholinergic activity may also contribute to its antimigraine effects, although the precise mechanism in this context is less clear.
-
Calcium Channel Blocking Activity: Notably, cyproheptadine has been shown to possess calcium channel blocking properties. This action is considered a potentially unique and primary mechanism among migraine prophylactic drugs, as it can directly inhibit the contraction of cerebral blood vessels.[1]
This multi-target profile distinguishes cyproheptadine from more selective migraine prophylactics and provides a rationale for its use in patients who may not respond to other treatments.
Comparative Efficacy in Clinical Settings
Clinical studies have demonstrated the efficacy of cyproheptadine in reducing the frequency and severity of migraine attacks, often in comparison to other prophylactic medications.
| Drug | Dosage | Reduction in Migraine Frequency | Key Findings & Side Effects |
| Cyproheptadine | 4-12 mg/day | Significant reduction in frequency, duration, and intensity of attacks.[2] | Often used in children. Common side effects include sedation and weight gain.[3] |
| Propranolol (B1214883) | 40-80 mg/day | Comparable efficacy to cyproheptadine in some studies.[4] | A beta-blocker commonly used for migraine prophylaxis. |
| Amitriptyline (B1667244) | Varies | Effective in reducing migraine frequency, with some studies showing comparable efficacy to cyproheptadine for cyclic vomiting syndrome, a migraine variant.[5][6] | A tricyclic antidepressant with known efficacy in migraine prophylaxis. |
| Topiramate | Varies | Generally considered an effective prophylactic agent. | An antiepileptic drug with a different mechanism of action.[7] |
Validation in Preclinical Migraine Models
To dissect the specific mechanisms of action, various preclinical models that replicate different aspects of migraine pathophysiology are employed. While direct comparative preclinical data for cyproheptadine against other prophylactics is limited, its known anti-inflammatory and neurogenic inflammation-inhibiting properties suggest how it would perform in these models.[8][9]
Calcitonin Gene-Related Peptide (CGRP) Release Model
Experimental Protocol: This model involves the stimulation of trigeminal ganglion neurons, either in vitro or in vivo, to induce the release of CGRP, a key neuropeptide in migraine pathogenesis.[1] Trigeminal nerve stimulation in animal models leads to an increase in CGRP levels in the jugular venous blood.[10] The effect of a test compound on this stimulated CGRP release is then quantified.
Anticipated Performance of Cyproheptadine: Given that cyproheptadine is suggested to inhibit the release of vasoactive peptides, it is hypothesized that it would reduce stimulated CGRP release.[8] This would be consistent with its proposed role in mitigating neurogenic inflammation.
Dural Plasma Protein Extravasation (PPE) Model
Experimental Protocol: Neurogenic inflammation in the dura mater, a key event in migraine, leads to the leakage of plasma proteins from blood vessels. This is modeled by electrically or chemically stimulating the trigeminal ganglion and measuring the extravasation of an intravenously administered dye (e.g., Evans blue) into the dural tissue.[10][11]
Anticipated Performance of Cyproheptadine: Cyproheptadine's anti-inflammatory and 5-HT2 antagonistic properties are expected to attenuate dural plasma protein extravasation.[8][9] By inhibiting the effects of serotonin and potentially other inflammatory mediators, it would likely reduce the vascular permeability changes that characterize neurogenic inflammation.
Cortical Spreading Depression (CSD) Model
Experimental Protocol: CSD is a wave of neuronal and glial depolarization that spreads across the cerebral cortex and is thought to be the underlying cause of migraine aura. In animal models, CSD is typically induced by the topical application of potassium chloride or by electrical stimulation. The frequency and propagation speed of the CSD waves are measured to assess the efficacy of a prophylactic agent.[12]
Anticipated Performance of Cyproheptadine: The effect of cyproheptadine on CSD is not well-documented in publicly available literature. However, given its calcium channel blocking activity and influence on neuronal excitability, it is plausible that it could modulate the threshold for CSD induction or its propagation.
c-Fos Expression in the Trigeminal Nucleus Caudalis (TNC) Model
Experimental Protocol: The TNC in the brainstem is a critical site for the processing of headache pain. Activation of the trigeminovascular system leads to an increase in the expression of the immediate early gene c-Fos in TNC neurons, which serves as a marker of neuronal activation. Immunohistochemical techniques are used to quantify the number of c-Fos-positive neurons following a migraine-triggering stimulus.[13]
Anticipated Performance of Cyproheptadine: By inhibiting the activation of the trigeminal system at the periphery (e.g., by reducing neurogenic inflammation), cyproheptadine is expected to decrease downstream neuronal activation in the TNC, resulting in reduced c-Fos expression.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental processes discussed, the following diagrams are provided.
Caption: Putative mechanism of cyproheptadine in migraine prophylaxis.
Caption: General workflow for preclinical validation of migraine prophylactics.
Conclusion
This compound remains a relevant therapeutic option for migraine prophylaxis, particularly in specific patient populations. Its broad spectrum of pharmacological activity, including potent 5-HT2 antagonism and a unique calcium channel blocking effect, provides a strong rationale for its efficacy. While direct comparative preclinical data in standardized migraine models is an area requiring further research, the existing clinical evidence and understanding of its mechanism suggest that cyproheptadine effectively targets key pathways in migraine pathophysiology. Further investigation into its performance in models of CGRP release, neurogenic inflammation, and cortical spreading depression will be crucial for a more complete validation of its mechanism and to solidify its position in the arsenal (B13267) of migraine prophylactic therapies.
References
- 1. Plasma Calcitonin Gene-Related Peptide: A Potential Biomarker for Diagnosis and Therapeutic Responses in Pediatric Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijms.sums.ac.ir [ijms.sums.ac.ir]
- 3. Cyproheptadine and Migraine: What You Need to Know [healthline.com]
- 4. A double blind controlled study of propranolol and cyproheptadine in migraine prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effective prophylactic therapy for cyclic vomiting syndrome in children using amitriptyline or cyproheptadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prophylactic Therapy of Cyclic Vomiting Syndrome in Children: Comparison of Amitriptyline and Cyproheptadine: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Pharmacodynamics, Clinical Therapeutics, and Pharmacokinetics of Topiramate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [Anti-inflammatory effect of cyproheptadine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modelling headache and migraine and its pharmacological manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Models of Trigeminal Activation: Is There an Animal Model of Migraine? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cortical spreading depression as a target for anti-migraine agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Comparative analysis of cyproheptadine hydrochloride's impact on different lung cancer cell lines.
A comprehensive review of existing experimental data on the differential effects of cyproheptadine (B85728) hydrochloride across various lung cancer cell lines.
Cyproheptadine hydrochloride (CPH), an FDA-approved first-generation antihistamine with anti-serotonergic properties, has garnered attention for its potential anti-tumor activities in various cancers, including non-small cell lung cancer (NSCLC)[1][2]. This guide provides a comparative analysis of the current research on the impact of CPH on different lung cancer cell lines, summarizing key findings on its effects on cell viability, metastasis, and the underlying molecular mechanisms. While research has provided valuable insights, it is important to note that the available data is predominantly focused on the A549 and murine Lewis Lung Carcinoma (LLC1) cell lines, with limited comparative information for other common lung cancer cell lines such as H1299 and H460.
I. Differential Cytotoxicity of this compound
Recent studies have demonstrated that CPH exhibits a time- and dose-dependent cytotoxic effect on lung cancer cells. The growth inhibitory effects have been quantified in A549 (human lung adenocarcinoma) and LLC1 (murine Lewis lung carcinoma) cell lines.
Table 1: Comparative Growth Inhibition of Lung Cancer Cell Lines by this compound [1]
| Cell Line | Treatment Time | Growth Inhibition at 20 µM CPH | Growth Inhibition at 30 µM CPH |
| LLC1 | 24 h | 15% | 30% |
| 48 h | 15% | 41% | |
| 72 h | 40% | 64% | |
| A549 | 24 h | 18% | 37% |
| 48 h | 14% | 47% | |
| 72 h | 40% | 60% | |
| H1299 | - | No data available | No data available |
| H460 | - | No data available | No data available |
Data is derived from a study by Shannar et al. (2024). No direct comparative studies on H1299 and H460 cell lines were identified in the current literature search.
II. Impact on Cell Migration and Invasion
CPH has been shown to attenuate the metastatic potential of lung cancer cells by inhibiting their migration and invasion capabilities.
Table 2: Inhibition of Migration and Invasion in Lung Cancer Cell Lines by this compound [1]
| Cell Line | Assay | Treatment | Result |
| LLC1 | Scratch Migration | 30 µM CPH for 24 h | 45% inhibition of total cell migration |
| A549 | Scratch Migration | 30 µM CPH for 24 h | 30% inhibition of total cell migration |
| LLC1 | Matrigel Invasion | 20 µM and 30 µM CPH | Significant dose-dependent inhibition |
| A549 | Matrigel Invasion | 20 µM and 30 µM CPH | Significant dose-dependent inhibition |
| H1299 | - | - | No data available |
| H460 | - | - | No data available |
Data is derived from a study by Shannar et al. (2024). No direct comparative studies on H1299 and H460 cell lines were identified in the current literature search.
III. Molecular Mechanisms of Action
The anti-tumor effects of CPH in lung cancer are linked to its role as an inhibitor of the histone methyltransferase SETD7 and its influence on key signaling pathways.
1. SETD7 Expression and Inhibition:
SETD7 is overexpressed in several advanced metastatic lung cancer cell lines compared to normal lung cells[1]. CPH has been identified as a potent inhibitor of SETD7[1].
Table 3: Relative Expression of SETD7 in Lung Cell Lines [1]
| Cell Line | Cell Type | Relative SETD7 Protein Expression |
| Beas-2b | Normal Lung | Baseline |
| A549 | Lung Adenocarcinoma | Upregulated |
| H358 | Bronchioloalveolar Carcinoma | Upregulated |
| LLC1 | Murine Lewis Lung Carcinoma | Upregulated |
Data is derived from a study by Shannar et al. (2024).
2. Modulation of Signaling Pathways:
CPH has been reported to interfere with several signaling pathways crucial for cancer cell proliferation, survival, and metastasis, including the mTOR, β-catenin, and PI3K/AKT pathways[1]. In lung cancer cells, CPH treatment has been shown to downregulate the mRNA levels of matrix metalloproteinases (MMPs) such as MMP1, MMP9, and MMP13, which are key enzymes in tumor invasion and metastasis[1].
3. Apoptosis and Cell Cycle Arrest:
While CPH is known to induce apoptosis and cell cycle arrest in various cancer types, specific comparative data for different lung cancer cell lines is limited[1][3]. Studies in other cancers, such as hepatocellular carcinoma, have shown that CPH can induce G1 phase arrest or G1/S transition arrest, depending on the cell line[4]. Further research is needed to elucidate the specific effects of CPH on the cell cycle and apoptosis in a broader range of lung cancer cell lines.
IV. Experimental Protocols
Cell Viability Assay (MTS Assay) [1]
-
Lung cancer cells (A549, LLC1) are seeded in a 96-well plate at a density of 4 x 10³ cells per well and incubated overnight.
-
Cells are then treated with various concentrations of CPH (e.g., 10-60 µM) or vehicle control (0.1% DMSO) for 24, 48, and 72 hours.
-
Following treatment, MTS reagent is added to each well, and the plate is incubated.
-
The absorbance is measured at 490 nm using a microplate reader to determine cell viability.
Scratch Migration Assay [1]
-
Cells are grown to confluence in a 6-well plate.
-
A scratch is created in the cell monolayer using a sterile pipette tip.
-
The cells are washed to remove debris and then treated with CPH at desired concentrations.
-
Images of the scratch are captured at 0 and 24 hours post-treatment.
-
The rate of cell migration is quantified by measuring the closure of the scratch area.
Matrigel Invasion Assay [1]
-
Transwell inserts with an 8 µm pore size are coated with Matrigel.
-
Serum-starved lung cancer cells (2 x 10⁴) are seeded into the upper chamber in a serum-free medium containing CPH.
-
The lower chamber is filled with a medium containing 10% FBS as a chemoattractant.
-
After 24 hours of incubation, non-invading cells on the upper surface of the membrane are removed.
-
Invading cells on the lower surface are fixed, stained, and counted under a microscope.
Western Blotting for SETD7 Expression [1]
-
Protein lysates are collected from different lung cell lines.
-
Protein concentration is determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody against SETD7.
-
After washing, the membrane is incubated with a secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
V. Visualizing the Mechanism of Action
The following diagrams illustrate the known and putative signaling pathways affected by this compound in lung cancer cells and a typical experimental workflow.
References
- 1. Cyproheptadine inhibits in vitro and in vivo lung metastasis and drives metabolic rewiring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyproheptadine inhibits in vitro and in vivo lung metastasis and drives metabolic rewiring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cyproheptadine, an antihistaminic drug, inhibits proliferation of hepatocellular carcinoma cells by blocking cell cycle progression through the activation of P38 MAP kinase - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Cyproheptadine Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of cyproheptadine (B85728) hydrochloride, ensuring the protection of personnel and the environment.
Hazard Classification and Regulatory Overview
Cyproheptadine hydrochloride is classified as toxic if swallowed and is a skin and eye irritant[1][2][3][4]. While it is not explicitly listed as a P- or U-listed hazardous waste by the Environmental Protection Agency (EPA), its acute oral toxicity (LD50 in rats is 295 mg/kg) warrants careful handling and disposal[2][4]. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste may be considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity. Given its toxicological profile, it is prudent to manage this compound waste as hazardous unless a formal hazardous waste determination has been conducted and indicates otherwise.
It is strictly prohibited to dispose of hazardous pharmaceutical waste by flushing it down the sewer[5]. All chemical waste disposal must adhere to federal, state, and local regulations[2].
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following personal protective equipment is worn:
| PPE Item | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles or a face shield. |
| Hand Protection | Wear appropriate chemical-resistant gloves. |
| Protective Clothing | A lab coat or other protective clothing should be worn to prevent skin contact. |
| Respiratory Protection | If there is a risk of dust formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator[3]. |
Step-by-Step Disposal Procedure for this compound
This procedure outlines the steps for disposing of solid this compound and contaminated labware.
Step 1: Waste Segregation and Collection
-
Designate a Waste Container: Use a dedicated, properly labeled, and sealable container for this compound waste. The container should be made of a material compatible with the chemical. For solid waste, a wide-mouth jar is suitable[6].
-
Label the Container: The container must be clearly labeled as "Hazardous Waste" and include the chemical name ("this compound Waste"), the date accumulation started, and any associated hazards (e.g., "Toxic").
-
Collect Waste:
-
Place any unused or expired solid this compound directly into the designated hazardous waste container.
-
Collect any materials used for spill cleanup, such as absorbent pads, as hazardous waste.
-
Grossly contaminated labware (e.g., weighing boats, gloves, pipette tips) should also be placed in the hazardous waste container.
-
Step 2: Handling Empty Containers
-
Initial Cleaning: Empty the original this compound container as much as possible, transferring any remaining solid into the hazardous waste container.
-
Rinsing (if applicable): If the container is to be disposed of as non-hazardous solid waste, it must be triple-rinsed with a suitable solvent (such as water or ethanol).
-
Rinsate Collection: The rinsate from the triple rinse must be collected and disposed of as hazardous liquid waste in a separate, appropriately labeled container.
-
Container Disposal: Once triple-rinsed, the empty container can be defaced of its original label and disposed of in the regular laboratory glass or solid waste stream, in accordance with institutional policy.
Step 3: Storage of Hazardous Waste
-
Secure Storage: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Secondary Containment: It is best practice to keep the hazardous waste container within secondary containment to prevent the spread of material in case of a leak.
-
Incompatible Materials: Ensure the this compound waste is not stored with incompatible chemicals.
Step 4: Arranging for Final Disposal
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or if the waste has been stored for the maximum allowable time per institutional policy (often 90 days), contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup[7].
-
Documentation: Complete any necessary waste disposal forms or manifests as required by your institution and EHS.
-
Professional Disposal: The EHS department will ensure the waste is transported to and disposed of at a licensed hazardous waste disposal facility[7][8].
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This guide provides a framework for the safe and compliant disposal of this compound. Always consult your institution's specific waste management policies and your EHS department for guidance.
References
- 1. This compound | C21H22ClN | CID 13770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. qcbr.queens.org [qcbr.queens.org]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Cyproheptadine Hydrochloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Cyproheptadine Hydrochloride, a substance that requires careful management due to its potential health hazards.
Hazard Profile of this compound
This compound is classified as a hazardous substance with the following primary concerns: it is toxic if swallowed, causes skin irritation, and can lead to serious eye damage.[1][2] Furthermore, it is suspected of causing harm to fertility or the unborn child and is very toxic to aquatic life with long-lasting effects.[1] Adherence to strict safety protocols is therefore non-negotiable.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial when handling this compound. The following table summarizes the recommended PPE to mitigate exposure risks.
| Body Part | Recommended Protection | Specification |
| Eyes/Face | Safety goggles with side-shields or a face shield. | Must conform to EN 166 (EU) or NIOSH (US) standards.[3] |
| Skin | Chemical-resistant, impervious gloves and protective clothing. | Options include nitrile or neoprene gloves. Protective clothing should cover all exposed skin.[2][3][4] |
| Respiratory | A full-face respirator or an effective dust mask. | To be used if exposure limits are exceeded, if irritation is experienced, or when dust generation is likely.[3][5] Ensure the respirator is NIOSH/MSHA or European Standard EN 149 approved.[4][6] |
Occupational Exposure Limits
It is important to note that no specific occupational exposure limit values have been established for this compound.[2][4] This underscores the importance of minimizing exposure through engineering controls and the consistent use of appropriate PPE.
Procedural Guidance for Safe Handling and Disposal
A systematic approach to handling and disposal is essential to maintain a safe working environment and prevent environmental contamination.
Engineering Controls
Prior to handling, ensure adequate engineering controls are in place. This includes working in a well-ventilated area, preferably within a chemical fume hood or a designated area with local exhaust ventilation to minimize the inhalation of dust or aerosols.[2][5] Safety showers and eyewash stations should be readily accessible.[4][7]
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare all required equipment and materials within the designated handling area to minimize movement and potential for spills.
-
Weighing and Transfer: Conduct any weighing or transfer of the solid material in a manner that avoids dust formation.[3] Using a contained system or a balance with a draft shield is recommended.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[2][3] Do not eat, drink, or smoke in the laboratory area.[2][3]
Spill Management
In the event of a spill, evacuate unnecessary personnel from the area. For minor spills, use appropriate tools to carefully sweep or vacuum the solid material into a suitable container for chemical waste disposal, avoiding dust generation.[8] For larger spills, contain the spill and absorb any liquid with an inert material.[8] Ensure the clean-up is conducted by personnel wearing appropriate PPE.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Segregation: Collect all contaminated materials, including disposable PPE, weighing papers, and cleaning materials, in a designated and clearly labeled hazardous waste container.
-
Containerization: Ensure the waste container is sealed and stored in a secure, designated area away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through a licensed contractor, following all local, state, and federal regulations.[4][5] Do not dispose of this compound down the drain or in general waste, as it is very toxic to aquatic life.[1]
Visualizing the Workflow for Safe Handling
The following diagram illustrates the logical progression of steps for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. biosynth.com [biosynth.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
